molecular formula C6H6N4 B137202 3H-Imidazo[4,5-b]pyridin-2-amine CAS No. 132898-03-4

3H-Imidazo[4,5-b]pyridin-2-amine

Cat. No.: B137202
CAS No.: 132898-03-4
M. Wt: 134.14 g/mol
InChI Key: KXQPVJRJUJJWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPVJRJUJJWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157836
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132898-03-4
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-b)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-IMIDAZO(4,5-B)PYRIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111KPI0HZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3H-Imidazo[4,5-b]pyridin-2-amine from 2,3-Diaminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the 3H-imidazo[4,5-b]pyridine-2-amine core, a crucial scaffold in medicinal chemistry, from its precursor 2,3-diaminopyridine. This document provides a comprehensive overview of a key synthetic methodology, including a detailed experimental protocol for a representative substituted derivative, quantitative data, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

The imidazo[4,5-b]pyridine ring system is a significant heterocyclic scaffold due to its structural analogy to purines, rendering it a valuable pharmacophore in drug discovery. Derivatives of this core structure have shown a wide range of biological activities, including potential as kinase inhibitors and other therapeutic agents. The synthesis of 2-amino-3H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine is a fundamental transformation, with cyclization using cyanogen bromide being a common and effective method. This guide focuses on this specific synthetic route.

Reaction Pathway and Mechanism

The core reaction involves the cyclization of 2,3-diaminopyridine with a one-carbon electrophile, in this case, derived from cyanogen bromide. The reaction proceeds through the formation of a guanidine-like intermediate, which then undergoes intramolecular cyclization to form the fused imidazole ring.

Quantitative Data Summary

ParameterValueReference
Starting Material5-(Benzyloxy)-4,6-dimethylpyridine-2,3-diamine[1]
ReagentCyanogen Bromide (BrCN)[1]
SolventWater (H₂O)[1]
Reaction TemperatureReflux[1]
Reaction Time12 hours[1]
Product6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine[1]
Yield 85% [1]
Molecular FormulaC₁₅H₁₆N₄O[1]
Molecular Weight268.31 g/mol [1]

Experimental Protocol: Synthesis of 6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine[1]

This protocol details the synthesis of a substituted derivative and serves as a representative example of the cyclization reaction using cyanogen bromide.

Materials:

  • 5-(Benzyloxy)-4,6-dimethylpyridine-2,3-diamine (130 mg, 0.53 mmol)

  • Cyanogen bromide (57 mg, 0.53 mmol)

  • Water (H₂O, 6 mL)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cyanogen bromide (57 mg, 0.53 mmol) in 2 mL of water, add a solution of 5-(Benzyloxy)-4,6-dimethylpyridine-2,3-diamine (130 mg, 0.53 mmol) in 4 mL of water.

  • The reaction mixture is refluxed for 12 hours.

  • After 12 hours, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The collected solid is recovered using chloroform.

  • The organic solution is dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine as a beige solid (129 mg, 85% yield).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction_pathway reactant 2,3-Diaminopyridine reagent + BrCN product 3H-Imidazo[4,5-b]pyridin-2-amine reagent->product Cyclization conditions Solvent Heat

Caption: General reaction scheme for the synthesis of this compound.

experimental_workflow start Start: Combine Reactants (2,3-Diaminopyridine derivative, BrCN, H₂O) reflux Reflux Reaction Mixture (12 hours) start->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter dissolve Dissolve in Chloroform filter->dissolve dry Dry with MgSO₄ dissolve->dry evaporate Evaporate Solvent dry->evaporate end End: Isolate Product (Beige Solid) evaporate->end

Caption: Experimental workflow for the synthesis of this compound derivatives.

Conclusion

The synthesis of this compound and its derivatives from 2,3-diaminopyridine via cyclization with cyanogen bromide is a robust and efficient method. The provided experimental protocol for a substituted analog demonstrates a high-yielding procedure that can likely be adapted for the synthesis of the parent compound and other derivatives. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further investigation is warranted to establish a detailed and optimized protocol specifically for the unsubstituted this compound.

References

"physicochemical properties of 3H-Imidazo[4,5-b]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3H-Imidazo[4,5-b]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a fused imidazopyridine ring system. This scaffold is of significant interest in medicinal chemistry as it is a structural isostere of purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and insecticidal properties.[1][2][3][4] A thorough understanding of the physicochemical properties of the parent compound, this compound, is fundamental for the rational design and development of new therapeutic agents. This document provides a comprehensive overview of its key physicochemical parameters, details the experimental protocols for their determination, and explores the biological pathways where its derivatives have shown activity.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆N₄[5]
Molecular Weight 134.14 g/mol [5]
IUPAC Name 1H-imidazo[4,5-b]pyridin-2-amine[5]
CAS Number 132898-03-4[6]
XLogP3-AA (logP) 0.4[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 0[5]
Exact Mass 134.059246208 Da[5]
Topological Polar Surface Area 67.6 Ų[5]

Note: Many properties for this specific compound are computationally predicted, as is common for non-commercial chemical scaffolds.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is crucial for validating computational models and providing reliable data for drug development.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which significantly impacts its membrane permeability and overall ADME profile.[7] The Shake-Flask method is a classic and widely accepted technique for logP determination.[7]

Methodology: Shake-Flask Method

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). This is achieved by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.[8]

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble) to create a stock solution.

  • Partitioning: A precise volume of the stock solution is added to a mixture of the two saturated phases in a flask. The flask is then shaken vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calculation: The partition coefficient P is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-octanol with water e1 Combine phases and compound solution p1->e1 p2 Saturate water with n-octanol p2->e1 p3 Dissolve Compound in one phase p3->e1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample Aqueous Phase e3->a1 a2 Sample Octanol Phase e3->a2 a3 Quantify Concentration (e.g., HPLC) a1->a3 a2->a3 a4 Calculate logP = log([C]octanol / [C]aqueous) a3->a4

Workflow for logP determination via the Shake-Flask method.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is critical for solubility, receptor binding, and cell permeability. Potentiometric titration is a highly accurate method for pKa determination.[9]

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound is prepared in high-purity water, often with a background electrolyte (e.g., KCl) to maintain constant ionic strength. The solution must be purged with an inert gas like argon to remove dissolved CO₂.[9]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • pH Measurement: After each addition of titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

  • pKa Calculation: The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This point is precisely identified by finding the maximum of the first derivative or the zero-crossing of the second derivative of the titration curve.[9]

Determination of Aqueous Solubility

Aqueous solubility is a key factor affecting a drug's absorption and bioavailability.[10] Thermodynamic solubility, determined via the shake-flask method, is considered the gold standard for lead optimization stages.[10]

Methodology: Shake-Flask for Thermodynamic Solubility

  • Sample Preparation: An excess amount of the solid compound (crystalline powder) is added to a specific volume of an aqueous buffer (e.g., pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[10]

  • Separation: The resulting suspension is filtered or centrifuged to remove all undissolved solid, yielding a saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated filtrate is measured using a validated analytical method, such as LC-MS or UV-Vis spectroscopy, against a calibration curve.[10]

  • Result: The measured concentration is reported as the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Biological Activity and Associated Signaling Pathways

While specific signaling pathway interactions for the unsubstituted this compound are not extensively documented, its derivatives are known to modulate several critical cellular pathways, highlighting the therapeutic potential of this scaffold.

Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, certain substituted imidazopyridines have shown inhibitory activity against Janus kinases (JAKs) and the PI3K/Akt pathway.[1][11] The JAK-STAT pathway is vital for cytokine signaling that governs immune responses, cell proliferation, and apoptosis.[1] The Akt pathway is a central node in signaling networks that control cell survival, growth, and metabolism.[11] Inhibition of these pathways is a key strategy in cancer therapy.

G GF Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase / Cytokine Receptor GF->Receptor Binds JAK JAK Receptor->JAK Activates PI3K PI3K Receptor->PI3K Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Response Gene Transcription (Proliferation, Survival) Akt->Response Promotes Nucleus->Response Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->JAK Inhibitor->Akt

References

Spectroscopic Characterization of 3H-Imidazo[4,5-b]pyridin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 3H-imidazo[4,5-b]pyridin-2-amine derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical relevance.[1][2] The structural similarity of the imidazo[4,5-b]pyridine core to purines has driven extensive research into their potential as therapeutic agents, including anticancer, antiviral, and antimicrobial agents.[1][3] Accurate structural elucidation through spectroscopic techniques is a critical step in the synthesis and development of novel derivatives with enhanced activity and specificity.

This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. It also provides standardized experimental protocols for these techniques and visual workflows to guide researchers in their characterization efforts.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for a range of this compound derivatives, providing a comparative reference for researchers.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆8.18 (s, 1H), 7.81 (dd, J = 9.0, 4.8 Hz, 2H), 7.38 (t, J = 9.0 Hz, 2H), 7.07 (s, 2H), 6.23 (s, 2H)[3]
5-Amino-6,7-dicyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆8.76 (s, 1H), 7.64 (d, J = 5.7 Hz, 2H), 7.38 (d, J = 5.7 Hz, 2H), 7.36 (s, 2H), 2.38 (s, 3H)[3]
5-Amino-6,7-dicyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆9.88 (s, 1H), 8.78 (s, 1H), 7.82 (dd, J = 8.7, 5.1 Hz, 2H), 7.45 (t, J = 8.7 Hz, 2H), 7.40 (s, 2H)[3]
5-Amino-6,7-dicyano-3-(4'-cyanophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆8.96 (s, 1H), 8.14 (d, J = 6.2 Hz, 2H), 8.09 (d, J = 6.2 Hz, 2H), 7.51 (s, 2H)[3]
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imineDMSO-d₆12.91 (s, 1H, NH), 9.04 (s, 1H, Harom), 8.39 (d, 1H, J = 3.54 Hz, Harom), 8.08 (d, 1H, J = 7.92 Hz, Harom), 7.55 (d, 1H, J = 2.61 Hz, Harom), 7.49 (d, 1H, J = 9.06 Hz, Harom), 7.34 (dd, 1H, J1 = 9.05 Hz, J2 = 2.87 Hz, Harom), 7.26 (dd, 1H, J1 = 7.90 Hz, J2 = 4.72 Hz, Harom)[4]
3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineCDCl₃8.39 (d, 1H, J = 2.1 Hz), 8.12 (d, 1H, J = 2.1 Hz), 7.8 (d, 2H, J = 9 Hz), 6.80 (d, 2H, J = 9 Hz), 6.14-6.22 (m, 1H), 5.31 (dd, 1H), 5.04 (dd, 1H), 4.95-4.99 (m, 2H), 3.08 (s, 6H)[5]
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

CompoundSolventChemical Shifts (δ, ppm)Reference
5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆160.8 (d, J = 245 Hz), 159.1, 150.7, 147.5, 137.7, 131.8 (d, J = 3 Hz), 125.6 (d, J = 9 Hz), 117.0, 116.1 (d, J = 23 Hz), 115.9, 69.8[3]
5-Amino-6,7-dicyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆158.0, 149.7, 146.5, 138.1, 131.6, 130.0, 128.2, 124.0, 115.2, 114.4, 113.2, 86.0, 20.7[3]
5-Amino-6,7-dicyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆161.4 (d, J = 244 Hz), 158.0, 149.7, 146.5, 130.4 (d, J = 3 Hz), 128.1, 126.5 (d, J = 9 Hz), 116.4 (d, J = 23 Hz), 115.1, 114.4, 113.1, 86.8[3]
5-Amino-6,7-dicyano-3-(4'-cyanophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆158.1, 149.3, 145.7, 138.0, 133.8, 128.4, 123.6, 118.3, 115.0, 114.8, 113.0, 110.3, 87.2[3]
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imineDMSO-d₆155.99, 147.92, 144.67, 143.53, 121.15, 119.34, 118.34, 117.29, 111.60, 55.81[4]
3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineCDCl₃156.84, 151.70, 147.68, 143.61, 132.73, 130.19, 128.58, 117.14, 113.89, 111.70, 45.88, 40.13[5]
IR Spectroscopic Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The data is presented as the frequency of absorption in wavenumbers (cm⁻¹).

CompoundSample Prep.Characteristic Absorption Bands (ν, cm⁻¹)Reference
5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineNujol mull2199 (s), 1687 (s), 1611 (s), 1578 (s), 1524 (s), 1512 (s), 1499 (s)[3]
5-Amino-6,7-dicyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridineNujol mull2237 (w), 2217 (m), 1635 (s), 1602 (m), 1572 (m), 1522 (m), 1503 (m)[3]
5-Amino-6,7-dicyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineNujol mull2242 (w), 2226 (m), 1632 (s), 1601 (m), 1573 (m), 1522 (s), 1504 (m)[3]
5-Amino-6,7-dicyano-3-(4'-cyanophenyl)-3H-imidazo[4,5-b]pyridineNujol mull2225 (s), 2186 (w), 1634 (s), 1598 (m), 1573 (m), 1518 (s)[3]
2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-(4-methoxyphenyl)benzamideKBr3045-3455 (br, medium, -NH-), 1694 (s, strong, -CO-NH-)[6]
Mass Spectrometry Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules.

CompoundIonization Mode[M+1]⁺ (m/z)Reference
2-imino-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-6-olESI294.02[4]
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-nitro-2H-chromen-2-imineESI323.02[4]
3-(3H-imidazo[4,5-b]pyridin-2-yl)-2-imino-2H-chromen-6-amineESI293.03[4]
6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imineESI343.92[4]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and reliable spectroscopic characterization.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Data Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are commonly used. Proton decoupling is applied to simplify the spectrum.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (approximately 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[5]

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

  • If the resulting spectrum has peaks of too low intensity, add another drop of the solution and allow the solvent to dry. If the peaks are too intense, clean the plate and use a more dilute solution.[3]

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electrospray Ionization)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • To facilitate ionization, a small amount of an acid (e.g., 0.1% formic acid) is often added to the solution for positive ion mode.[7]

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[8]

  • Use a nebulizing gas (e.g., nitrogen) to aid in desolvation.[8]

  • Acquire the mass spectrum in the desired mass range. Data is typically collected in positive ion mode to observe the protonated molecule [M+H]⁺.

UV-Visible Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, DMSO).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[4]

  • Fill a clean cuvette with the pure solvent to be used as a blank.

  • Record a baseline spectrum with the blank cuvette.

  • Rinse the cuvette with the sample solution before filling it.

  • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).[4]

  • The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of this compound derivatives.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight uvvis UV-Vis Spectroscopy product->uvvis Electronic Properties analysis Data Interpretation nmr->analysis ir->analysis ms->analysis uvvis->analysis report Technical Report analysis->report

Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.

Logical Flow for Biological Evaluation

G cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization compound Synthesized Derivative assay Primary Biological Assay (e.g., antimicrobial, anticancer) compound->assay hit Identification of 'Hit' Compounds assay->hit target_id Target Identification hit->target_id pathway Signaling Pathway Analysis target_id->pathway sar Structure-Activity Relationship (SAR) pathway->sar lead Lead Compound sar->lead

Caption: Logical flow for the biological evaluation of this compound derivatives.

References

Spectroscopic and Synthetic Insights into 3H-Imidazo[4,5-b]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for the 3H-Imidazo[4,5-b]pyridine core structure and outlines a general synthetic pathway. Due to the limited availability of specific experimental NMR data for the unsubstituted 3H-Imidazo[4,5-b]pyridin-2-amine in the reviewed literature, this document presents representative ¹H and ¹³C NMR data from closely related, substituted analogs. These data serve as a valuable reference for the characterization of this important heterocyclic scaffold, which is a key component in many biologically active compounds.

Representative NMR Data for Substituted Imidazo[4,5-b]pyridine Derivatives

The following tables summarize ¹H and ¹³C NMR spectral data for various substituted imidazo[4,5-b]pyridine derivatives. These examples provide insight into the chemical shifts and coupling constants expected for the core structure. It is important to note that the specific chemical shifts for the unsubstituted this compound may vary.

Table 1: ¹H NMR Data for Representative Imidazo[4,5-b]pyridine Derivatives

CompoundSolventSpectrometer Frequency (MHz)Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d₆4008.34 (dd, 1H, J₁ = 4.71 Hz, J₂ = 1.11 Hz, Harom), 8.05 (dd, 1H, J₁ = 7.92 Hz, J₂ = 1.20 Hz, Harom), 7.28 (dd, 1H, J₁ = 7.95 Hz, J₂ = 4.74 Hz, Harom), 4.58 (s, 2H, CH₂), 3.75 (s, 3H, CH₃)[1]
5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆3008.18 (s, 1H), 7.81 (dd, J = 9.0 Hz, J = 4.8 Hz, 2H), 7.38 (t, J = 9.0 Hz, 2H), 7.07 (s, 2H), 6.23 (s, 2H)[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDMSO-d₆30013.76 (s, 1H, N-H), 8.42–7.57 (m, 7H, (2Hpyr + 5Harom))[3]

Table 2: ¹³C NMR Data for Representative Imidazo[4,5-b]pyridine Derivatives

CompoundSolventSpectrometer Frequency (MHz)Chemical Shifts (δ, ppm)
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d₆151148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95[1]
5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆75160.8 (d, J = 245 Hz), 159.1, 150.7, 147.5, 137.7, 131.8 (d, J = 3 Hz), 125.6 (d, J = 9 Hz), 117.0, 116.1 (d, J = 23 Hz), 115.9, 69.8[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDMSO-113.43 (Cq), 127.39, 127.55, 129.54, 131.40 (CHAr), 129.22, 129.54, 129.66 (Cq)[3]

Experimental Protocols

The following section details a general experimental protocol for the synthesis and NMR characterization of 3H-imidazo[4,5-b]pyridine derivatives. This protocol is a composite based on methodologies reported in the literature for similar compounds.

General Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives

A common and effective method for the synthesis of the 3H-imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with various aldehydes.[4]

Materials:

  • 2,3-Diaminopyridine

  • Substituted or unsubstituted aldehyde

  • Ethanol or another suitable solvent

  • Oxidizing agent (e.g., air, iodine)[3]

Procedure:

  • Dissolve 2,3-diaminopyridine in a suitable solvent, such as ethanol.

  • Add the desired aldehyde to the solution.

  • The reaction mixture is typically heated under reflux for several hours.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate.

  • The crude product is collected by filtration and can be purified by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow for 3H-imidazo[4,5-b]pyridines.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2,3-Diaminopyridine C Condensation & Cyclization A->C B Aldehyde (R-CHO) B->C D 3H-Imidazo[4,5-b]pyridine C->D Oxidation

General Synthesis Workflow
NMR Spectroscopic Analysis

Instrumentation: NMR spectra are typically recorded on Bruker or Varian spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 151 MHz for ¹³C NMR.[1][3]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Logical Relationship in Structural Elucidation

The structural confirmation of newly synthesized 3H-imidazo[4,5-b]pyridine derivatives relies on a combination of spectroscopic techniques. The logical flow of this process is depicted in the diagram below.

Structural_Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Structural Elucidation Workflow

This guide provides foundational information for researchers working with this compound and its derivatives. While specific NMR data for the parent compound remains elusive in the surveyed literature, the provided data for analogs, coupled with the detailed protocols, offers a strong starting point for synthesis and characterization efforts in drug discovery and development.

References

Mass Spectrometry Analysis of Novel Imidazo[4,5-b]pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of novel imidazo[4,5-b]pyridine compounds, a class of heterocyclic structures with significant interest in drug discovery. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to aid researchers in the structural elucidation and quantification of these promising therapeutic agents.

Introduction to the Mass Spectrometry of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. Mass spectrometry (MS) is an indispensable tool for the characterization of these novel compounds, providing crucial information on molecular weight, elemental composition, and structural features. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for the separation, identification, and quantification of these compounds and their metabolites in complex biological matrices.

This guide will focus on the application of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for the analysis of imidazo[4,5-b]pyridine derivatives, as these are the most common techniques employed for such small molecules in drug development.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical to obtain high-quality mass spectra and to avoid contamination of the instrument. The basic nature of the imidazo[4,5-b]pyridine core lends itself to good ionization in positive ion mode.

Protocol for Direct Infusion Analysis:

  • Solubilization: Dissolve the purified imidazo[4,5-b]pyridine compound in a suitable solvent to a stock concentration of 1 mg/mL. Recommended solvents include methanol, acetonitrile, or a mixture of these with water.[1] For compounds with lower solubility, small amounts of formic acid (0.1%) can be added to aid dissolution and protonation.

  • Dilution: Prepare a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid.[2]

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

Protocol for LC-MS Analysis:

  • Initial Solubilization and Dilution: Prepare the sample as described for direct infusion, but the final concentration may need to be adjusted based on the sensitivity of the LC-MS system and the expected concentration in the sample.

  • Matrix Considerations: For samples from biological matrices (e.g., plasma, urine, tissue homogenates), a protein precipitation step is typically required. Add 3 volumes of cold acetonitrile to 1 volume of the biological sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

  • Solid-Phase Extraction (SPE): For lower concentration samples or to remove interfering matrix components, SPE can be employed. The choice of SPE sorbent will depend on the specific properties of the analyte.

LC-MS/MS Method Development

A robust and sensitive LC-MS/MS method is essential for the quantification of imidazo[4,5-b]pyridine compounds in various samples.

Starting Parameters for Method Development:

ParameterRecommended Starting ConditionNotes
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for many small polar molecules.
Mobile Phase A 0.1% Formic acid in WaterAids in protonation and improves peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient Start with a shallow gradient (e.g., 5-95% B over 10 minutes)Optimize to achieve good separation from isomers and impurities.
Flow Rate 0.2-0.4 mL/minAdjust based on column dimensions.
Injection Volume 1-5 µLKeep low to avoid peak distortion.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens in the imidazo[4,5-b]pyridine core are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal intensity.
Source Temperature 120 - 150 °COptimize to aid desolvation.
Desolvation Gas Flow 600 - 800 L/hrOptimize to aid desolvation.
Collision Gas Argon
Collision Energy 10 - 40 eVOptimize for each specific compound to achieve characteristic fragmentation.

Data Presentation: Interpreting Mass Spectra

Molecular Ion and Adducts

In positive ion ESI-MS, imidazo[4,5-b]pyridine compounds will typically be observed as the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), particularly if the sample or mobile phase contains traces of these salts.[3][4][5][6]

Table of Common Adducts in ESI-MS:

Adduct IonMass Shift from [M]Ionization Mode
[M+H]⁺+1.0073Positive
[M+Na]⁺+22.9892Positive
[M+K]⁺+38.9631Positive
[M+NH₄]⁺+18.0338Positive
[M-H]⁻-1.0073Negative
[M+Cl]⁻+34.9694Negative
[M+HCOO]⁻+44.9982Negative
Isotope Patterns

The presence of certain elements, such as chlorine and bromine, will result in characteristic isotope patterns in the mass spectrum. For example, a compound containing one chlorine atom will exhibit an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak. A compound with one bromine atom will have an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecular ion and its fragments.

Fragmentation Analysis of Imidazo[4,5-b]pyridines

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecular ion to generate structurally informative product ions. The fragmentation patterns are highly dependent on the nature and position of the substituents on the imidazo[4,5-b]pyridine core.

General Fragmentation Pathways

The fragmentation of the imidazo[4,5-b]pyridine core often involves cleavages of the imidazole and pyridine rings and the loss of small neutral molecules. The protonation site, typically one of the basic nitrogen atoms, will influence the fragmentation pathways.

Proposed Fragmentation of the Unsubstituted Imidazo[4,5-b]pyridine Core:

The protonated imidazo[4,5-b]pyridine can undergo several fragmentation pathways, including the loss of HCN from the imidazole ring or the pyridine ring. The specific pathway will be influenced by the protonation site and the collision energy.

Fragmentation of Substituted Imidazo[4,5-b]pyridines

The substituents on the imidazo[4,5-b]pyridine core will direct the fragmentation.

Example: Fragmentation of a 2-Aryl-Substituted Imidazo[4,5-b]pyridine

For a 2-phenyl-1H-imidazo[4,5-b]pyridine, a common fragmentation pathway involves the cleavage of the bond between the imidazole ring and the phenyl group, leading to the formation of a phenyl cation or a radical, and an ion corresponding to the imidazo[4,5-b]pyridine core.

Example: Fragmentation of an N-Alkyl-Substituted Imidazo[4,5-b]pyridine

In the case of an N-benzyl-imidazo[4,5-b]pyridine, a characteristic fragmentation is the loss of the benzyl group to form a stable tropylium cation (m/z 91) and the protonated imidazo[4,5-b]pyridine core.

Quantitative Data Summary (Hypothetical Examples):

The following table summarizes hypothetical MS and MS/MS data for three different substituted imidazo[4,5-b]pyridine compounds.

CompoundStructure[M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
1 2-Phenyl-1H-imidazo[4,5-b]pyridine196.0866169.0709, 119.0600, 77.0391C₂H₂N, C₅H₄N₂, C₇H₅
2 N-Benzyl-1H-imidazo[4,5-b]pyridine210.1026119.0600, 91.0543C₇H₇, C₇H₇N₂
3 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine168.0323141.0166, 133.0373C₂H₃, Cl

Visualizations

The following diagrams illustrate key workflows and concepts in the mass spectrometry analysis of imidazo[4,5-b]pyridine compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation A Compound Synthesis and Purification B Solubilization and Dilution A->B Dissolve C Filtration / SPE B->C Clean-up D LC-MS/MS System C->D Inject E Data Acquisition (Full Scan and MS/MS) D->E Analyze F Molecular Ion and Adduct Identification E->F Process G Fragmentation Analysis F->G Interpret H Structure Elucidation G->H Confirm

Caption: General experimental workflow for the mass spectrometry analysis of novel imidazo[4,5-b]pyridine compounds.

fragmentation_pathway cluster_losses M [M+H]⁺ (Precursor Ion) F1 [Fragment 1]⁺ M->F1 F2 [Fragment 2]⁺ M->F2 F3 [Fragment 3]⁺ M->F3 NL1 Neutral Loss 1 NL2 Neutral Loss 2 NL3 Neutral Loss 3

Caption: Logical relationship of precursor ion to fragment ions and neutral losses in tandem mass spectrometry.

data_analysis_flow raw_data Raw MS Data (m/z, Intensity) peak_picking Peak Picking - Identify significant peaks raw_data->peak_picking formula_prediction Elemental Formula Prediction - High-resolution data peak_picking->formula_prediction fragmentation_analysis Fragmentation Analysis - MS/MS spectra formula_prediction->fragmentation_analysis structure_elucidation Structure Elucidation - Combine all evidence fragmentation_analysis->structure_elucidation

Caption: Logical flow of data interpretation in mass spectrometry-based structure elucidation.

Conclusion

Mass spectrometry is a cornerstone technique in the development of novel imidazo[4,5-b]pyridine-based therapeutics. This guide provides a foundational understanding of the key experimental and data analysis workflows. By applying these principles, researchers can effectively utilize mass spectrometry to confirm the identity, purity, and structure of their compounds of interest, thereby accelerating the drug discovery process. It is important to note that while general fragmentation patterns can be predicted, the specific fragmentation of each novel compound should be empirically determined.

References

A Technical Guide to the Crystal Structure of 3H-Imidazo[4,5-b]pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the crystal structure of 3H-imidazo[4,5-b]pyridin-2-amine and its analogs, a class of compounds of significant interest in medicinal chemistry due to their structural similarity to purines.[1][2] These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the crystallographic data, experimental protocols for synthesis and crystallization, and the relevant biological signaling pathways.

Synthesis and Crystallization of Imidazo[4,5-b]pyridine Analogs

The synthesis of 3H-imidazo[4,5-b]pyridine derivatives often involves the condensation of a substituted 2,3-diaminopyridine with various aldehydes or carboxylic acids.[1] A common approach is the reaction of 5-bromopyridine-2,3-diamine with a substituted benzaldehyde to yield a 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridine core structure.[3][4] Subsequent alkylation reactions can be performed to introduce various substituents at the nitrogen atoms of the imidazo[4,5-b]pyridine ring system.[3][6]

Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds, often resulting in higher yields and shorter reaction times compared to conventional methods.[4][5]

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or a mixture of solvents.

General Experimental Protocol for Synthesis

A general procedure for the synthesis of N-substituted imidazo[4,5-b]pyridine derivatives involves the alkylation of a parent imidazo[4,5-b]pyridine compound.[6] For example, to a mixture of an imidazo[4,5-b]pyridine compound (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in dimethylformamide (40 mL), an alkylating agent like allyl bromide or propargyl bromide (2 mmol) is added in small portions. The mixture is stirred at room temperature for 24 hours. The solid salts are then removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallization of 3H-imidazo[4,5-b]pyridine analogs.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Start Materials: 2,3-Diaminopyridine derivative Aldehyde/Carboxylic Acid reaction Condensation Reaction (Conventional or Microwave-assisted) start->reaction alkylation N-Alkylation (Phase Transfer Catalysis) reaction->alkylation workup Work-up and Purification (Filtration, Chromatography) alkylation->workup product Purified Imidazo[4,5-b]pyridine Analog workup->product dissolve Dissolve in Suitable Solvent product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Crystal Structure Determination xray->structure

A generalized workflow for the synthesis and crystallographic analysis.

Crystallographic Data of Imidazo[4,5-b]pyridine Analogs

The crystal structures of several 3H-imidazo[4,5-b]pyridine analogs have been determined by single-crystal X-ray diffraction. This data provides valuable insights into the three-dimensional arrangement of the molecules in the solid state, including information on molecular conformation and intermolecular interactions. The crystallographic parameters for a selection of these analogs are summarized in the table below.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineC₁₅H₁₁BrN₄O₂MonoclinicP2₁/c13.1116(3)8.1259(2)14.5052(3)98.243(1)1528.23(6)4[6]
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineC₁₅H₉BrN₄O₂MonoclinicP2₁/n7.820(2)11.234(5)16.738(7)95.83(3)1461.2(1)4[6]
6-Bromo-2-phenyl-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineC₁₅H₁₀BrN₃MonoclinicP2₁/c10.357(3)12.013(4)11.758(4)109.85(3)1375.4(8)4[3]
Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetateC₁₆H₁₄BrN₃O₂MonoclinicP2₁/c13.987(5)8.456(5)13.678(5)99.58(3)1595.1(1)4[3]

Structural Analysis and Intermolecular Interactions

The crystal structures of imidazo[4,5-b]pyridine derivatives are stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular contacts.[3][6] The planarity of the fused ring system facilitates π-π stacking, which often plays a crucial role in the packing of these molecules in the crystal lattice.

The following diagram illustrates the logical relationship of forces contributing to the stability of the crystal structure.

G Crystal_Lattice Crystal Lattice Stability Intermolecular Intermolecular Interactions Crystal_Lattice->Intermolecular Intramolecular Intramolecular Geometry Crystal_Lattice->Intramolecular H_Bonds Hydrogen Bonds Intermolecular->H_Bonds Pi_Stacking π-π Stacking Intermolecular->Pi_Stacking VDW Van der Waals Forces Intermolecular->VDW Bond_Lengths Bond Lengths Intramolecular->Bond_Lengths Bond_Angles Bond Angles Intramolecular->Bond_Angles Torsion_Angles Torsion Angles Intramolecular->Torsion_Angles

Key interactions governing the crystal structure of imidazo[4,5-b]pyridines.

Biological Activity and Signaling Pathways

Derivatives of 3H-imidazo[4,5-b]pyridine have been investigated for a variety of pharmacological applications, including as anticancer agents.[4][5] One of the identified molecular targets for this class of compounds is the p21-activated kinase 4 (PAK4).[7] PAKs are involved in regulating cell motility, proliferation, and oncogenic transformation.[7] Inhibition of PAK4 is therefore a promising strategy for cancer therapy.

An imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045, has been identified and its binding mode to the kinase domain of PAK4 has been elucidated through co-crystallization.[7] The crystal structure reveals that the imidazopyridine core interacts with the hinge loop of the kinase, providing a basis for the design of more potent and selective inhibitors.[7]

The signaling pathway involving PAK4 is complex, with upstream regulation by small GTPases such as Cdc42 and downstream effects on cytoskeletal dynamics and gene expression. The diagram below provides a simplified representation of a signaling pathway involving PAK4 and the potential point of intervention by an imidazo[4,5-b]pyridine-based inhibitor.

G cluster_pathway Simplified PAK4 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GTPase Cdc42/Rac (GTP-bound) RTK->GTPase Upstream Signals PAK4 p21-Activated Kinase 4 (PAK4) GTPase->PAK4 Activation Downstream Downstream Effectors (e.g., LIMK1, GEF-H1) PAK4->Downstream Cytoskeletal Cytoskeletal Reorganization Downstream->Cytoskeletal Proliferation Cell Proliferation & Metastasis Cytoskeletal->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor (e.g., KY-04045) Inhibitor->PAK4 Inhibition

Inhibition of the PAK4 signaling pathway by an imidazo[4,5-b]pyridine analog.

References

Navigating the Physicochemical Landscape of 3H-Imidazo[4,5-b]pyridin-2-amine: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3H-Imidazo[4,5-b]pyridin-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, bearing structural resemblance to purines.[1] A thorough understanding of the physicochemical properties, specifically solubility and stability, is paramount for the successful development of any new chemical entity. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound in various solvent systems. In the absence of extensive published data for this specific molecule, this document outlines robust, standardized experimental protocols and data presentation formats to enable researchers to generate high-quality, reproducible results. Methodologies for thermodynamic and kinetic solubility assessment via the shake-flask method are detailed, alongside protocols for forced degradation studies to probe the inherent stability of the molecule under various stress conditions.

Introduction

The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[2] For any compound to be a viable drug candidate, it must possess suitable biopharmaceutical properties, with aqueous solubility and chemical stability being among the most critical. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can result in loss of potency and the formation of potentially toxic degradation products.[3]

This guide presents a standardized approach to thoroughly characterize the solubility and stability of this compound, providing researchers with the necessary tools to:

  • Determine its solubility in a range of pharmaceutically relevant solvents.

  • Assess its stability under stressed conditions to identify potential degradation pathways.

  • Establish a foundation for pre-formulation and formulation development activities.

Solubility Determination

The solubility of a compound can be determined under either thermodynamic or kinetic conditions. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often more relevant for early drug discovery screenings where compounds are dissolved from a DMSO stock solution.[4][5] The shake-flask method is a widely accepted and reliable technique for determining both.[6][7]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol aims to determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Record the exact weight of the compound added.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).[6]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation: Thermodynamic Solubility

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Purified Water25HPLC-UV
PBS (pH 7.4)25HPLC-UV
0.1 N HCl25HPLC-UV
0.1 N NaOH25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetonitrile25HPLC-UV
DMSO25HPLC-UV
Purified Water37HPLC-UV
PBS (pH 7.4)37HPLC-UV

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a drug substance.[8] This information is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[9] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[10]

Experimental Protocol: Forced Degradation

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 N HCl.

    • Heat the solution (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and sample at various time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 60 °C or 80 °C).

    • Store a solution of the compound (in a suitable solvent like water or ethanol) at the same temperature.

    • Sample at various time points and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

Analysis:

  • For all stress conditions, analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks (degradants).

  • A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (Retention Time)
Acid Hydrolysis0.1 N HCl2460
Base Hydrolysis0.1 N NaOH2460
Oxidation3% H₂O₂2425
Thermal (Solid)N/A7280
Thermal (Solution)Water7280
Photolytic (Solid)ICH Q1B-25
Photolytic (Solution)ICH Q1B-25

Logical Workflow: Stability Testing

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis (HCl, Heat) F Sample at Time Points A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidation (H₂O₂) C->F D Thermal (Solid & Solution) D->F E Photolytic (ICH Q1B) E->F G Analyze via Stability- Indicating HPLC F->G H Assess Peak Purity (PDA) G->H I Identify Degradants (MS) G->I J Quantify Degradation G->J Start This compound Start->A Start->B Start->C Start->D Start->E

Caption: Forced Degradation Study Workflow.

Conclusion

References

"structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Derivatives

Introduction

The imidazo[4,5-b]pyridine scaffold is a heterocyclic ring system structurally analogous to purines, a feature that has made it a significant area of interest in medicinal chemistry.[1][2][3] This structural similarity allows these compounds to interact with a wide array of biological targets, often by acting as bioisosteres of endogenous purines.[1][3] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives. It details the impact of various substitutions on their biological efficacy, outlines common experimental protocols for their synthesis and evaluation, and visualizes key biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Scaffold and Biological Activities

The imidazo[4,5-b]pyridine core is a versatile scaffold for chemical modification. Its purine-like structure enables it to serve as a privileged scaffold in drug design, leading to the development of inhibitors for various enzymes, particularly protein kinases.[2][6] The diverse biological properties displayed by these derivatives include potent antitumor, antibacterial, antiviral, and anti-inflammatory activities.[4]

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases like Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[7][8][9]

Structure-Activity Relationship as Kinase Inhibitors:

  • Aurora Kinase Inhibition: A series of 65 imidazo[4,5-b]pyridine derivatives were evaluated for their inhibitory activity against Aurora kinase A.[9] The substitution pattern on the core scaffold was found to be critical for potency. For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) emerged as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively.[9]

  • CDK9 Inhibition: Several N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and tested for their antiproliferative activities and CDK9 inhibition.[7] A lead compound, 18b , not only showed potent CDK9 inhibition but also reduced the level of the anti-apoptotic protein Mcl-1 and induced apoptosis in cancer cells.[7] Another study found that newly designed imidazo[4,5-b]pyridine derivatives showed remarkable CDK9 inhibitory potential with IC50 values ranging from 0.63 to 1.32 μM.[8]

Cytotoxic Activity:

  • Derivatives have been tested against a range of cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and K562 (leukemia).[5][7][10][11]

  • Amidino-substituted imidazo[4,5-b]pyridines have shown promising antiproliferative effects.[4] Compound 10 , with an unsubstituted amidino group, and compound 14 , with a 2-imidazolinyl amidino group, displayed strong and selective activity against colon carcinoma, with IC50 values of 0.4 and 0.7 μM, respectively.[4]

  • A 6-bromo-substituted derivative (8 ) bearing a 4-cyanophenyl group at the 2-position potently inhibited the proliferation of HeLa, SW620, and HepG2 cell lines, with IC50 values ranging from 1.8 to 3.2 μM.[4]

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDKey SubstitutionsTarget/Cell LineActivity (IC50/EC50)Reference
10 Unsubstituted amidino groupColon Carcinoma (SW620)0.4 µM[4]
14 2-imidazolinyl amidino groupColon Carcinoma (SW620)0.7 µM[4]
8 6-Bromo, 2-(4-cyanophenyl)HeLa, SW620, HepG21.8 - 3.2 µM[4]
31 See description aboveAurora-A Kinase0.042 µM[9]
18b N-phenyl-imidazo[4,5-b]pyridin-2-amineCDK9Potent Inhibition[7]
Series Various substitutionsCDK90.63 - 1.32 µM[8]
Antimicrobial and Antiviral Activity

The scaffold has also been explored for its effectiveness against various pathogens.

Structure-Activity Relationship (Antimicrobial):

  • The presence of a chlorine atom at the para position of phenyl groups attached to a 2,6-diarylpiperidin-4-one core combined with the imidazo[4,5-b]pyridine ring increased activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1]

  • The addition of a methyl group at the C5 position also enhanced antibacterial activity.[1]

  • Compound 14 , which showed potent anticancer activity, also exhibited moderate antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.[4]

  • Compounds 3b and 3k from another series showed prominent antibacterial activity, while compound 3f was active against both bacteria and fungi.[12]

Structure-Activity Relationship (Antiviral):

  • A bromo-substituted derivative (7 ) with an unsubstituted phenyl ring showed selective but moderate activity against respiratory syncytial virus (RSV) with an EC50 of 21 μM.[4]

  • A para-cyano-substituted derivative (17 ) also displayed moderate activity against RSV (EC50 = 58 μM).[4]

  • For Bovine Viral Diarrhea Virus (BVDV), the presence of a fluorine atom on the phenyl ring at the 2-position was found to decrease activity, while large substituents on the benzyl group also led to reduced activity.[1]

Table 2: Antimicrobial and Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDKey SubstitutionsTarget OrganismActivity (MIC/EC50)Reference
14 2-imidazolinyl amidino groupE. coli32 µM (MIC)[4]
7 6-Bromo, 2-phenylRespiratory Syncytial Virus21 µM (EC50)[4]
17 2-(4-cyanophenyl), N-methylRespiratory Syncytial Virus58 µM (EC50)[4]
11/12 Chlorine at para-phenylS. aureus, B. subtilis, E. coliIncreased Activity[1]
Anti-inflammatory Activity

Certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Structure-Activity Relationship (COX Inhibition):

  • A study of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated their COX-1 and COX-2 inhibitory activity.[5][11]

  • Compound 3f was the most promising, showing 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µM and 21.8 µM, respectively.[5][11] Molecular docking studies suggested its binding mode within the COX-2 active site is similar to that of celecoxib.[5][11]

Table 3: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDKey SubstitutionsTargetActivity (IC50)Reference
3f 2,3-diaryl substitutedCOX-29.2 µM[5][11]
3f 2,3-diaryl substitutedCOX-121.8 µM[5][11]

Signaling Pathways and Mechanisms of Action

The anticancer effects of many imidazo[4,5-b]pyridine derivatives are mediated through the inhibition of key regulators of the cell cycle, such as Aurora kinases and CDKs.

CDK9_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition CDK9 CDK9/Cyclin T PTEFb P-TEFb Complex CDK9->PTEFb forms RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcriptional Elongation (e.g., Mcl-1, c-Myc) RNAPII->Transcription initiates Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Imidazopyridine Imidazo[4,5-b]pyridine Derivative (e.g., 18b) Imidazopyridine->CDK9 inhibits

Caption: CDK9 inhibition pathway by imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

This section details common methodologies for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.

General Synthetic Workflow

A prevalent method for synthesizing the 1H-imidazo[4,5-b]pyridine core involves the oxidative cyclocondensation of a 2,3-diaminopyridine with a substituted aldehyde. This reaction can be performed under various conditions, sometimes using air as the oxidant.[1]

Synthesis_Workflow General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines Reactants 5-Substituted-2,3-diaminopyridine + R-CHO (Aldehyde) Conditions Reaction Conditions (e.g., DMSO, Na2S2O5 or Ethanol, Reflux) Reactants->Conditions Cyclization Oxidative Cyclocondensation Conditions->Cyclization Product 2,6-Disubstituted-1H-imidazo[4,5-b]pyridine Cyclization->Product

References

In Silico Modeling and Docking Studies of 3H-Imidazo[4,5-b]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies concerning the 3H-Imidazo[4,5-b]pyridin-2-amine scaffold. This privileged heterocyclic system, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This document outlines common computational methodologies, summarizes key quantitative findings from various studies, and presents visual workflows to facilitate a deeper understanding of the computational drug design process for this class of compounds.

Introduction to this compound

The imidazo[4,5-b]pyridine core is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural similarity of this scaffold to endogenous purines allows it to interact with a variety of biological targets, making it a promising starting point for the design of novel therapeutics. In silico modeling and molecular docking studies play a pivotal role in elucidating the structure-activity relationships (SAR) of this compound derivatives, enabling the rational design of more potent and selective inhibitors for specific biological targets.

Key Biological Targets and Therapeutic Areas

Computational studies have explored the interaction of this compound derivatives with several key protein targets implicated in various diseases. These include:

  • Protein Kinases: Cyclin-Dependent Kinase 2 (CDK2) and Akt (Protein Kinase B) are crucial regulators of cell cycle and survival pathways, respectively.[4][5] Their dysregulation is a hallmark of many cancers, making them prime targets for anticancer drug development.

  • Viral Proteins: The ongoing search for novel antiviral agents has led to the investigation of imidazopyridine derivatives as inhibitors of viral replication. For instance, some derivatives have been studied as potential inhibitors of the respiratory syncytial virus (RSV).[6]

  • Bacterial Enzymes: Lumazine synthase, an enzyme essential for riboflavin biosynthesis in microorganisms but absent in humans, presents an attractive target for the development of novel antimicrobial agents.[7]

  • Other Enzymes and Receptors: Derivatives of the broader imidazopyridine family have been investigated as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) for anti-inflammatory applications and as antagonists for receptors like angiotensin II for cardiovascular diseases.[1][8]

Methodologies in In Silico Modeling and Docking

The computational investigation of this compound derivatives typically involves a multi-step workflow.

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, starting from target identification to lead optimization.

G cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Experimental Validation T0 Target Identification T1 Target Validation T0->T1 H0 Virtual Screening T1->H0 H1 Docking H0->H1 L0 SAR Studies H1->L0 L1 ADMET Prediction L0->L1 L2 Molecular Dynamics L1->L2 C_out Synthesis & Biological Assays

Figure 1: General workflow of in silico drug discovery.
Detailed Experimental Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A typical protocol is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using a chemical drawing tool.

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized using a suitable force field.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to accommodate the ligand.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined grid box.

    • The algorithm scores the different poses of the ligand based on a scoring function, which estimates the binding affinity.

  • Analysis of Results:

    • The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The binding energies of the different derivatives are compared to predict their relative potencies.

The following diagram outlines the key steps in a molecular docking study.

G PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid Ligand Prepare Ligand (2D to 3D, energy minimization) Dock Perform Docking Simulation Ligand->Dock Grid->Dock Analyze Analyze Docking Poses & Scores Dock->Analyze SAR Structure-Activity Relationship (SAR) Analysis Analyze->SAR

Figure 2: Workflow for a typical molecular docking experiment.

MD simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

  • System Preparation:

    • The docked protein-ligand complex from the docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules.

    • Ions are added to neutralize the system.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any bad contacts.

  • Equilibration:

    • The system is gradually heated to the desired temperature and then equilibrated at that temperature and pressure for a short period. This allows the solvent molecules to relax around the protein-ligand complex.

  • Production Run:

    • A long-timescale MD simulation is performed to generate a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate various parameters, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds, to assess the stability of the complex and the persistence of key interactions.

Quantitative Data from In Silico Studies

The following tables summarize quantitative data from various in silico and experimental studies on imidazo[4,5-b]pyridine derivatives.

Table 1: Docking Scores and Biological Activities of Imidazo[4,5-b]pyridine Derivatives against Various Targets

Compound IDTargetDocking Score (kcal/mol)Biological Activity (IC50/EC50)Reference
8jmRSV Fusion Protein-3 nM (EC50)[6]
8jiRSV Fusion Protein--[6]
8jlRSV Fusion Protein--[6]
5bCDK2-21 nM (IC50)[5]
12jAkt1--[4]
12eAkt1--[4]
1iLumazine Synthase--[7]
2fLumazine Synthase--[7]
3fCOX-2-9.2 µM (IC50)[8]
3fCOX-1-21.8 µM (IC50)[8]

Note: Docking scores are often software-dependent and are best used for relative comparisons within the same study.

Table 2: Predicted ADMET Properties of Selected Imidazo[4,5-b]pyridine Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of 5
8ji----Compliant
8jj----Compliant
8jl----Compliant
8jm----Compliant

Note: This table is illustrative. Detailed ADMET predictions require specific computational tools and are often presented in the source publications.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drugs, including some imidazo[4,5-b]pyridine derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative (e.g., 12j) Inhibitor->Akt Inhibition

Figure 3: Simplified PI3K/Akt signaling pathway and the inhibitory action of Akt inhibitors.

Conclusion

In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline for the exploration and optimization of novel therapeutic agents based on the this compound scaffold. These computational approaches provide valuable insights into the molecular basis of ligand-receptor interactions, guide the synthesis of new derivatives with improved potency and selectivity, and help in predicting their pharmacokinetic properties. The continued application of these methods will undoubtedly accelerate the development of new drugs from this promising class of compounds.

References

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous derivatives with potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities associated with the imidazo[4,5-b]pyridine scaffold, with a focus on its anticancer, antimicrobial, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The imidazo[4,5-b]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives of this scaffold have been shown to exert their cytotoxic effects through the inhibition of key cellular processes involved in cancer cell proliferation and survival.

A notable mechanism of action for several imidazo[4,5-b]pyridine derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9.[1][2] CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation of many proto-oncogenes.[3] Inhibition of CDK9 by imidazo[4,5-b]pyridine compounds leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately triggering apoptosis in cancer cells.[3]

Another critical target for this scaffold is the family of Aurora kinases, which are key regulators of mitosis.[1][4][5] Overexpression of Aurora kinases is a common feature in many human cancers. Imidazo[4,5-b]pyridine-based inhibitors have been developed that potently inhibit Aurora A and Aurora B, leading to defects in mitotic spindle formation, chromosome segregation, and ultimately, cell cycle arrest and apoptosis.[1][4]

The antiproliferative activity of various imidazo[4,5-b]pyridine derivatives has been evaluated against a range of human cancer cell lines, with several compounds exhibiting potent activity at sub-micromolar concentrations.[1][2][4]

Quantitative Data for Anticancer Activity
Compound ClassTargetCell LineActivity (IC50/GI50)Reference
Imidazo[4,5-b]pyridine DerivativesCDK9MCF-7 (Breast), HCT116 (Colon)0.63 - 1.32 µM[1][2]
Amidino-Substituted Imidazo[4,5-b]pyridinesNot specifiedSW620 (Colon)0.4 - 0.7 µM[6]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9HCT-116 (Colon), MCF-7 (Breast)Potent antiproliferative and CDK9 inhibitory activities[2]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesNot specifiedK562 (Leukemia)Moderate cytotoxic activity[7]
Imidazo[4,5-b]pyridine-based inhibitorsAurora A/BHCT116 (Colon)GI50 = 2.30 µM[1]

Antimicrobial Activity: A Promising Avenue for Combating Infectious Diseases

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in developing new antimicrobial agents. While the activity is not as broadly potent as in the anticancer field, certain derivatives have shown promising results against specific bacterial and viral pathogens.

Antibacterial Activity

Several studies have investigated the antibacterial properties of imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[4][8] The mechanism of action is not as well-defined as for their anticancer counterparts, but it is believed to involve the disruption of essential bacterial cellular processes. For instance, some compounds have shown moderate activity against E. coli.[6]

Antiviral Activity

The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it an attractive starting point for the design of antiviral agents. Derivatives have been reported to exhibit activity against a range of viruses, including Respiratory Syncytial Virus (RSV) and Human Immunodeficiency Virus (HIV).[6][9] The antiviral mechanism often involves the inhibition of key viral enzymes, such as RNA-dependent RNA polymerase.[10]

Quantitative Data for Antimicrobial Activity
Compound ClassOrganism/VirusActivity (MIC/EC50)Reference
Amidino-Substituted Imidazo[4,5-b]pyridinesE. coliMIC = 32 µM[6]
Bromo-substituted Imidazo[4,5-b]pyridineRespiratory Syncytial Virus (RSV)EC50 = 21 µM[6]
para-cyano-substituted Imidazo[4,5-b]pyridineRespiratory Syncytial Virus (RSV)EC50 = 58 µM[6]
Imidazo[1,2-a]pyridine-Schiff base derivativesHIV-1EC50 = 82.02 µg/ml[9]
Imidazo[1,2-a]pyridine-Schiff base derivativesHIV-2EC50 = 47.72 µg/ml[9]

Kinase Inhibitory Activity: Precision Targeting of Cellular Signaling

As highlighted in the anticancer section, a primary mode of action for many biologically active imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases. The scaffold serves as an excellent ATP-competitive inhibitor, fitting into the ATP-binding pocket of various kinases.

CDK9 Inhibition

Imidazo[4,5-b]pyridine derivatives have been designed as potent and selective inhibitors of CDK9.[1][2] By blocking the activity of CDK9, these compounds prevent the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription of key survival genes in cancer cells.

Aurora Kinase Inhibition

This scaffold has also yielded potent inhibitors of Aurora kinases A and B.[1] These inhibitors disrupt the normal progression of mitosis, leading to polyploidy and apoptosis in rapidly dividing cancer cells. The selectivity for Aurora kinases over other kinases can be modulated through substitution patterns on the imidazo[4,5-b]pyridine ring.

Quantitative Data for Kinase Inhibitory Activity
Compound ClassTarget KinaseActivity (IC50)Reference
Imidazo[4,5-b]pyridine DerivativesCDK90.63 - 1.32 µM[1][2]
Imidazo[4,5-b]pyridine DerivativesAurora-A0.067 µM[1]
Imidazo[4,5-b]pyridine DerivativesAurora-B12.71 µM[1]
Imidazo[4,5-b]pyridine-based inhibitor (27e)Aurora-AKd = 7.5 nM[11]
Imidazo[4,5-b]pyridine-based inhibitor (27e)Aurora-BKd = 48 nM[11]
Imidazo[4,5-b]pyridine-based inhibitor (51)Aurora-AIC50 = 0.015 µM[12]
Imidazo[4,5-b]pyridine-based inhibitor (51)Aurora-BIC50 = 0.025 µM[12]
Imidazo[4,5-b]pyridine-based inhibitor (51)Aurora-CIC50 = 0.019 µM[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of imidazo[4,5-b]pyridine derivatives.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[5][13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Imidazo[4,5-b]pyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][16][17][18]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Imidazo[4,5-b]pyridine test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Virus stock (e.g., Herpes Simplex Virus)

  • Culture medium (e.g., DMEM)

  • 6-well or 12-well plates

  • Imidazo[4,5-b]pyridine test compounds

  • Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose or carboxymethylcellulose)

  • Fixing solution (e.g., 10% formalin or methanol)

  • Staining solution (e.g., 1% crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[5]

  • Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.[5]

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-6 days, depending on the virus, to allow for plaque formation.[7]

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Kinase Inhibition Assay (CDK9/Cyclin T Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of the CDK9/Cyclin T complex.[8]

Materials:

  • Recombinant active CDK9/Cyclin T enzyme

  • Kinase assay buffer

  • Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based assay like ADP-Glo™)

  • Imidazo[4,5-b]pyridine test compounds

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for ADP-Glo™ assays)

Procedure (Example using a luminescence-based assay):

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the CDK9/Cyclin T enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 45-60 minutes).[8]

  • Reaction Termination and ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Aurora A Kinase Assay

This assay measures the inhibitory effect of compounds on Aurora A kinase activity.

Materials:

  • Recombinant active Aurora A kinase

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • Substrate peptide (e.g., Kemptide)

  • ATP

  • Imidazo[4,5-b]pyridine test compounds

  • Detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure (Example using ADP-Glo™):

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase assay buffer, substrate, and ATP.

  • Assay Plate Setup: Add the diluted test compound or control to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted Aurora A kinase to all wells except the blank controls.

  • Reaction Initiation: Add the substrate/ATP master mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP, followed by incubation. Then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by imidazo[4,5-b]pyridine derivatives and a general experimental workflow are provided below using Graphviz.

CDK9_Signaling_Pathway Imidazo_pyridine Imidazo[4,5-b]pyridine Derivative CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Imidazo_pyridine->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II (C-Terminal Domain) CDK9_CyclinT->RNAPII Activates Phosphorylation Phosphorylation RNAPII->Phosphorylation Transcription Transcriptional Elongation Phosphorylation->Transcription Anti_apoptotic Anti-apoptotic Proteins (Mcl-1, Bcl-2) Transcription->Anti_apoptotic Synthesis Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits

Caption: Inhibition of the CDK9/Cyclin T signaling pathway by imidazo[4,5-b]pyridine derivatives.

Aurora_Kinase_Signaling_Pathway Imidazo_pyridine Imidazo[4,5-b]pyridine Derivative Aurora_A Aurora A Kinase Imidazo_pyridine->Aurora_A Inhibition Aurora_B Aurora B Kinase Imidazo_pyridine->Aurora_B Inhibition Centrosome Centrosome Maturation & Separation Aurora_A->Centrosome Spindle Bipolar Spindle Assembly Aurora_A->Spindle Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Mitosis->Cell_Cycle_Arrest Inhibition leads to

Caption: Inhibition of Aurora Kinase signaling during the cell cycle.

Experimental_Workflow Synthesis Synthesis of Imidazo[4,5-b]pyridine Derivatives Screening In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Dose_Response->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Dose_Response->Lead_Opt Mechanism->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

Caption: General experimental workflow for the discovery and development of imidazo[4,5-b]pyridine-based drugs.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of its biological activity and pharmacokinetic properties. The potent anticancer activity, driven primarily through the inhibition of key kinases such as CDKs and Aurora kinases, positions this scaffold at the forefront of oncology drug discovery. Furthermore, its emerging antimicrobial and antiviral activities suggest a broader therapeutic potential that warrants further exploration. The data and protocols presented in this guide aim to equip researchers with the necessary information to advance the study of this remarkable heterocyclic system and unlock its full therapeutic potential.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3H-Imidazo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-imidazo[4,5-b]pyridine core, a heterocyclic scaffold bearing structural resemblance to endogenous purines, has emerged as a cornerstone in modern medicinal chemistry. This technical guide delves into the discovery and historical evolution of a key derivative, 3H-Imidazo[4,5-b]pyridin-2-amine, and its analogues. We will explore its synthesis, from early classical methods to contemporary protocols, and elucidate its significant role as a pharmacophore in the development of potent therapeutic agents, particularly in oncology. This document provides detailed experimental procedures, quantitative biological data, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The imidazo[4,5-b]pyridine ring system is recognized as one of the older classes of heteroaromatic compounds, with its structural similarity to purines suggesting early interest from chemists and biologists. While the precise first synthesis of this compound is not definitively documented in readily available literature, early 20th-century explorations into heterocyclic chemistry likely led to its creation. A notable early publication by O. Schickh and colleagues in 1936 described the preparation of various 3-aminopyridine derivatives, laying the groundwork for the synthesis of fused heterocyclic systems like the imidazo[4,5-b]pyridines.

The primary and most classical route to the imidazo[4,5-b]pyridine core involves the cyclization of 2,3-diaminopyridine with a one-carbon synthon. This foundational reaction has been adapted and refined over the decades, solidifying the importance of 2,3-diaminopyridine as a critical starting material.

Synthetic Protocols

The synthesis of this compound and its derivatives can be approached through several established routes. Below are detailed experimental protocols for the synthesis of the key precursor, 2,3-diaminopyridine, and a general method for the subsequent cyclization to form the imidazo[4,5-b]pyridine core.

Synthesis of the Key Precursor: 2,3-Diaminopyridine

The preparation of 2,3-diaminopyridine is a multi-step process that typically begins with the readily available 2-aminopyridine. The following protocol is a well-established method.

Experimental Protocol: Synthesis of 2,3-Diaminopyridine

  • Step 1: Bromination of 2-Aminopyridine.

    • In a suitable reaction vessel, dissolve 2-aminopyridine in glacial acetic acid.

    • Cool the solution in an ice bath to below 20°C.

    • Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to stir for an additional hour.

    • The product, 2-amino-5-bromopyridine, can be isolated by neutralization with a strong base (e.g., NaOH) and subsequent filtration.

  • Step 2: Nitration of 2-Amino-5-bromopyridine.

    • Carefully add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining a low temperature with an ice bath.

    • After the addition, the reaction mixture is gently warmed and stirred for several hours.

    • The reaction is then quenched by pouring it over crushed ice, leading to the precipitation of 2-amino-5-bromo-3-nitropyridine.

    • The solid is collected by filtration and washed with water.

  • Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine.

    • The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amine. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

    • Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in acetic acid or tin in hydrochloric acid.[1]

    • Following the reduction, the bromine atom is typically removed during the workup or in a subsequent debromination step if necessary.

    • The final product, 2,3-diaminopyridine, is isolated and purified by standard techniques such as crystallization or chromatography.[1]

Synthesis of the 3H-Imidazo[4,5-b]pyridine Core

With 2,3-diaminopyridine in hand, the imidazo[4,5-b]pyridine ring can be formed through cyclization with a variety of one-carbon sources. To specifically obtain the 2-amino derivative, cyanogen bromide is a classic reagent.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2,3-diaminopyridine in a suitable solvent, such as an aqueous alcohol mixture.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (CNBr) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • The reaction mixture is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Therapeutic Applications and Mechanism of Action

The 3H-imidazo[4,5-b]pyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this compound have demonstrated a wide range of biological activities, with a particular prominence in the field of oncology.

Anticancer Activity: Kinase Inhibition

A significant body of research has established that imidazo[4,5-b]pyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • Aurora Kinase Inhibition: Several studies have identified imidazo[4,5-b]pyridine-based compounds as potent inhibitors of Aurora kinases (A, B, and C).[2] These kinases are key regulators of mitosis, and their inhibition leads to defects in cell division and ultimately apoptosis in cancer cells.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of this scaffold have also been shown to be effective inhibitors of CDKs, particularly CDK9.[3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which is involved in the transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these survival proteins, thereby promoting cancer cell death.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 3H-imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target Kinase(s)Reference
Derivative A HCT-116 (Colon)0.85CDK9[4]
Derivative B MCF-7 (Breast)0.92CDK9[4]
Derivative C K562 (Leukemia)Not SpecifiedNot Specified[5]
Derivative D A549 (Lung)Not SpecifiedPARP[6]
Derivative E SW-620 (Colon)Not SpecifiedPARP[6]

Signaling Pathway Visualizations

To illustrate the mechanism of action of 3H-imidazo[4,5-b]pyridine derivatives as kinase inhibitors, the following diagrams depict their role in key cancer-related signaling pathways.

Aurora_Kinase_Inhibition cluster_0 Mitotic Progression Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Apoptosis Apoptosis Spindle Assembly->Apoptosis Disruption leads to Cytokinesis Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Aurora Kinases->Spindle Assembly Aurora Kinases->Cytokinesis Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative->Aurora Kinases Inhibition

Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives disrupts mitosis, leading to apoptosis.

CDK9_Inhibition_Pathway cluster_1 Transcription Elongation RNA Polymerase II RNA Polymerase II Mcl-1 mRNA Mcl-1 mRNA RNA Polymerase II->Mcl-1 mRNA Transcribes P-TEFb (CDK9/Cyclin T) P-TEFb (CDK9/Cyclin T) P-TEFb (CDK9/Cyclin T)->RNA Polymerase II Phosphorylates Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative->P-TEFb (CDK9/Cyclin T) Inhibition Mcl-1 Protein (Anti-apoptotic) Mcl-1 Protein (Anti-apoptotic) Mcl-1 mRNA->Mcl-1 Protein (Anti-apoptotic) Translates to Apoptosis Apoptosis Mcl-1 Protein (Anti-apoptotic)->Apoptosis Inhibits

Caption: Imidazo[4,5-b]pyridine derivatives inhibit CDK9, leading to reduced Mcl-1 expression and subsequent apoptosis.

Conclusion

The 3H-imidazo[4,5-b]pyridine scaffold, and specifically its 2-amino derivatives, represent a remarkable class of compounds with a rich history and a vibrant future in medicinal chemistry. From their early, classical syntheses to their current role as highly sought-after pharmacophores in targeted cancer therapy, their journey underscores the enduring value of heterocyclic chemistry in the quest for novel therapeutics. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to further explore and exploit the vast potential of this privileged scaffold in drug discovery and development.

References

"tautomerism in 3H-Imidazo[4,5-b]pyridin-2-amine and its derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 3H-Imidazo[4,5-b]pyridin-2-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds. For derivatives of this compound, a scaffold of significant interest in medicinal chemistry, understanding the predominant tautomeric forms is crucial for elucidating structure-activity relationships, predicting physicochemical properties, and designing effective therapeutic agents. This technical guide provides a comprehensive overview of the tautomerism in this class of compounds, summarizing key experimental and computational findings. It includes detailed experimental protocols, quantitative data on tautomeric equilibria, and visual representations of the underlying chemical principles to serve as a valuable resource for researchers in the field.

Introduction to Tautomerism in Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine ring system is a prevalent structural motif in a variety of biologically active molecules. The presence of multiple nitrogen atoms and an exocyclic amino group in this compound gives rise to several potential tautomeric forms. The equilibrium between these tautomers can be influenced by various factors, including the electronic nature of substituents, solvent polarity, pH, and temperature. A thorough understanding of these influences is critical for drug development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

The primary forms of tautomerism observed in this scaffold are annular prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the imidazole ring, and amino-imino tautomerism of the 2-amino substituent.

Tautomeric Forms of this compound

The parent compound, this compound, can exist in several tautomeric forms. The principal equilibrium is between the amino and imino forms, coupled with the potential for proton migration within the imidazole ring. The key tautomers are depicted below:

  • Amino Tautomers:

    • 1H-imidazo[4,5-b]pyridin-2-amine

    • This compound (the canonical form)

    • 4H-imidazo[4,5-b]pyridin-2-amine (less common due to disruption of the pyridine aromaticity)

  • Imino Tautomers:

    • 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-imine derivatives

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers.

Tautomeric_Equilibria T1 1H-Imidazo[4,5-b]pyridin-2-amine (Amino) T2 This compound (Amino - Canonical) T1->T2 Annular Tautomerism T2->T1 T3 Imidazo[4,5-b]pyridin-2(3H)-imine (Imino) T2->T3 Amino-Imino Tautomerism T3->T2

Figure 1: Key Tautomeric Equilibria of 2-Amino-Imidazo[4,5-b]pyridine.

Quantitative Analysis of Tautomeric Equilibria

The relative populations of tautomers are often quantified by the tautomeric equilibrium constant (KT). Both experimental techniques and computational chemistry play a crucial role in determining these values.

Computational Studies

Quantum chemical calculations are powerful tools for estimating the relative energies of tautomers. Density Functional Theory (DFT) at levels such as B3LYP with extended basis sets (e.g., 6-311++G(d,p)) is commonly used to model these systems in both the gas phase and in solution, often with a Polarizable Continuum Model (PCM) to account for solvent effects.[1]

Table 1: Calculated Relative Energies of Tautomers of 2-Aminopyridine Analogs

TautomerRelative Energy (kcal/mol) in Gas PhaseReference
Canonical Amino Form (2A4MP1)0.00[1][2]
Imino Form (trans, 2A4MP2)13.60[1][2]
Imino Form (cis, 2A4MP3)16.36[2]

Note: Data is for 2-amino-4-methylpyridine, a related structural analog. The canonical amino form is significantly more stable.

Experimental Data

Spectroscopic methods are the primary experimental means to probe tautomeric equilibria. For some derivatives, tautomer ratios have been determined in solution.

Table 2: Experimentally Determined Tautomer Ratios for Imidazo[4,5-b]pyridine Derivatives

CompoundSolventTautomer RatioMethodReference
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imineEthanol1:3Synthesis/NMR[3]
6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imineEthanol1:3Synthesis/NMR[3]

Experimental Protocols for Tautomer Analysis

A multi-faceted experimental approach is necessary to fully characterize the tautomeric behavior of this compound and its derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic and Structural Analysis cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Derivatives Purification Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 15N) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X_Ray X-Ray Crystallography Purification->X_Ray Tautomer_ID Tautomer Identification NMR->Tautomer_ID IR->Tautomer_ID UV_Vis->Tautomer_ID X_Ray->Tautomer_ID Solid State Equilibrium Equilibrium Constant (KT) Determination Tautomer_ID->Equilibrium

Figure 2: General Experimental Workflow for Tautomerism Studies.
Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common synthetic route involves the condensation of 2,3-diaminopyridine with various reagents.

  • General Procedure for Synthesis of 2-Aryl-Substituted Imidazo[4,5-b]pyridines:

    • A mixture of 2,3-diaminopyridine (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), and sodium metabisulfite (0.55 eq) in a solvent like DMSO is heated.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up, often by precipitation with water.

    • The crude product is purified by recrystallization or column chromatography.[4]

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[5] The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers. In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer can be observed. For fast exchange, time-averaged signals are seen, and their positions can indicate the relative populations of the tautomers. Low-temperature NMR can sometimes "freeze out" the equilibrium to resolve individual tautomers.

  • Typical Protocol:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire 1H, 13C, and potentially 15N NMR spectra.

    • Analyze the chemical shifts and coupling constants. The presence of NH protons and their exchange behavior can be particularly informative. For instance, the observation of a broad NH signal can suggest proton exchange processes.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups that characterize different tautomers.[6]

  • Key Vibrational Bands:

    • N-H stretching: Bands in the region of 3100-3500 cm-1 can indicate the presence of amino or imino groups.

    • C=N stretching: Vibrations around 1600-1650 cm-1 are characteristic of the imine double bond.

    • C-N stretching: These bands appear in the fingerprint region and can help differentiate between amino and imino forms.

  • Experimental Setup:

    • The spectrum of the solid sample is typically recorded using a KBr pellet.

    • For solution studies, a suitable solvent that is transparent in the regions of interest is used.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of tautomers are generally different.[7] By comparing the spectrum of a compound to those of "fixed" derivatives (where the mobile proton is replaced by a group like methyl), the predominant tautomeric form can often be identified. Solvent-dependent studies can also be insightful, as polar solvents may stabilize one tautomer over another.[7]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the tautomer in the crystal lattice.[8]

Impact on Drug Development

The tautomeric state of an imidazo[4,5-b]pyridine derivative can significantly affect its biological activity. For example, the hydrogen bonding capacity, which is crucial for receptor binding, differs between amino and imino tautomers. One form may be a hydrogen bond donor, while the other is an acceptor. Furthermore, properties like pKa, lipophilicity, and metabolic stability are all dependent on the predominant tautomeric form. Therefore, controlling or at least understanding the tautomeric equilibrium is a key aspect of rational drug design for this class of compounds.

Conclusion

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate balance of electronic and environmental factors. A combination of computational modeling and experimental techniques, particularly NMR and IR spectroscopy and X-ray crystallography, is essential for a comprehensive understanding. This guide has summarized the key tautomeric forms, provided quantitative data where available, and outlined the principal experimental methodologies. For researchers in drug discovery, a thorough characterization of tautomerism is not merely an academic exercise but a critical step in the development of safe and effective medicines.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 3H-Imidazo[4,5-b]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to endogenous purines. This core is present in numerous compounds exhibiting a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents[1][2]. Consequently, the development of efficient synthetic routes to access these molecules is of significant interest to the drug discovery community.

Traditional methods for synthesizing these compounds often require long reaction times, high temperatures, and harsh conditions, which can lead to moderate yields and the formation of side products[1][3]. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that overcomes many of these limitations. By utilizing direct and efficient heating of reactants and solvents, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to minutes[1][3][4][5][6][7]. This approach frequently leads to higher product yields, improved purity, and reduced energy consumption, making it an ideal platform for the rapid synthesis of chemical libraries for drug development[3][6][8].

These application notes provide detailed protocols for the microwave-assisted synthesis of 3H-imidazo[4,5-b]pyridine derivatives, summarizing key reaction parameters and workflows for researchers in the field.

Advantages of Microwave-Assisted Synthesis (MAOS)

The application of microwave technology to organic synthesis offers several distinct advantages over conventional heating methods:

  • Increased Reaction Rates: Microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture, leading to a significant reduction in reaction times—often from hours to mere minutes[1][4][6][7].

  • Higher Yields: Reactions conducted under microwave conditions frequently result in higher isolated yields of the desired products compared to traditional methods[1][4][5][6]. The reduction in side product formation contributes to cleaner reaction profiles.

  • Improved Purity: Shorter reaction times and lower overall thermal stress on the molecules can minimize the formation of degradation byproducts, simplifying purification[8].

  • Energy Efficiency: Microwaves heat the reactants and solvent directly, rather than the vessel, resulting in significantly lower energy consumption compared to conventional oil baths or heating mantles[3][6][8].

  • Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy use and often enabling reactions in more environmentally benign solvents, including water[3][9][10].

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines

This protocol is adapted from a method for the synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, which have shown potential anticancer and antimicrobial activities[1]. The reaction involves the condensation of a diaminopyridine with various aldehydes under microwave irradiation.

Materials:

  • 5-Bromo-pyridine-2,3-diamine

  • Substituted aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (EtOH) or similar polar solvent

  • Sodium metabisulfite (Na₂S₂O₅)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

Instrumentation:

  • A dedicated microwave synthesizer (e.g., CEM Discover SP) capable of controlling temperature and pressure.

Procedure:

  • To a 10 mL microwave synthesis vial, add 5-bromo-pyridine-2,3-diamine (1.0 mmol), the desired substituted aldehyde (1.1 mmol), and a catalytic amount of sodium metabisulfite.

  • Add ethanol (3-5 mL) to the vial to dissolve and suspend the reactants.

  • Add a magnetic stirrer bar and securely seal the vial with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100-120°C for 10-20 minutes with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the desired product.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Microwave-Assisted Cyclization to form 3H-Imidazo[4,5-b]pyridin-2-amine

This general protocol describes the synthesis of the 2-amino derivative via a cyclization reaction between a diaminopyridine and cyanogen bromide. Microwave irradiation accelerates the cyclization and salt formation steps.

Materials:

  • Pyridine-2,3-diamine

  • Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle in a fume hood with appropriate personal protective equipment.

  • Ethanol (EtOH) or Isopropanol (IPA)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

Instrumentation:

  • A dedicated microwave synthesizer.

Procedure:

  • In a 10 mL microwave vial, dissolve pyridine-2,3-diamine (1.0 mmol) in ethanol (4 mL).

  • In a separate container, carefully prepare a solution of cyanogen bromide (1.1 mmol) in cold ethanol (2 mL).

  • Slowly add the cyanogen bromide solution to the stirred diaminopyridine solution at 0°C.

  • Add a magnetic stirrer bar to the reaction vial and seal it tightly.

  • Place the vial in the microwave reactor and irradiate the mixture at 80-100°C for 5-10 minutes.

  • After irradiation, cool the reaction vial in an ice bath.

  • The product, which typically precipitates as a hydrobromide salt, is collected by filtration.

  • Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • The salt can be neutralized with a suitable base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free base form of this compound.

Data Presentation

Quantitative data from synthetic experiments is crucial for evaluating the efficiency of a protocol. The following tables summarize typical results for microwave-assisted synthesis compared to conventional methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 6-Bromo-2-aryl-3H-imidazo[4,5-b]pyridines[1]

EntryR-group (Aldehyde)MethodTimeYield (%)
1PhenylConventional6 h75
Microwave15 min92
24-ChlorophenylConventional7 h72
Microwave12 min90
34-NitrophenylConventional5 h80
Microwave10 min95
42-ThienylConventional8 h65
Microwave20 min85

Table 2: Representative Microwave Synthesis Parameters for Imidazopyridine Derivatives

ScaffoldReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
Imidazo[1,2-a]pyridine2-Aminopyridine, Phenacyl bromideEthanol1005-15>90[3]
Imidazo[4,5-b]pyridine5-Bromo-2,3-diaminopyridine, AldehydeEthanol12010-2085-95[1]
Imidazo[1,5-a]pyridine saltImidazopyridine, IodoethaneAcetonitrile1555041-48[11]
Imidazo[4,5-b]pyridine2,3-Diaminopyridine, Carboxylic AcidSilica Gel (support)N/A (100 W)5-1071-92[12]

Visualizations: Workflows and Biological Context

Diagrams are essential for visualizing complex processes. The following are provided in DOT language for clarity and reproducibility.

G cluster_workflow General Microwave-Assisted Synthesis Workflow A Reactant Preparation (Vial, Stirrer, Reagents, Solvent) B Microwave Irradiation (Set Temp, Time, Power) A->B Seal Vial C Reaction Cooling & Depressurization B->C Reaction Complete D Work-up (Filtration / Extraction) C->D E Purification (Recrystallization / Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for microwave-assisted organic synthesis.

G cluster_pathway Hypothetical Inhibition of a Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., Aurora Kinase) Receptor->Kinase1 Activation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Response Cell Proliferation & Survival TF->Response Gene Expression Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Kinase1 Inhibition

Caption: Potential mechanism of action for anticancer imidazopyridine derivatives.

Applications in Drug Development

Derivatives of the 3H-imidazo[4,5-b]pyridine core are actively being investigated for a variety of therapeutic applications due to their diverse biological activities.

  • Anticancer Agents: Many compounds from this class have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7, BT-474) and leukemia (K562)[1][2]. Their mechanism of action is sometimes attributed to the inhibition of critical cellular signaling pathways, such as those involving FLT3 or Aurora kinases[13].

  • Antimicrobial Agents: Several synthesized derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties[1][14]. This makes them valuable scaffolds for the development of new anti-infective agents.

  • Anti-inflammatory Agents: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), suggesting their potential as a novel class of anti-inflammatory drugs[2].

  • Antiviral Activity: The broader class of imidazopyridines has been explored for antiviral properties, showing activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus[12].

The ability to rapidly synthesize libraries of these compounds using the described microwave-assisted protocols is invaluable for structure-activity relationship (SAR) studies aimed at optimizing their potency, selectivity, and pharmacokinetic properties.

References

One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines, which allows them to interact with a variety of biological targets.[1][2] This has led to their investigation as potential therapeutic agents with a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Efficient and versatile synthetic methods are crucial for the exploration of the chemical space around this privileged scaffold. One-pot synthesis protocols offer significant advantages in terms of operational simplicity, reduced reaction times, and improved yields. This document provides detailed application notes and experimental protocols for several one-pot methods for the synthesis of substituted imidazo[4,5-b]pyridines.

Introduction

The imidazo[4,5-b]pyridine ring system is a key pharmacophore found in numerous biologically active compounds.[3] Its structural resemblance to endogenous purines enables it to function as an antagonist or modulator of various enzymes and receptors.[1] Consequently, the development of efficient synthetic routes to novel substituted imidazo[4,5-b]pyridines is a major focus in the field of medicinal chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy for the rapid construction of molecular complexity. These methods are not only time- and resource-efficient but also often lead to higher overall yields by minimizing product loss during purification steps. This document outlines several robust one-pot protocols for the synthesis of a variety of substituted imidazo[4,5-b]pyridines, suitable for library synthesis and lead optimization in drug discovery programs.

One-Pot Synthesis Methodologies

Several one-pot strategies have been developed for the synthesis of substituted imidazo[4,5-b]pyridines, each with its own advantages and substrate scope. The most common approaches involve the condensation of a suitably substituted diaminopyridine with a carbonyl compound or its equivalent, followed by cyclization and aromatization.

Method 1: Reductive Cyclization of 2-Nitro-3-aminopyridine with Aldehydes

This method provides a straightforward one-pot route to 2-substituted-3H-imidazo[4,5-b]pyridines through the reductive cyclization of 2-nitro-3-aminopyridine with various aldehydes using sodium dithionite (Na₂S₂O₄) as the reducing agent.[1]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Mix 2-nitro-3-aminopyridine and aldehyde in solvent Add_Reducer Add aqueous Na2S2O4 Start->Add_Reducer Step 1 Heat Heat the reaction mixture Add_Reducer->Heat Step 2 Quench Quench the reaction Heat->Quench Step 3 Extract Extract with organic solvent Quench->Extract Step 4 Purify Purify by chromatography Extract->Purify Step 5 End Obtain pure product Purify->End Step 6

Caption: Workflow for the one-pot reductive cyclization.

Protocol:

  • To a solution of 2-nitro-3-aminopyridine (1 mmol) and the desired aldehyde (1.2 mmol) in a suitable solvent (e.g., ethanol or DMF), add an aqueous solution of sodium dithionite (Na₂S₂O₄, 3 mmol in water).

  • Heat the reaction mixture under reflux for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3H-imidazo[4,5-b]pyridine.

Quantitative Data:

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde485
24-Chlorobenzaldehyde582
34-Methoxybenzaldehyde488
42-Naphthaldehyde678
5Thiophene-2-carboxaldehyde480

Table 1: Yields of 2-substituted-3H-imidazo[4,5-b]pyridines via reductive cyclization.

Method 2: Condensation of 2,3-Diaminopyridine with Carboxylic Acids (Microwave-Assisted)

This protocol describes an efficient one-pot synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines via the microwave-assisted condensation of 2,3-diaminopyridine with various carboxylic acids.[1] The use of microwave irradiation significantly reduces reaction times and often improves yields.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Mix 2,3-diaminopyridine and carboxylic acid in a microwave vial Add_Catalyst Add catalyst (e.g., p-TSA) Start->Add_Catalyst Step 1 Microwave Irradiate with microwaves Add_Catalyst->Microwave Step 2 Cool Cool to room temperature Microwave->Cool Step 3 Precipitate Induce precipitation Cool->Precipitate Step 4 Filter Filter and wash the solid Precipitate->Filter Step 5 End Obtain pure product Filter->End Step 6

Caption: Workflow for microwave-assisted synthesis.

Protocol:

  • In a microwave reaction vial, combine 2,3-diaminopyridine (1 mmol), the desired carboxylic acid (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether (2-3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (see Table 2).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 2-substituted-1H-imidazo[4,5-b]pyridine. Further purification can be achieved by recrystallization if necessary.

Quantitative Data:

EntryCarboxylic AcidTemperature (°C)Time (min)Yield (%)
1Acetic Acid1501092
2Propionic Acid1501589
3Benzoic Acid1802085
44-Fluorobenzoic Acid1802083
5Phenylacetic Acid1601588

Table 2: Yields of 2-substituted-1H-imidazo[4,5-b]pyridines via microwave-assisted synthesis.

Method 3: Tandem Reaction from 2-Chloro-3-nitropyridine

A highly efficient one-pot synthesis of 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridines can be achieved starting from commercially available 2-chloro-3-nitropyridine.[5] This tandem reaction involves a series of transformations including nucleophilic aromatic substitution, reduction of the nitro group, and intramolecular cyclization.

Logical Relationship Diagram:

G Start 2-Chloro-3-nitropyridine Step1 Nucleophilic Aromatic Substitution with Primary Amine Start->Step1 Intermediate1 2-Alkylamino-3-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 N2-Alkyl-pyridine-2,3-diamine Step2->Intermediate2 Step3 Condensation with Aldehyde Intermediate2->Step3 Intermediate3 Schiff Base Intermediate Step3->Intermediate3 Step4 Intramolecular Cyclization and Aromatization Intermediate3->Step4 End 3-Alkyl-2-aryl-3H-imidazo[4,5-b]pyridine Step4->End

Caption: Logical steps in the tandem reaction.

Protocol:

  • To a solution of 2-chloro-3-nitropyridine (1 mmol) in a suitable solvent (e.g., isopropanol/water), add the primary amine (1.1 mmol).

  • Heat the mixture to facilitate the nucleophilic substitution.

  • After the formation of the 2-alkylamino-3-nitropyridine intermediate (monitored by TLC), add a reducing agent such as sodium dithionite or iron powder in the presence of an acid (e.g., acetic acid) to reduce the nitro group.

  • Once the reduction is complete, add the desired aldehyde (1.2 mmol) to the reaction mixture.

  • Continue heating to promote condensation and intramolecular cyclization.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridine.

Quantitative Data:

EntryPrimary AmineAldehydeYield (%)
1PropylamineBenzaldehyde75
2Butylamine4-Fluorobenzaldehyde72
33-MethoxypropylamineBenzaldehyde78
4Propylamine2-Bromobenzaldehyde68
5Butylamine3-Phenylpropanal70

Table 3: Yields of 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridines via the tandem reaction.[5]

Conclusion

The one-pot synthesis protocols detailed in this document provide efficient and versatile methods for the preparation of a wide range of substituted imidazo[4,5-b]pyridines. These methodologies are well-suited for applications in drug discovery and medicinal chemistry, enabling the rapid generation of compound libraries for biological screening. The choice of a specific protocol will depend on the desired substitution pattern and the availability of starting materials. The provided experimental details and quantitative data serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for 3H-Imidazo[4,5-b]pyridin-2-amine in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its structural similarity to purine bases allows it to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[1][2] This document provides detailed application notes and experimental protocols for researchers utilizing this scaffold in anticancer drug design, with a focus on its derivatives as kinase and tubulin polymerization inhibitors.

Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives

A common route for the synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives involves a one-pot reaction from N-aryl nitropyridines.[3]

Protocol: Synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivatives[3][4]
  • Reaction Setup: In a round-bottom flask, dissolve the corresponding N-aryl nitropyridine in a suitable solvent such as DMSO.

  • Addition of Reagents: Add the desired aromatic aldehyde to the solution.

  • Reduction and Cyclization: Introduce a reducing agent, such as sodium dithionite, to the mixture.

  • Heating: Heat the reaction mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry. Further purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

The anticancer potential of novel 3H-imidazo[4,5-b]pyridine derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Cell Viability Measurement using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, BT-474, K562) in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action: Kinase Inhibition

Many 3H-imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling pathways. Key targets include Cyclin-Dependent Kinase 9 (CDK9), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

CDK9 Inhibition

CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like MCL-1, making it an attractive target in cancer therapy.[5][6]

  • Reagent Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these stock solutions in 1X Assay Buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the test inhibitor solution. Add recombinant CDK9/Cyclin T1 enzyme solution.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., CDK7/9tide) and ATP.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the kinase reaction by adding a detection solution containing EDTA. The amount of ADP produced, which is proportional to the kinase activity, can be measured using various methods, such as a TR-FRET based assay that utilizes a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.[5]

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic arrest and apoptosis.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Kemptide).

  • Compound Addition: Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a positive control (kinase without inhibitor) and a blank (buffer only).

  • Kinase Addition: Add diluted Aurora Kinase A to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding the Master Mix to all wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced. This involves adding an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings and calculate the IC50 value.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[7]

  • Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a substrate such as PTK Substrate (Poly-Glu,Tyr 4:1).

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: Add the Master Mix to each well of a 96-well plate. Add the test inhibitor or diluent solution (for controls) to the appropriate wells.

  • Reaction Initiation: Add diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Use a luminescence-based assay like the Kinase-Glo™ MAX assay to measure the amount of ATP remaining. A higher luminescent signal indicates greater inhibition of kinase activity.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Subtract the "Blank" value from all other readings and determine the IC50 value.

Mechanism of Action: Tubulin Polymerization Inhibition

Some 3H-imidazo[4,5-b]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9]

Protocol: Fluorescence-Based Tubulin Polymerization Assay[18][19][20]
  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 384-well plate, add the test compounds. Add a fluorescent reporter (e.g., DAPI), which increases in fluorescence upon binding to polymerized microtubules.

  • Reaction Initiation: Add the tubulin solution to each well to initiate polymerization.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader set at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compounds can be determined by the reduction in the maximum rate of polymerization and the final polymer mass compared to the control.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Cytotoxicity of 3H-Imidazo[4,5-b]pyridine Derivatives against Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)BT-474 IC50 (µM)K562 IC50 (µM)
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
... ............
Reference Drug ValueValueValueValue

Table 2: Kinase Inhibitory Activity of 3H-Imidazo[4,5-b]pyridine Derivatives

CompoundCDK9 IC50 (µM)Aurora A IC50 (µM)Aurora B IC50 (µM)VEGFR-2 IC50 (µM)
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
... ............
Reference Drug ValueValueValueValue

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_moa Mechanism of Action synthesis Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa kinase_inhibition Kinase Inhibition Assays (CDK9, Aurora, VEGFR-2) tubulin_assay Tubulin Polymerization Assay

Caption: General experimental workflow.

Signaling Pathways

CDK9_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylates CTD Transcription Productive Transcription Elongation RNAPII->Transcription Oncogenes Expression of Oncogenes (e.g., MYC, MCL-1) Transcription->Oncogenes Inhibitor 3H-Imidazo[4,5-b]pyridine Derivative Inhibitor->PTEFb Inhibits

Caption: CDK9 signaling pathway inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2 G2 Phase M M Phase G2->M Aurora_A Aurora A Kinase Aurora_B Aurora B Kinase Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibitor 3H-Imidazo[4,5-b]pyridine Derivative Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Aurora kinase signaling pathway inhibition.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream Autophosphorylation Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Inhibitor 3H-Imidazo[4,5-b]pyridine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway inhibition.

References

Application Notes & Protocols: Development of 3H-Imidazo[4,5-b]pyridin-2-amine based Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][3] Akt, a serine/threonine kinase, is a central node in this pathway. The development of small molecule inhibitors of Akt is a promising strategy for cancer treatment.[4] This document outlines the development of a series of potent and selective Akt inhibitors based on the 3H-imidazo[4,5-b]pyridin-2-amine scaffold. These compounds function as allosteric inhibitors, offering a distinct mechanism from traditional ATP-competitive inhibitors.[5][6][7]

Data Presentation

The following tables summarize the in vitro biochemical and cellular activity of key this compound based Akt inhibitors.

Table 1: Biochemical Potency of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Derivatives

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
12e 164949
12j 41616

Data extracted from J Med Chem. 2012 Jun 14;55(11):5291-310.[5]

Table 2: Cellular Activity of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Derivatives in LNCaP Cells

Compoundp-Akt(S473) IC50 (nM)
12e 130
12j 27

Data represents inhibition of Akt phosphorylation at Ser473 in a cellular context. Extracted from J Med Chem. 2012 Jun 14;55(11):5291-310.[5]

Table 3: Enzymatic and Cellular Potency of ARQ 092

AssayAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
Enzymatic 4.715.75.8
Cellular p-PRAS40 4910854

ARQ 092 (21a) is a potent allosteric inhibitor of all three Akt isoforms. Cellular potency was measured by the inhibition of phosphorylation of the downstream target PRAS40. Data extracted from J Med Chem. 2016 Jul 14;59(13):6455-69.[8]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by the this compound based compounds. These inhibitors act allosterically, binding to a pocket distinct from the ATP-binding site, which locks the kinase in an inactive conformation.[5][8]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 Downstream Downstream Effectors (e.g., PRAS40, p70S6) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt p-Ser473 Inhibitor This compound Inhibitors Inhibitor->Akt Allosteric Inhibition Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Akt Signaling Pathway and Allosteric Inhibition.

Experimental Workflow

The development of these inhibitors followed a structured workflow from initial screening to in vivo evaluation.

Development_Workflow Screening Biochemical & Biophysical Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt InVitro In Vitro Characterization (Kinase & Cellular Assays) LeadOpt->InVitro InVitro->LeadOpt InVivo In Vivo Evaluation (PK/PD & Efficacy Models) InVitro->InVivo Candidate Clinical Candidate (e.g., ARQ 092) InVivo->Candidate

Drug Discovery Workflow for Akt Inhibitors.

Experimental Protocols

Akt Kinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the biochemical potency (IC50) of the inhibitors against Akt isoforms.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes.

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-Crosstide).

  • ATP.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Test compounds (this compound derivatives) in DMSO.

  • HTRF® KinEASE™-STK S1 kit (Cisbio) or similar TR-FRET based detection system.

  • 384-well low-volume plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 4 µL of the enzyme solution (Akt1, Akt2, or Akt3) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP in assay buffer. The final concentrations should be at the Km for ATP and the substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the HTRF detection reagents (Europium-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin) in detection buffer.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/620) and determine the percent inhibition relative to DMSO controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Akt Phosphorylation Assay (Western Blot)

This protocol details the measurement of inhibitor effects on Akt phosphorylation in a cellular context.

Materials:

  • Cancer cell line with activated Akt signaling (e.g., LNCaP, MCF-7).

  • Cell culture medium and supplements.

  • Test compounds in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phospho-Akt to total Akt and determine the IC50 value for the inhibition of cellular Akt phosphorylation.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent, selective, and orally bioavailable allosteric Akt inhibitors.[5][8] Compounds from this series, such as ARQ 092, have demonstrated significant anti-tumor activity in preclinical models and have progressed into clinical development.[8][9][10] The protocols and data presented here provide a comprehensive overview for researchers interested in the discovery and development of novel Akt inhibitors.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial and antifungal assays on imidazo[4,5-b]pyridine compounds. The protocols detailed below are based on established methodologies to ensure reproducibility and accuracy in assessing the efficacy of these promising heterocyclic compounds.

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with various biological targets.[1] This structural feature has led to the exploration of their potential as antimicrobial and antifungal agents.[1][2][3] This document outlines the key assays for evaluating their activity, presents a summary of reported data, and provides detailed experimental protocols.

Data Presentation

The following tables summarize the reported antimicrobial and antifungal activities of various imidazo[4,5-b]pyridine derivatives against a panel of clinically relevant microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or µM, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives (MIC in µM)

Compound IDS. aureusS. pneumoniaeE. coliReference
14 > 64> 6432[4]
Other Derivatives > 64> 64> 64[4]

Note: A lower MIC value indicates higher antimicrobial activity.

Table 2: Antifungal Activity of Imidazo[4,5-b]pyridine Derivatives (Zone of Inhibition in mm)

Compound IDAspergillus nigerCandida albicansReference
VIb 1412[5]
VId 1615[5]
VIf 1413[5]
Clotrimazole (Standard) 2220[5]

Note: A larger zone of inhibition indicates greater antifungal activity.

Experimental Protocols

Detailed methodologies for the most common antimicrobial and antifungal assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol determines the lowest concentration of an imidazo[4,5-b]pyridine compound that inhibits the visible growth of a bacterial or fungal strain.

Materials:

  • Test imidazo[4,5-b]pyridine compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each imidazo[4,5-b]pyridine compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations to be tested.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.

    • Fungi: Grow the fungal strain on an appropriate agar plate. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the turbidity to the 0.5 McFarland standard and then dilute in RPMI-1640 to the desired final concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Inoculation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate. Finally, add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C. Incubation times will vary depending on the microorganism: 16-20 hours for most bacteria, 24-48 hours for yeasts, and up to 72 hours for some fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a microbial strain to a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test imidazo[4,5-b]pyridine compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the imidazo[4,5-b]pyridine compound onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or as appropriate for the fungal strain.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizations

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action for the antimicrobial and antifungal activity of imidazo[4,5-b]pyridine compounds and the general workflows for the described assays.

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell cluster_compound Fru6P Fructose-6-Phosphate GlcN6P_Synthase Glucosamine-6-Phosphate Synthase Fru6P->GlcN6P_Synthase Gln Glutamine Gln->GlcN6P_Synthase GlcN6P Glucosamine-6-Phosphate GlcN6P_Synthase->GlcN6P UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc Peptidoglycan Peptidoglycan (Cell Wall Component) UDP_GlcNAc->Peptidoglycan CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall ImidazoPyridine Imidazo[4,5-b]pyridine Compound ImidazoPyridine->GlcN6P_Synthase Inhibition

Caption: Proposed antibacterial mechanism of imidazo[4,5-b]pyridines.

antifungal_mechanism cluster_fungal_cell Fungal Cell cluster_compound Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol (Cell Membrane Component) Lanosterol_Demethylase->Ergosterol Demethylation CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane ImidazoPyridine Imidazo[4,5-b]pyridine Compound ImidazoPyridine->Lanosterol_Demethylase Inhibition

Caption: Proposed antifungal mechanism of imidazo[4,5-b]pyridines.

mic_workflow prep_compounds Prepare Serial Dilutions of Imidazo[4,5-b]pyridine Compounds inoculate_plate Inoculate 96-well Plate prep_compounds->inoculate_plate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation Incubate at 37°C inoculate_plate->incubation read_results Read MIC Results (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for MIC Broth Microdilution Assay.

disk_diffusion_workflow prep_plates Prepare Mueller-Hinton Agar Plates inoculate_agar Inoculate Agar Surface (Lawn Culture) prep_plates->inoculate_agar prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_agar place_disks Place Impregnated Disks on Agar inoculate_agar->place_disks incubation Incubate at 37°C place_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for Disk Diffusion (Kirby-Bauer) Assay.

References

Screening of 3H-Imidazo[4,5-b]pyridin-2-amine Analogs for Anti-inflammatory Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the screening of 3H-Imidazo[4,5-b]pyridin-2-amine analogs for their anti-inflammatory properties. The following sections outline the key in vitro and in vivo assays, data presentation, and the underlying signaling pathways involved in the inflammatory response.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic core for the development of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory effects. This document focuses on the screening of this compound analogs, a class of compounds that has shown potential in modulating key inflammatory pathways.

Data Presentation: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Analogs

The anti-inflammatory activity of novel compounds is typically quantified by their ability to inhibit key enzymes or cellular processes involved in the inflammatory cascade. The following tables summarize the inhibitory activity of selected 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2,3-Diaryl-3H-Imidazo[4,5-b]pyridine Derivatives

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a 4-OCH34-F>50>50-
3b 4-OCH34-Cl>50>50-
3c 4-OCH34-OCH325.415.21.67
3d 3,4,5-(OCH3)34-F>50>50-
3e 3,4,5-(OCH3)34-Cl>50>50-
3f 3,4,5-(OCH3)34-OCH321.89.22.37
3g 3-CF34-F>50>50-
3h 3-CF34-Cl>5018.5>2.7

Data extracted from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.[1][2]

Experimental Protocols

This section provides detailed step-by-step protocols for common in vitro and in vivo assays used to screen for anti-inflammatory activity.

In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay assesses the ability of test compounds to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analogs (test compounds)

  • Reference anti-inflammatory drug (e.g., Dexamethasone)

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds or the reference drug. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation should be included.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for each active compound.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in sterile saline)

  • This compound analogs (test compounds)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control group

    • Reference Drug group

    • Test Compound groups (different doses)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally via gavage one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound analogs are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Some imidazo[4,5-b]pyridine derivatives have been shown to inhibit the NF-κB pathway, potentially by interfering with the IKK complex or other upstream signaling components.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa nucleus Nucleus NFkB->nucleus Translocation NFkB_IkBa->NFkB Release ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->ProInflammatory_Genes Induction Analogs This compound Analogs Analogs->IKK Inhibition?

Caption: The NF-κB signaling pathway and potential inhibition by imidazopyridine analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors such as AP-1. The three main MAPK subfamilies are ERK, JNK, and p38. The p38 MAPK pathway is particularly important in regulating the production of pro-inflammatory cytokines. Some imidazo[4,5-b]pyridin-2-one derivatives have been identified as potent inhibitors of p38 MAP kinase.[3]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes Induction Analogs This compound Analogs Analogs->p38 Inhibition Experimental_Workflow Start Start: Library of This compound Analogs InVitro In Vitro Screening (LPS-stimulated Macrophages) Start->InVitro Cytokine Measure Cytokine Levels (TNF-α, IL-6) InVitro->Cytokine Active_InVitro Identify Active Compounds (Low IC50) Cytokine->Active_InVitro InVivo In Vivo Evaluation (Carrageenan-Induced Paw Edema) Active_InVitro->InVivo Yes Inactive Inactive Active_InVitro->Inactive No Edema Measure Paw Edema Inhibition InVivo->Edema Active_InVivo Confirm In Vivo Efficacy Edema->Active_InVivo Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) Active_InVivo->Mechanism Yes Active_InVivo->Inactive No Signaling Elucidate Signaling Pathway (NF-κB, MAPK) Mechanism->Signaling Lead Lead Compound Identification Signaling->Lead

References

Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyridines to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the molecular docking of imidazo[4,5-b]pyridine derivatives to their respective protein targets. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of protein targets, particularly kinases, making it a valuable scaffold in drug discovery.[1] Molecular docking is a critical computational tool used to predict the binding modes and affinities of these compounds, thereby guiding lead optimization and the design of more potent and selective inhibitors.[2] These notes cover the necessary steps from target and ligand preparation to the execution of docking simulations and the analysis of results.

Introduction

Imidazo[4,5-b]pyridines are heterocyclic compounds structurally analogous to purines, which allows them to interact with a variety of biological targets.[1] They have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] A significant area of research has focused on their role as kinase inhibitors, targeting enzymes such as c-Met, Aurora kinases, B-Raf kinase, and cyclin-dependent kinases (CDKs).[4][5][6][7]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it is used to predict how a small molecule ligand, such as an imidazo[4,5-b]pyridine derivative, will bind to the active site of a target protein.[2] This information is invaluable for understanding structure-activity relationships (SAR) and for designing new compounds with improved therapeutic properties.[5]

Target Proteins for Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridine derivatives have been shown to target a variety of proteins. Some of the key targets include:

  • Kinases:

    • c-Met (Hepatocyte growth factor receptor)[4]

    • Aurora Kinases (A, B, C)[5][9]

    • B-Raf Kinase[7]

    • Cyclin-Dependent Kinase 9 (CDK9)[6]

    • p21-Activated Kinase 4 (PAK4)[10]

  • Other Enzymes:

    • Methionyl-tRNA synthetase[9]

    • Decaprenyl-phosphoryl-β-D-ribofuranose 2-oxidase (DprE1)[11]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on imidazo[4,5-b]pyridine derivatives, including their inhibitory activities (IC50) and, where available, their docking scores.

Compound/DerivativeTarget ProteinInhibitory Activity (IC50)Docking Score (kcal/mol)Reference
Imidazo[4,5-b]pyridine derivativesAurora Kinase AVaries (pIC50)N/A[5]
Imidazo[4,5-b]pyridine-based compoundsCDK90.63 - 1.32 µMN/A[6]
Imidazo[4,5-b]pyridine derivative (Mol 2)B-Raf Kinase9.119 (pIC50)9.74[7]
Imidazo[4,5-b]pyridine derivative (Mol 1)B-Raf Kinase7.215 (pIC50)6.37[7]
Imidazo[4,5-b]pyridine derivative (Mol 3)B-Raf Kinase6.777 (pIC50)7.56[7]
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5c)M. tuberculosis0.6 µmol/LN/A[11]
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5g)M. tuberculosis0.5 µmol/LN/A[11]
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5i)M. tuberculosis0.8 µmol/LN/A[11]
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5u)M. tuberculosis0.7 µmol/LN/A[11]

Experimental Protocols for Molecular Docking

This section provides a generalized yet detailed protocol for performing molecular docking of imidazo[4,5-b]pyridine derivatives. This protocol is based on commonly used software such as AutoDock, and the general steps are applicable to other docking programs like Glide (Schrödinger) or GOLD.[12]

Step 1: Ligand Preparation

The 3D structure of the imidazo[4,5-b]pyridine ligand is the starting point.

  • Structure Generation:

    • Draw the 2D structure of the imidazo[4,5-b]pyridine derivative using chemical drawing software like ChemDraw or MarvinSketch.[13][14]

    • Convert the 2D structure to a 3D structure.[14]

    • Obtain structures from databases like PubChem if available.[13]

  • Energy Minimization:

    • Perform energy minimization of the 3D structure to obtain a low-energy conformation. This can be done using force fields like MMFF94 or AM1.[14]

  • Charge Assignment and Atom Typing:

    • Assign partial charges (e.g., Gasteiger charges) and define atom types. This is a crucial step for the scoring function to calculate interaction energies correctly.[15]

  • Torsion Angles:

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[15]

  • File Format Conversion:

    • Save the prepared ligand in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).[16]

Step 2: Protein Preparation

The quality of the target protein structure is critical for obtaining meaningful docking results.

  • Obtain Protein Structure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12]

  • Initial Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be important for binding.[13][14]

    • If the protein is a multimer, retain only the chain(s) that form the binding site.[13]

  • Repair and Refine Structure:

    • Check for and repair any missing residues or atoms in the protein structure using tools like Modeller or the Protein Preparation Wizard in Maestro.[13][17]

    • Model missing loops if they are near the binding site.[14]

  • Add Hydrogens:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for the physiological pH.[13][17]

  • Charge Assignment:

    • Assign partial charges to the protein atoms.

  • File Format Conversion:

    • Save the prepared protein in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).[16]

Step 3: Docking Simulation
  • Define the Binding Site (Grid Box):

    • Define the search space for the docking simulation. This is typically a grid box centered on the active site of the protein. The co-crystallized ligand, if present in the original PDB file, can be used to define the center of the grid.[15][16]

  • Configuration File:

    • Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.[15]

  • Run Docking:

    • Execute the docking simulation using the command-line interface of the chosen software.[16]

Step 4: Analysis of Results
  • Binding Affinity:

    • The primary output is the binding affinity or docking score, usually given in kcal/mol.[16] Lower values generally indicate stronger binding.

  • Pose Visualization:

    • Visualize the predicted binding poses of the ligand within the protein's active site using molecular graphics software like PyMOL or Chimera.[16]

  • Interaction Analysis:

    • Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This helps in understanding the key residues involved in binding and provides insights for further optimization of the ligand.

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure, Charges, Torsions) Grid_Generation Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (Clean, Repair, Add Hydrogens) Protein_Prep->Grid_Generation Docking_Run Run Docking Simulation Grid_Generation->Docking_Run Results_Analysis Analyze Results (Binding Energy, Poses) Docking_Run->Results_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Results_Analysis->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration

References

"application of 3H-Imidazo[4,5-b]pyridin-2-amine in agricultural insecticide development"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of insecticide resistance in major agricultural pests necessitates the discovery and development of novel active ingredients with distinct modes of action. The 3H-Imidazo[4,5-b]pyridin-2-amine scaffold has emerged as a promising chemotype for the development of new insecticides. Derivatives of this core structure have demonstrated significant insecticidal activity against a range of economically important agricultural pests, including species from the orders Lepidoptera and Hemiptera. This document provides an overview of the application of this compound derivatives in insecticide development, including their synthesis, biological activity, and proposed mechanism of action, alongside detailed experimental protocols for their evaluation.

Chemical Structure and Synthesis

The core structure of this compound is a fused heterocyclic system. The synthesis of insecticidally active derivatives typically involves the modification of this scaffold to enhance potency, selectivity, and physicochemical properties. A general synthetic approach involves the condensation of 2,3-diaminopyridine with various reagents to construct the imidazole ring, followed by further functionalization.

G cluster_synthesis General Synthetic Workflow 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation Reagent Reagent Reagent->Condensation Imidazo[4,5-b]pyridine_core Imidazo[4,5-b]pyridine Core Condensation->Imidazo[4,5-b]pyridine_core Functionalization Functionalization Imidazo[4,5-b]pyridine_core->Functionalization Active_Derivatives Active Insecticidal Derivatives Functionalization->Active_Derivatives

Caption: General synthetic workflow for Imidazo[4,5-b]pyridine derivatives.

Biological Activity and Target Pests

Derivatives of this compound have shown promising insecticidal activity against several key agricultural pests. Notably, certain synthesized compounds exhibited excellent efficacy against the brown planthopper (Nilaparvata lugens), the oriental armyworm (Mythimna separata), and the diamondback moth (Plutella xylostella)[1][2].

Quantitative Data Summary

The following table summarizes the insecticidal activity of selected this compound derivatives against various agricultural pests.

Compound IDTarget PestConcentration (mg/L)Mortality (%)Reference InsecticideReference Mortality (%)Citation
8n Nilaparvata lugens546.85Oxazosulfyl0.00[1][2]
10a Mythimna separata1100.00Oxazosulfyl0.00[1][2]
10a Plutella xylostella1100.00Oxazosulfyl96.67[1][2]

Compound Structures:

  • 8n: 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine[1][2]

  • 10a: 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine[1][2]

Proposed Mode of Action

While the exact mode of action for many this compound derivatives is still under investigation, studies on structurally related imidazopyridine insecticides suggest a neurotoxic mechanism. Some novel imidazopyridine mesoionic compounds have been shown to act on the insect's nervous system. The proposed mechanism involves the modulation of nicotinic acetylcholine receptors (nAChRs) and potential inhibition of acetylcholinesterase (AChE), leading to disruption of nerve signal transmission, paralysis, and eventual death of the insect.

G cluster_pathway Hypothetical Signaling Pathway in Insect Neuron Imidazopyridine Imidazo[4,5-b]pyridine Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidazopyridine->nAChR Acts on AChE Acetylcholinesterase (AChE) Imidazopyridine->AChE Inhibits Ion_Channel Ion Channel Opening nAChR->Ion_Channel ACh_Buildup Acetylcholine Buildup AChE->ACh_Buildup Synaptic_Cleft Synaptic Cleft Depolarization Continuous Nerve Depolarization Ion_Channel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis ACh_Buildup->Depolarization

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to endogenous purines.[1] This structural analogy allows derivatives to interact with a wide range of biological targets, making them promising candidates for the development of novel therapeutics.[2] Libraries of imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often by targeting key enzymes such as protein kinases.[3][4] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify initial "hits" that can be optimized into lead compounds.

These application notes provide detailed protocols for the high-throughput screening of imidazo[4,5-b]pyridine libraries against two common target classes: protein kinases (relevant to oncology) and bacteria (relevant to infectious diseases). The protocols are designed for automated, multi-well plate formats to ensure efficiency and reproducibility.

Section 1: High-Throughput Screening for Kinase Inhibitors

Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of protein kinases, such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3), which are critical regulators of cell division and are often dysregulated in cancer.[5][6] The following protocol describes a luminescent-based assay to measure kinase activity, suitable for identifying inhibitors from an imidazo[4,5-b]pyridine library.

Signaling Pathway: Dual Inhibition of FLT3 and Aurora Kinases

Mutations leading to constitutive activation of the FLT3 receptor are common in Acute Myeloid Leukemia (AML).[2][7] This leads to uncontrolled proliferation and survival of leukemic cells through downstream pathways like STAT5, MAPK, and PI3K/AKT.[3][8] Aurora kinases are essential for proper mitosis, and their overexpression is linked to tumorigenesis.[9][10] Dual inhibition of these pathways is a promising strategy in cancer therapy.

FLT3_Aurora_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling cluster_mitosis Mitotic Regulation FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Activates RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Activates ImidazoPyridine Imidazo[4,5-b]pyridine Inhibitor ImidazoPyridine->FLT3 Inhibits AuroraK Aurora Kinase ImidazoPyridine->AuroraK Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Mitosis Proper Mitosis AuroraK->Mitosis Regulates

Caption: Dual inhibition of FLT3 and Aurora Kinase pathways.
Experimental Protocol: Luminescent Kinase Assay (384-Well Format)

This protocol is adapted from standard luminescent kinase assays that quantify ATP consumption.[6] The luminescent signal is inversely proportional to kinase activity.

Materials and Reagents:

  • Enzyme: Recombinant Human Aurora Kinase A or FLT3.

  • Substrate: Appropriate peptide substrate (e.g., Kemptide for Aurora A).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Imidazo[4,5-b]pyridine Library: 10 mM stock in DMSO, diluted to 10 µM working concentration.

  • Controls: Positive control (Staurosporine or known inhibitor), Negative control (DMSO).

  • Detection Reagent: Commercial luminescent kinase assay kit (e.g., Kinase-Glo®).

  • Plates: Solid white, flat-bottom 384-well plates.

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each library compound (10 µM) into the wells of a 384-well plate. Dispense DMSO into negative control wells and a known inhibitor (e.g., Staurosporine at 1 µM) into positive control wells.

  • Enzyme Addition: Add 5 µL of kinase solution (e.g., 2 ng/µL Aurora A in assay buffer) to all wells.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mix (e.g., 20 µM ATP and 4 µM substrate in assay buffer) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the luminescent detection reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a microplate reader.

Data Presentation: Representative Kinase Inhibition Data

The following table summarizes hypothetical screening data for a selection of imidazo[4,5-b]pyridine compounds against Aurora A and FLT3 kinases. The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[11]

Compound IDAurora A IC50 (µM)FLT3 IC50 (µM)SW620 Cell Growth GI50 (µM)Z'-Factor (Assay Plate)
IMP-0010.0420.0060.2830.81
IMP-0020.1980.0380.5100.79
IMP-0031.250.89> 100.85
IMP-0040.0150.0040.1500.77
IMP-005> 20> 20> 200.82
Staurosporine0.0050.0010.010N/A

Note: Data is representative. IC50 and GI50 values are inspired by reported activities of potent imidazo[4,5-b]pyridine derivatives.[5][12][13]

Section 2: High-Throughput Screening for Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have also been investigated for their antimicrobial properties. The following protocol details a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of library compounds against bacterial strains.[9]

Experimental Workflow: Antimicrobial Screening

The HTS workflow for antimicrobial screening involves primary screening to identify compounds with any growth inhibition, followed by secondary screening to confirm hits and determine the MIC.

Antimicrobial_Workflow cluster_prep Preparation cluster_screen Screening cluster_confirm Confirmation & Dose-Response Lib_Plate Imidazo[4,5-b]pyridine Library Plating (384-well) Primary_Screen Primary HTS (Single Concentration) Lib_Plate->Primary_Screen Bac_Prep Bacterial Inoculum Preparation (e.g., E. coli) Bac_Prep->Primary_Screen MIC_Assay MIC Determination Assay Bac_Prep->MIC_Assay Data_Acq1 Data Acquisition (OD600 Reading) Primary_Screen->Data_Acq1 Hit_ID Hit Identification (% Inhibition > 50%) Data_Acq1->Hit_ID Dose_Response Dose-Response Plate (Serial Dilution of Hits) Hit_ID->Dose_Response Confirmed Hits Dose_Response->MIC_Assay Data_Acq2 Data Acquisition (OD600 Reading) MIC_Assay->Data_Acq2 MIC_Calc MIC Value Calculation Data_Acq2->MIC_Calc

Caption: Workflow for antimicrobial HTS and MIC determination.
Experimental Protocol: Broth Microdilution MIC Assay (384-Well Format)

This protocol is a high-throughput adaptation of the standard broth microdilution method.[14][15]

Materials and Reagents:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Imidazo[4,5-b]pyridine Library: As described above.

  • Controls: Positive control (e.g., Gentamicin), Negative control (DMSO).

  • Plates: Clear, flat-bottom, sterile 384-well plates.

  • Reagents: Resazurin solution (optional, for viability readout).

Procedure:

  • Primary Screen (Single Concentration): a. Dispense 40 µL of CAMHB into all wells of a 384-well plate. b. Add 200 nL of library compounds (10 mM stock) to achieve a final concentration of 50 µM. Add controls to designated wells. c. Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. d. Dispense 40 µL of the bacterial inoculum into each well (except for sterility control wells, which receive sterile broth). e. Seal the plates and incubate at 37°C for 18-24 hours with shaking. f. Measure the optical density at 600 nm (OD600) using a microplate reader. g. Calculate percent inhibition relative to controls and identify hits (e.g., >50% inhibition).

  • Secondary Screen (MIC Determination for Hits): a. For each hit compound, prepare a 2-fold serial dilution series in DMSO. b. Dispense the diluted compounds into a new 384-well plate. c. Follow steps 1c through 1f. d. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (or shows a significant reduction in OD600 compared to the no-drug control).[9]

Data Presentation: Representative Antimicrobial Activity Data

The following table summarizes hypothetical MIC data for a selection of imidazo[4,5-b]pyridine compounds.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
IMP-101864
IMP-1024128
IMP-103>128>128
IMP-1041632
IMP-105216
Gentamicin0.51

Note: Data is representative and synthesized for illustrative purposes.

Section 3: HTS Data Analysis and Hit Confirmation

A critical part of any HTS campaign is the rigorous analysis of data and confirmation of initial hits to eliminate false positives.[17]

Logical Workflow: From Primary Hit to Validated Lead

The process of advancing a compound from an initial screen to a validated lead involves multiple stages of testing to confirm activity, rule out non-specific effects, and establish a preliminary structure-activity relationship (SAR).

Hit_Validation_Workflow Primary_HTS Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Retest from Powder) Primary_HTS->Hit_Confirmation Initial Hits Dose_Response Dose-Response Curve (IC50/EC50/MIC Determination) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screens (Rule out non-specific activity, assay interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assays (Confirm activity with a different technology) Counter_Screen->Orthogonal_Assay Clean Hits SAR_Expansion Preliminary SAR (Test close analogues) Orthogonal_Assay->SAR_Expansion Validated_Hit Validated Hit Series for Lead Optimization SAR_Expansion->Validated_Hit

References

Synthetic Routes to Functionalized 2-Amino-Imidazo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 2-amino-imidazo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines. The methodologies outlined herein are based on established and recently developed synthetic strategies, offering a comprehensive guide for researchers in drug discovery and development.

Introduction

Imidazo[4,5-b]pyridines are recognized as "privileged scaffolds" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The 2-amino substituted analogues, in particular, are crucial pharmacophores. This document details various synthetic approaches to access these valuable compounds, including classical condensation reactions, modern cross-coupling techniques, and regioselective amination strategies.

Synthetic Strategies Overview

The synthesis of functionalized 2-amino-imidazo[4,5-b]pyridines can be broadly categorized into two main approaches:

  • Construction of the Imidazo[4,5-b]pyridine Core: These methods involve the formation of the bicyclic ring system from appropriately substituted pyridine precursors.

  • Functionalization of a Pre-existing Imidazo[4,5-b]pyridine Scaffold: These strategies focus on introducing substituents at various positions of the core structure, most notably the 2-amino group.

A visual representation of the key synthetic workflows is provided below.

G cluster_0 Core Construction cluster_1 C2-Amination cluster_2 Cross-Coupling Functionalization A 2,3-Diaminopyridines C Imidazo[4,5-b]pyridine Core A->C Condensation B Carbonyl Compounds (Aldehydes, Carboxylic Acids) B->C D Imidazo[4,5-b]pyridine E Halogenation D->E F 2-Halo-Imidazo[4,5-b]pyridine E->F H Functionalized 2-Amino-Imidazo[4,5-b]pyridines F->H SNAr G Primary/Secondary Amines G->H I 2-Halo-Imidazo[4,5-b]pyridines M Functionalized Imidazo[4,5-b]pyridines I->M Suzuki I->M Buchwald-Hartwig I->M Sonogashira J Boronic Acids/Esters J->M K Amines K->M L Alkynes L->M

Caption: Key synthetic workflows for 2-amino-imidazo[4,5-b]pyridines.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for various synthetic methods, allowing for easy comparison.

Synthetic MethodKey ReagentsCatalyst/ConditionsYield RangeKey Advantages
Condensation with Carboxylic Acids 2,3-Diaminopyridine, Carboxylic AcidPPA, Microwave, 100 W71-92%Good yields, rapid with microwave irradiation.[1]
Condensation with Aldehydes 2,3-Diaminopyridine, Aryl AldehydesWater, thermal, air oxidation83-87%Environmentally benign, one-step, excellent yields.[1]
Reductive Cyclization 2-Nitro-3-aminopyridine, AldehydesNa₂S₂O₄, aqueous paste-One-step synthesis from readily available starting materials.[1]
C2-Halogenation and SNAr Imidazo[4,5-b]pyridine, Halogenating agent, Primary/Secondary Amines--Regioselective, operationally simple, access to diverse derivatives.[2][3][4]
Palladium-Catalyzed Amidation/Cyclization 2-Chloro-3-aminopyridines, Primary AmidesPd₂(dba)₃, Me₄tBu-XPhos, t-Butanol, reflux51-99%Facile, quick access to N1 and C2 substituted products.[1][5]
Suzuki Cross-Coupling 2-Halo-3-alkyl imidazo[4,5-b]pyridines, Arylboronic acids(A-taphos)₂PdCl₂, MicrowaveHighRapid derivatization, broad scope of compatible functional groups.[1][6]
Buchwald-Hartwig Cross-Coupling 2-Halo imidazo[4,5-b]pyridines, Pyridone nucleophilesPd(OAc)₂, XantPhos49-95%Access to a wide range of medicinally relevant analogues.[1]
Sonogashira Cross-Coupling 2-Halo-3-alkyl imidazo[4,5-b]pyridines, AlkynesPdCl₂(PCy₃)₂, NMP, Microwave70-95%Copper and amine-free conditions, high yields.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines via Condensation with Aldehydes

This protocol describes an environmentally benign, one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives by the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions.[1]

Materials:

  • 2,3-Diaminopyridine

  • Substituted aryl aldehyde (e.g., benzaldehyde)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) and the substituted aryl aldehyde (1.0 mmol) in deionized water (5 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

G cluster_workflow Protocol 1: Condensation Workflow A Mix 2,3-Diaminopyridine and Aldehyde in Water B Reflux Reaction Mixture A->B C Cool to Room Temperature B->C D Filter Precipitate C->D E Wash with Cold Water D->E F Dry Under Vacuum E->F G Pure Product F->G

Caption: Workflow for condensation synthesis of 2-substituted imidazo[4,5-b]pyridines.

Protocol 2: C2-Amination via Halogenation and Nucleophilic Aromatic Substitution (SNAr)

This two-step protocol provides a regioselective route to 2-amino-imidazo[4,5-b]pyridines.[2][3][4]

Step 1: C2-Halogenation

Materials:

  • Protected Imidazo[4,5-b]pyridine

  • N-Halosuccinimide (NBS or NCS)

  • Acetonitrile

Procedure:

  • Dissolve the protected imidazo[4,5-b]pyridine (1.0 mmol) in acetonitrile (10 mL).

  • Add N-halosuccinimide (1.1 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-halo-imidazo[4,5-b]pyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 2-Halo-imidazo[4,5-b]pyridine

  • Primary or secondary amine

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

  • To a solution of the 2-halo-imidazo[4,5-b]pyridine (1.0 mmol) and the desired amine (1.2 mmol) in the anhydrous solvent (5 mL), add the base (2.0 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the functionalized 2-amino-imidazo[4,5-b]pyridine.

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: SNAr A Imidazo[4,5-b]pyridine + N-Halosuccinimide B Stir at RT A->B C Solvent Removal B->C D Purification C->D E 2-Halo-Imidazo[4,5-b]pyridine D->E F 2-Halo-Imidazo[4,5-b]pyridine + Amine + Base E->F G Heat F->G H Work-up and Extraction G->H I Purification H->I J 2-Amino-Imidazo[4,5-b]pyridine I->J

Caption: Workflow for C2-amination via halogenation and SNAr.

Protocol 3: Suzuki Cross-Coupling for C2-Arylation

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.[1][6]

Materials:

  • 2-Halo-imidazo[4,5-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., (A-taphos)₂PdCl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 2-halo-imidazo[4,5-b]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Add the solvent mixture (e.g., 3:1 Dioxane/Water, 4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 2-aryl-imidazo[4,5-b]pyridine.

G cluster_workflow Protocol 3: Suzuki Coupling Workflow A Combine Reactants, Catalyst, and Base B Add Solvent A->B C Microwave Irradiation B->C D Work-up and Extraction C->D E Purification D->E F 2-Aryl-Imidazo[4,5-b]pyridine E->F

Caption: Workflow for Suzuki cross-coupling for C2-arylation.

Conclusion

The synthetic routes presented in this document offer a versatile toolkit for accessing a wide array of functionalized 2-amino-imidazo[4,5-b]pyridines. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided protocols serve as a starting point for the development of novel derivatives for potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

Application Notes and Protocols for the Use of 3H-Imidazo[4,5-b]pyridin-2-amine Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-Imidazo[4,5-b]pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its structural similarity to purines allows it to effectively compete for the ATP-binding site of a variety of kinases, leading to the modulation of key signaling pathways implicated in diseases such as cancer. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound derivatives in kinase inhibition assays, with a focus on Akt, Aurora, and Bruton's tyrosine kinases.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various kinases.

Table 1: Inhibitory Activity of ARQ 092 (Miransertib) Against Akt Isoforms and Other Kinases

CompoundTarget KinaseIC50 (nM)Assay Type
ARQ 092Akt12.7Cell-free
ARQ 092Akt214Cell-free
ARQ 092Akt38.1Cell-free
ARQ 092MARK1129Cell-free
ARQ 092MARK3173Cell-free
ARQ 092MARK4180Cell-free
ARQ 092DYRK2386Cell-free
ARQ 092IRAK1806Cell-free
ARQ 092Haspin1160Cell-free

Data sourced from publicly available research.[1][2][3][4][5][6]

Table 2: Inhibitory Activity of CCT137690 Against Aurora Kinases and Other Kinases

CompoundTarget KinaseIC50 (nM)Assay Type
CCT137690Aurora A15Biochemical
CCT137690Aurora B25Biochemical
CCT137690Aurora C19Biochemical
CCT137690FLT32.5Biochemical
CCT137690FGFR1>80% inhibition at 1µMBiochemical
CCT137690VEGFR>80% inhibition at 1µMBiochemical

Data sourced from publicly available research.[1][7][8][9]

Table 3: Inhibitory Activity of Other this compound Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Compound 31Aurora A0.042[10]
Compound 31Aurora B0.198[10]
Compound 31Aurora C0.227[10]
Compound 28cAurora A0.067[11]
Compound 28cAurora B12.71[11]

Experimental Protocols

Detailed methodologies for key kinase inhibition assays are provided below. These protocols can be adapted for the evaluation of various this compound derivatives.

Protocol 1: ADP-Glo™ Kinase Assay for Biochemical IC50 Determination

This protocol is a general guideline for determining the IC50 value of a test compound against a purified kinase using a luminescent ADP detection assay.

Materials:

  • Purified recombinant kinase (e.g., Akt1, Aurora A)

  • Kinase-specific peptide substrate

  • This compound derivative (test inhibitor)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (pre-diluted in Kinase Buffer) to each well.

    • Add 2 µL of a substrate/ATP mixture (pre-diluted in Kinase Buffer) to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to a kinase.

Materials:

  • Tagged, purified kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • This compound derivative (test inhibitor)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well black plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates (Activation/Inhibition) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor This compound Derivative (e.g., ARQ 092) Inhibitor->Akt Allosterically Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt Signaling Pathway and Allosteric Inhibition.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor This compound Derivative (e.g., CCT137690) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits G2_M_Transition G2/M Transition G2_M_Transition->AuroraA Activates G2_M_Transition->AuroraB Activates

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Prepare serial dilution of Imidazopyridine Inhibitor Mix 3. Mix Inhibitor, Kinase, Substrate, and ATP in Assay Plate Compound->Mix Reagents 2. Prepare Kinase, Substrate, and ATP Solutions Reagents->Mix Incubate 4. Incubate at Room Temperature Mix->Incubate AddReagent 5. Add Detection Reagent (e.g., ADP-Glo™) Incubate->AddReagent Read 6. Read Signal (Luminescence) AddReagent->Read Analyze 7. Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: General Workflow for a Kinase Inhibition Assay.

References

Application Notes and Protocols for Evaluating the Efficacy of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cellular assays for the evaluation of the therapeutic efficacy of imidazo[4,5-b]pyridine derivatives, a promising class of compounds with potential applications in oncology. The protocols outlined below are designed to assess the cytotoxic and cytostatic effects of these compounds, elucidate their mechanisms of action, and identify key molecular targets.

Data Presentation: Efficacy of Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the in vitro efficacy of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines and specific kinase targets. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Anti-proliferative Activity of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 1 HCT-116Colon Carcinoma2.30[1]
MV4-11Acute Myeloid Leukemia0.299[1]
Compound 2 MCF-7Breast Adenocarcinoma0.082[2]
Compound 3h HCT-15Colon Cancer66.92[3]
Compound 3b MDA-MB-468Breast Cancer66.46[3]
Compound 3e MDA-MB-468Breast Cancer78.82[3]
Compound 3g MDA-MB-468Breast Cancer69.34[3]
Compound 3f K562Leukemia42-57 (range)[3]
Regioisomer 6 HCT116Colon Cancer0.3 - 0.9 (range)[4]
MCF-7Breast Cancer0.3 - 0.9 (range)[4]
Regioisomer 7 HCT116Colon Cancer0.3 - 0.9 (range)[4]
MCF-7Breast Cancer0.3 - 0.9 (range)[4]
Regioisomer 9 HCT116Colon Cancer0.3 - 0.9 (range)[4]
MCF-7Breast Cancer0.3 - 0.9 (range)[4]
IP-5 HCC1937Breast Cancer45[5]
IP-6 HCC1937Breast Cancer47.7[5]
IP-7 HCC1937Breast Cancer79.6[5]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 31 Aurora-A0.042[6]
Aurora-B0.198[6]
Aurora-C0.227[6]
CCT137690 (51) Aurora-A0.015[7]
Aurora-B0.025[7]
Aurora-C0.019[7]
Compound I CDK90.63 - 1.32 (range)[8]
Compound II CDK90.63 - 1.32 (range)[8]
Compound IIIa CDK90.63 - 1.32 (range)[8]
CCT241736 (27e) FLT30.0062 (Kd)[9]
FLT3-ITD0.038 (Kd)[9]
Aurora-A0.0075 (Kd)[9]
Aurora-B0.048 (Kd)[9]
Compound 18a FLT3-ITDSubmicromolar[10]
Compound 18b FLT3-ITDSubmicromolar[10]

Experimental Protocols

Detailed methodologies for key cellular assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and imidazo[4,5-b]pyridine derivatives being investigated.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[4,5-b]pyridine derivative (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[4,5-b]pyridine derivative

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazo[4,5-b]pyridine derivative at various concentrations for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed and Treat Cells harvest_cells Harvest Adherent & Floating Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant_analysis Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic analyze->quadrant_analysis

Workflow for Apoptosis Detection by Annexin V/PI Staining.
Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) quantitatively stains DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[11] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[4,5-b]pyridine derivative

  • 6-well plates or culture flasks

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the imidazo[4,5-b]pyridine derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the pellet in PBS containing RNase A (to degrade RNA and prevent its staining by PI) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined using cell cycle analysis software.

Cell_Cycle_Analysis_Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash_and_rnase Wash & Treat with RNase A fix->wash_and_rnase stain Stain with Propidium Iodide wash_and_rnase->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution (G0/G1, S, G2/M) analyze->end

Workflow for Cell Cycle Analysis using PI Staining.
In Vitro Kinase Inhibition Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the purified kinase with its substrate and ATP in the presence of the inhibitor. Kinase activity can be quantified by measuring the consumption of ATP or the formation of the phosphorylated product. Luminescence-based assays that measure the amount of ADP produced are common.[12]

Materials:

  • Purified kinase of interest (e.g., Aurora A, CDK9, FLT3)

  • Specific kinase substrate peptide

  • ATP

  • Imidazo[4,5-b]pyridine derivative

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivative in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound dilutions, and the kinase assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. This typically involves a two-step process of stopping the reaction and depleting remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.[12]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[13] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[13][14] This can be used to assess the effect of imidazo[4,5-b]pyridine derivatives on the expression or phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., cleaved PARP, p-Histone H3, Bcl-2, Bax, p-FLT3, p-STAT5)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands using image analysis software. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

Imidazo[4,5-b]pyridine derivatives have been shown to target several key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate the simplified signaling cascades of Aurora kinases, CDK9, and FLT3, which are known targets of this class of compounds.

Aurora_Kinase_Pathway cluster_aurora Aurora Kinase Signaling AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC Imidazo_pyridine Imidazo[4,5-b]pyridine Derivatives Imidazo_pyridine->AuroraA inhibit Imidazo_pyridine->AuroraB inhibit Cytokinesis Cytokinesis CPC->Cytokinesis SAC Spindle Assembly Checkpoint (SAC) CPC->SAC Histone_Phos Histone H3 Phosphorylation CPC->Histone_Phos

Simplified Aurora Kinase Signaling Pathway.

The Aurora kinases are crucial for cell division.[16] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis.[16][17] Imidazo[4,5-b]pyridine derivatives can inhibit these kinases, leading to mitotic arrest and apoptosis.[6][7]

CDK9_Pathway cluster_cdk9 CDK9 Transcriptional Regulation CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Imidazo_pyridine Imidazo[4,5-b]pyridine Derivatives Imidazo_pyridine->CDK9 inhibit Transcription Transcriptional Elongation RNAPII->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Apoptosis Apoptosis Anti_apoptotic->Apoptosis inhibits

Role of CDK9 in Transcriptional Regulation.

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation of genes, including those encoding anti-apoptotic proteins and oncogenes.[15][18] Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these pro-survival factors, thereby inducing apoptosis in cancer cells.[8]

FLT3_Pathway cluster_flt3 FLT3 Signaling in Leukemia FLT3 FLT3 Receptor (Wild-type or Mutant) STAT5 STAT5 FLT3->STAT5 activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT activates Imidazo_pyridine Imidazo[4,5-b]pyridine Derivatives Imidazo_pyridine->FLT3 inhibit Proliferation Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival

Constitutively Active FLT3 Signaling Pathway.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (ITD), lead to its constitutive activation in acute myeloid leukemia (AML).[19][20] This results in the aberrant activation of downstream signaling pathways such as STAT5, RAS/MAPK, and PI3K/AKT, promoting cell proliferation and survival.[11][20] Imidazo[4,5-b]pyridine derivatives that inhibit FLT3 can block these oncogenic signals.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-Imidazo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3H-Imidazo[4,5-b]pyridin-2-amine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low yield in the cyclization of 2,3-diaminopyridine.

  • Potential Cause 1: Incomplete reaction.

    • Solution: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. For reactions involving aldehydes, refluxing for 3-4 hours is a common practice. Microwave-assisted synthesis can also be employed to reduce reaction times and potentially increase yields.[1]

  • Potential Cause 2: Suboptimal reaction temperature.

    • Solution: Temperature is a critical parameter. For classical methods involving reagents like formic acid, reflux conditions are often necessary.[2] For syntheses using aldehydes and a promoter like chlorotrimethylsilane in DMF, specific temperature control is crucial for good yields.[2]

  • Potential Cause 3: Inefficient catalyst or reaction medium.

    • Solution: The choice of catalyst and solvent system can significantly impact the yield. For instance, a one-pot, three-component synthesis of related derivatives has shown excellent yields using phosphoric acid as a catalyst in glycerol.[3] For palladium-catalyzed reactions, the selection of the appropriate ligand, such as XantPhos, is critical for achieving high yields.[2]

Issue 2: Formation of side products and purification difficulties.

  • Potential Cause 1: Lack of regioselectivity in N-alkylation.

    • Solution: The alkylation of the imidazo[4,5-b]pyridine core can lead to a mixture of N1 and N3 isomers. To achieve regioselectivity, it's important to carefully control the reaction conditions, including the base and solvent. In some cases, separation of isomers by column chromatography is necessary.[4]

  • Potential Cause 2: Competing side reactions.

    • Solution: In syntheses starting from substituted imidazoles, the reaction conditions must be finely tuned to prevent the formation of undesired products. For example, when reacting 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile, maintaining a low temperature (0 to -10 °C) can reduce the formation of competitive side products.[5]

  • Potential Cause 3: Air oxidation of intermediates.

    • Solution: Some synthesis routes, particularly those involving the reaction of 2,3-diaminopyridine with aldehydes, rely on air oxidation for the final cyclization step.[2] Ensuring adequate exposure to air or using a specific oxidizing agent can drive the reaction to completion and minimize the presence of uncyclized intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 3H-Imidazo[4,5-b]pyridine core?

A1: The most prevalent starting material is 2,3-diaminopyridine. This compound can be reacted with various reagents, such as carboxylic acids (or their derivatives), aldehydes, or orthoesters, to form the imidazole ring.[2][6] Another approach involves starting with a substituted imidazole and constructing the pyridine ring onto it.[5]

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst concentration.

  • Catalyst and Ligand: For palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand (e.g., Pd(OAc)2 with XantPhos) is crucial.[2]

  • Solvent: The solvent can have a significant effect. For example, using glycerol as a medium in certain one-pot syntheses has been reported to give excellent yields.[3]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[1]

Q3: Are there any "green" or environmentally friendly synthesis methods available?

A3: Yes, there are efforts to develop more environmentally benign methods. One such approach involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, avoiding the use of an oxidative reagent.[2] Another example is a one-pot, three-component reaction using glycerol as a recyclable and biodegradable solvent.[3]

Q4: How can I introduce substituents at the C2 position?

A4: A common method for C2 substitution is through halogenation of the imidazo[4,5-b]pyridine core, followed by a nucleophilic aromatic substitution (SNAr) with amines or other nucleophiles.[7][8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyayura reaction, can also be used to introduce aryl or heteroaryl groups at the C2 position.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for Imidazo[4,5-b]pyridine Derivatives

Starting MaterialsReagents/CatalystSolventConditionsYield (%)Reference
2,3-Diaminopyridine, AldehydesAir OxidationWaterThermal83-87[2]
2,3-Diaminopyridine, AldehydesChlorotrimethylsilaneDMFNot specified79-80[2]
3-Alkyl/Arylamino-2-chloropyridines, Primary amidesPd(dba)3·CHCl3, Ligand, K3PO4t-ButanolReflux51-99[2]
Diethylphthalate, Anilines, Pyridine-2,3-diaminePhosphoric AcidGlycerolNot specified85-89[3]
2,3-Diaminopyridines, BenzaldehydesNa2S2O5DMSO165 °C, 15 min58-94[6]
5-Amino-4-(cyanoformimidoyl)imidazoles, MalononitrileNoneAcetonitrile/DMF0 to -10 °C90-98[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines via Oxidative Cyclocondensation

This protocol is adapted from a method described as environmentally benign.[2]

  • Reaction Setup: In a round-bottom flask, add 2,3-diaminopyridine (1 mmol) and a substituted aryl aldehyde (1 mmol).

  • Solvent Addition: Add water as the solvent.

  • Reaction: Heat the reaction mixture under thermal conditions. The reaction proceeds via an air oxidative cyclocondensation.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates out of the aqueous solution.

  • Purification: Collect the solid product by filtration and wash with cold water. If necessary, recrystallize the product from a suitable solvent to obtain the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

Protocol 2: C2-Amination of Imidazo[4,5-b]pyridines

This protocol describes a general two-step process for introducing an amino group at the C2 position.[7][8]

  • C2-Halogenation:

    • To a solution of the starting 3H-imidazo[4,5-b]pyridine in a suitable solvent (e.g., N,N-dimethylformamide), add a halogenating agent (e.g., N-iodosuccinimide or N-bromosuccinimide).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Work up the reaction by quenching with a reducing agent solution (e.g., sodium thiosulfate) and extracting the product into an organic solvent.

    • Purify the resulting 2-halo-imidazo[4,5-b]pyridine by column chromatography.

  • Nucleophilic Aromatic Substitution (SNAr):

    • In a sealed tube, combine the 2-halo-imidazo[4,5-b]pyridine (1 equivalent), the desired primary or secondary amine (1.2-2 equivalents), and a suitable base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent (e.g., DMF or DMSO).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the starting halide is consumed (monitor by TLC).

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 2-amino-imidazo[4,5-b]pyridine.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 2-Substituted Imidazo[4,5-b]pyridines start Starting Materials (e.g., 2,3-Diaminopyridine + Aldehyde) reaction Reaction (e.g., Cyclocondensation) start->reaction Add Reagents & Solvent monitoring Reaction Monitoring (TLC) reaction->monitoring Take Aliquots monitoring->reaction Incomplete workup Work-up (e.g., Precipitation, Extraction) monitoring->workup Complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product (this compound derivative) purification->product

Caption: General experimental workflow for the synthesis of 3H-Imidazo[4,5-b]pyridine derivatives.

troubleshooting_logic issue Low Yield cause1 Incomplete Reaction? issue->cause1 cause2 Suboptimal Temperature? issue->cause2 cause3 Inefficient Catalyst/Solvent? issue->cause3 solution1 Extend Reaction Time Monitor by TLC cause1->solution1 Yes solution2 Optimize Temperature (e.g., Reflux) cause2->solution2 Yes solution3 Screen Catalysts/Solvents (e.g., Phosphoric Acid/Glycerol) cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of imidazo[4,5-b]pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues observed during the purification of imidazo[4,5-b]pyridine derivatives, offering potential causes and suggested solutions.

IssuePossible CauseSuggested Solution
Low Yield of Desired Product After Purification Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.[1]
Suboptimal reaction conditions.Experiment with different catalysts (e.g., mineral acids, Lewis acids) and solvents to determine the optimal conditions for your specific substrates.[1]
Degradation of starting materials or product.Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1]
Inefficient purification method.Evaluate your current purification strategy. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also enhance yield and purity.[1]
Difficulty in Separating Regioisomers by Column Chromatography Similar polarity of regioisomers.The formation of regioisomers is a common challenge due to the unsymmetrical nature of precursors like 2,3-diaminopyridine, leading to isomers with very similar physical and chemical properties.[1] Try different stationary phases (e.g., alumina, reverse-phase silica) or explore alternative solvent systems with varying polarities.
Inadequate resolution.Optimize the separation by employing High-Performance Liquid Chromatography (HPLC), which often provides better resolution for closely related isomers.[1] Consider using a gradient elution method, adjusting the gradient slope, flow rate, and mobile phase composition.[1]
Unfavorable Regioisomeric Ratio of the Desired Product Influence of reaction temperature.The reaction temperature can affect the regioselectivity. Varying the temperature may favor the formation of the desired isomer.
Steric hindrance effects.The steric bulk of the reactants can influence the regiochemical outcome. Modifying the substituents on the starting materials may direct the reaction toward the desired isomer.[1]
Product Precipitation During Purification Poor solubility in the chosen solvent system.All amidino-substituted compounds were prepared as hydrochloride salts to improve solubility.[2] Consider solvent systems with different polarities or pH adjustments. The addition of a co-solvent might also improve solubility.
Co-elution of Impurities with the Product Impurities with similar polarity to the product.A second purification step, such as recrystallization or preparative HPLC, may be necessary to remove persistent impurities.[3] Altering the chromatographic conditions, such as the mobile phase composition or pH, can also help to resolve the co-eluting species.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying imidazo[4,5-b]pyridine derivatives?

A1: The most common purification techniques for imidazo[4,5-b]pyridine derivatives are column chromatography on silica gel and recrystallization.[1][4] High-Performance Liquid Chromatography (HPLC) is also frequently used, especially for the separation of challenging regioisomers.[1]

Q2: Why is the formation of regioisomers a significant challenge in the synthesis and purification of these compounds?

A2: Regioisomer formation is a frequent issue stemming from the unsymmetrical nature of the 2,3-diaminopyridine precursor. When introducing substituents, the reaction can occur at different nitrogen positions (N1 or N3) on the imidazole ring, resulting in a mixture of isomers.[1][5] These regioisomers often possess very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult.[1]

Q3: How can I confirm the structure of the separated regioisomers?

A3: A combination of spectroscopic techniques is crucial for the unambiguous determination of the structures of separated regioisomers. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for establishing the connectivity and spatial relationships between atoms, which allows for a definitive assignment of the N-substituted regioisomers.[1]

Q4: What solvent systems are typically effective for column chromatography of imidazo[4,5-b]pyridine derivatives?

A4: The choice of solvent system depends on the polarity of the specific derivative. Common eluents include mixtures of ethyl acetate and hexane, or dichloromethane and methanol.[6][7] For instance, a system of 15% ethyl acetate in hexane has been used effectively.[6] In some cases, a mixture of hexane and dichloromethane (e.g., 80/20) has also been employed.[4]

Q5: Are there any specific considerations for the solubility of imidazo[4,5-b]pyridine derivatives during purification?

A5: Yes, solubility can be a challenge. For some derivatives, especially those with amidino substituents, converting them to their hydrochloride salts can significantly improve their solubility in purification solvents.[2] The polarity of the solvent and the electronic nature of the substituents on the imidazo[4,5-b]pyridine core can also significantly influence solubility and spectral properties.[7]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of imidazo[4,5-b]pyridine derivatives using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh) in the initial, least polar eluent.[4][6]

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial eluent). Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the mobile phase.[6] Collect fractions and monitor the separation using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[4,5-b]pyridine derivative.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of solid imidazo[4,5-b]pyridine derivatives by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol is a commonly used solvent for recrystallization of these derivatives.[4]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Further cooling in an ice bath may improve the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in an oven, to remove any residual solvent.[5]

Data Presentation

Table 1: Summary of Reported Yields for Purified Imidazo[4,5-b]pyridine Derivatives

Compound TypePurification MethodYield (%)Reference
2,6-diphenyl-3H-imidazo[4,5-b]pyridineColumn Chromatography35%[8]
N3-unsubstituted imidazo[4,5-b]pyridineNot specified46%[8]
N3-methyl substituted imidazo[4,5-b]pyridineNot specified86%[8]
Imidazo[4,5-b]pyridine derived iminocoumarinsColumn ChromatographyLow to Moderate[7]
Alkyl substituted imidazo[4,5-b]pyridinesColumn Chromatography54-87%[4]
N-methyl-substituted derivativesNot specified12-16%[2]

Visualizations

Troubleshooting_Workflow start Start: Impure Imidazo[4,5-b]pyridine Derivative check_purity Assess Purity (TLC/LC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end End: Purified Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column Column Chromatography purification_method->column recrystallization Recrystallization purification_method->recrystallization hplc Preparative HPLC purification_method->hplc troubleshoot Troubleshoot Purification column->troubleshoot recrystallization->troubleshoot hplc->troubleshoot low_yield Low Yield? troubleshoot->low_yield isomer_sep Poor Isomer Separation? low_yield->isomer_sep No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes isomer_sep->check_purity No change_column_params Change Stationary/Mobile Phase isomer_sep->change_column_params Yes optimize_reaction->start change_column_params->purification_method

Caption: Troubleshooting workflow for the purification of imidazo[4,5-b]pyridine derivatives.

Purification_Workflow start Crude Imidazo[4,5-b]pyridine Product dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for purification by column chromatography.

References

Technical Support Center: Overcoming Regioselectivity in the Alkylation of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common regioselectivity challenges in their experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites of alkylation on the imidazo[4,5-b]pyridine core, and why is regioselectivity an issue?

The imidazo[4,5-b]pyridine scaffold possesses multiple nucleophilic nitrogen atoms, making regioselectivity in N-alkylation a significant challenge. The primary sites of alkylation are the two nitrogen atoms in the imidazole ring (N1 and N3) and the nitrogen atom in the pyridine ring (N4). The similar nucleophilicity of these sites often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1][2]

Q2: What are the most common conditions for alkylating imidazo[4,5-b]pyridines?

The most frequently employed conditions involve a polar aprotic solvent, typically N,N-dimethylformamide (DMF), and an inorganic base, most commonly potassium carbonate (K₂CO₃).[3][4] Alkylating agents vary widely and include alkyl halides such as benzyl bromide, methyl iodide, and allyl bromide.[1][5]

Q3: How can I determine the regiochemistry of my alkylated products?

The definitive structural elucidation of N-alkylated imidazo[4,5-b]pyridine regioisomers is primarily achieved using two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[3][4] For instance, a NOESY correlation between the protons of the newly introduced alkyl group and the protons on the pyridine ring (e.g., H-5) can confirm alkylation at the N4 position.[3]

Troubleshooting Guides

Problem 1: My reaction produces a mixture of N1 and N3 isomers. How can I improve selectivity?

This is a common issue arising from the similar reactivity of the two imidazole nitrogens. The outcome is governed by a delicate interplay of steric and electronic factors.

  • Troubleshooting Workflow:

    start Mixture of N1 and N3 isomers sterics Assess Steric Hindrance start->sterics protecting_group Employ a Protecting Group Strategy start->protecting_group For definitive control alkyl_agent Use a bulkier alkylating agent sterics->alkyl_agent Alkylating agent is small substituent Consider C2-substituent sterics->substituent C2-substituent is present n1_favored Favors N1 (less hindered) alkyl_agent->n1_favored n3_favored Favors N3 (more hindered) substituent->n3_favored e.g., 2-methyl group (see N-oxide case) selective_alkylation Achieve single regioisomer protecting_group->selective_alkylation

  • Explanation:

    • Steric Hindrance: The regioselectivity is often governed by 'steric approach control'. [6]Alkylation tends to occur at the less sterically hindered nitrogen atom. For instance, in the case of imidazo[4,5-b]pyridine-4-oxide, the presence of a methyl group at the C2 position directs benzylation towards the N3 position, whereas the unsubstituted analogue favors alkylation at the N1 position. [6] * Protecting Groups: For challenging cases, a protecting group strategy can offer definitive control. While not extensively reported for imidazo[4,5-b]pyridines specifically for N-alkylation, strategies developed for imidazoles, such as the use of a removable 2-(trimethylsilyl)ethoxymethyl (SEM) group, could be adapted to achieve regioselective N-alkylation.

Problem 2: My reaction yields a mixture of N3 and N4 isomers. How can I direct the reaction to a single position?

Alkylation of certain substituted imidazo[4,5-b]pyridines, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, under phase-transfer catalysis (PTC) conditions can lead to a mixture of N3 and N4 isomers. [7]

  • Troubleshooting Workflow:

    start Mixture of N3 and N4 isomers conditions Modify Reaction Conditions start->conditions ptc Review PTC conditions (Base, Catalyst) conditions->ptc no_ptc Switch to non-PTC (e.g., K2CO3/DMF) conditions->no_ptc selective_n4 Achieve selective N4-alkylation no_ptc->selective_n4 For specific substrates

    Troubleshooting N3 vs. N4 regioselectivity.
  • Explanation:

    • Reaction Conditions: The choice of base and the use of a phase-transfer catalyst can significantly influence the N3/N4 ratio. For 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, using K₂CO₃ and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst with alkyl halides like benzyl bromide or p-methylbenzyl bromide results in mixtures of N3 and N4 products. [7] * Achieving N4 Selectivity: Interestingly, for a similar substrate, 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine, alkylation with 4-methoxybenzyl chloride using K₂CO₃ in DMF without a phase-transfer catalyst led exclusively to the N4 regioisomer. [3]This suggests that for certain substrates, avoiding PTC conditions can dramatically improve regioselectivity.

Quantitative Data Summary

The following tables summarize reported data on the regioselectivity of N-alkylation of various imidazo[4,5-b]pyridine derivatives.

Table 1: Alkylation of Imidazo[4,5-b]pyridine-4-oxides [6]

Starting Material Alkylating Agent Base/Solvent N1:N3 Ratio
Imidazo[4,5-b]pyridine-4-oxide Benzyl bromide K₂CO₃/DMF 75:25
Imidazo[4,5-b]pyridine-4-oxide Benzyl iodide K₂CO₃/DMF 80:20
2-Methyl-imidazo[4,5-b]pyridine-4-oxide Benzyl bromide K₂CO₃/DMF 20:80

| 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | Benzyl iodide | K₂CO₃/DMF | 25:75 |

Table 2: Alkylation of Substituted Imidazo[4,5-b]pyridines [3][7]

Starting Material Alkylating Agent Base/Solvent/Catalyst Product(s) Isomer Ratio
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Benzyl chloride K₂CO₃/DMF/TBAB N3 and N4 Mixture
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine p-Methylbenzyl bromide K₂CO₃/DMF/TBAB N3 and N4 Mixture
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Ethyl bromoacetate K₂CO₃/DMF/TBAB N1, N3, and N4 Mixture

| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃/DMF | N4 | >99% (exclusive) |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using K₂CO₃/DMF [1] This protocol describes a general method that often results in a mixture of regioisomers but serves as a good starting point for optimization.

  • Reaction Setup: To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.2 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (e.g., benzyl bromide, 1.6 eq) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove DMF. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Highly Regioselective N4-Alkylation of 6-Bromo-2-aryl-imidazo[4,5-b]pyridine [3] This protocol has been shown to yield the N4-alkylated product exclusively for the specified substrate.

  • Reaction Setup: To a suspension of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine (0.5 mmol) in DMF (0.7 ml), add anhydrous K₂CO₃ (1.0 mmol, 0.138 g) and stir.

  • Addition of Alkylating Agent: After one hour of stirring at room temperature, add 1-(chloromethyl)-4-methoxybenzene (0.6 mmol, 0.094 g).

  • Reaction: Continue stirring the mixture overnight at room temperature.

  • Work-up: Add water to the reaction mixture and filter the resulting precipitate.

  • Purification: The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the pure N4-regioisomer.

Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC) [7] This method can be useful but may lead to mixtures of N3 and N4 isomers depending on the substrate.

  • Reaction Setup: In a two-necked round-bottom flask, combine 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (0.9 mmol, 0.25 g), DMF (20 mL), and K₂CO₃ (1.35 mmol, 0.186 g). Stir for 5 minutes.

  • Catalyst Addition: Add tetra-n-butylammonium bromide (TBAB, 0.18 mmol, 0.058 g).

  • Addition of Alkylating Agent: Add the appropriate alkyl halide (1.08 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC).

  • Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1 to isolate and separate the regioisomeric products.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of imidazo[4,5-b]pyridines is a result of the interplay between steric and electronic effects.

regioselectivity Regioselectivity of N-Alkylation steric Steric Effects regioselectivity->steric electronic Electronic Effects regioselectivity->electronic substituent_sterics Substituents on Imidazo[4,5-b]pyridine Ring steric->substituent_sterics alkyl_sterics Steric Bulk of Alkylating Agent steric->alkyl_sterics substituent_electronics Electron-donating/-withdrawing Groups on the Ring electronic->substituent_electronics base_solvent Base and Solvent System electronic->base_solvent outcome1 Favors N3 substituent_sterics->outcome1 e.g., C2-Methyl group blocks N1 position outcome2 Favors N1 or N4 alkyl_sterics->outcome2 Bulky alkyl group favors less hindered N outcome3 Directs to N1 vs N3 or N4 substituent_electronics->outcome3 Modifies nucleophilicity of N atoms outcome4 Alters isomer ratios base_solvent->outcome4 Influences the nature of the anionic intermediate

Key factors governing N-alkylation regioselectivity.
  • Steric Effects: As demonstrated in the alkylation of imidazo[4,5-b]pyridine-4-oxides, substituents near a nitrogen atom will sterically hinder the approach of the alkylating agent, directing the reaction to a more accessible nitrogen. [6]A methyl group at C2 effectively shields the N1 position, leading to preferential alkylation at N3. [6]* Electronic Effects: The electronic nature of substituents on the imidazo[4,5-b]pyridine ring can alter the relative nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, for example, can decrease the electron density at nearby nitrogen atoms, potentially favoring alkylation at a more distant, electron-rich nitrogen.

  • Reaction Conditions: The choice of base and solvent determines the nature of the imidazo[4,5-b]pyridine anion in solution. The counter-ion of the base (e.g., K⁺ from K₂CO₃) and its coordination can influence which nitrogen atom is more available for alkylation. The use of a phase-transfer catalyst introduces a bulky quaternary ammonium cation, which can further alter the steric environment around the anionic substrate, thereby affecting the product ratio.

References

"strategies to enhance the solubility of poorly soluble imidazo[4,5-b]pyridine compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: Why do many imidazo[4,5-b]pyridine derivatives exhibit poor water solubility?

Imidazo[4,5-b]pyridine derivatives often have poor water solubility due to a combination of their physicochemical properties. Their fused aromatic ring structure is inherently rigid and planar, contributing to strong crystal lattice energy, which must be overcome for dissolution to occur.[1][2] Additionally, their molecular structure can be lipophilic (hydrophobic), especially when substituted with non-polar functional groups, leading to a high octanol-water partition coefficient (log P) and limited interaction with aqueous media.[1] The basicity of the nitrogen atoms in the rings is a key factor; while protonation can increase solubility, the specific pKa of the compound determines the extent of ionization at a given pH.[3]

Q2: What are the primary strategies for enhancing the solubility of these compounds?

There are several established strategies, which can be broadly categorized into physical and chemical modifications.[4][5]

  • Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure.[6] Key techniques include:

    • Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanosuspensions) range increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][6][7]

    • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier matrix at the molecular level can enhance solubility and dissolution.[2][8][9] This can create an amorphous form of the drug, which is more soluble than its crystalline state.[10]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase solubility by encapsulating the hydrophobic drug molecule within a hydrophilic shell.[2][11]

  • Chemical Modifications: These approaches involve altering the chemical structure of the molecule.

    • Salt Formation: For imidazo[4,5-b]pyridine compounds with ionizable basic nitrogen centers, forming a salt with a suitable counter-ion is a highly effective way to increase aqueous solubility.[9][10]

    • Prodrugs: Synthesizing a bioreversible derivative (prodrug) with improved solubility is a viable strategy.[1] For example, adding a phosphate ester can significantly enhance aqueous solubility.[1]

Q3: How do I choose the most appropriate solubility enhancement technique?

The selection of a suitable strategy depends on the specific physicochemical properties of your imidazo[4,5-b]pyridine derivative, the desired dosage form, and the intended route of administration.[6] A systematic approach is recommended.

G cluster_start Initial Characterization cluster_screening Solubility Screening cluster_strategies Enhancement Strategies Start Poorly Soluble Imidazo[4,5-b]pyridine Compound Ionizable Is the compound ionizable? Start->Ionizable ThermallyStable Is it thermally stable? Ionizable->ThermallyStable No Salt Salt Formation / pH Adjustment Ionizable->Salt Yes Amorphous Solid Dispersions (Spray Drying, HME) ThermallyStable->Amorphous Yes Complex Complexation (Cyclodextrins) ThermallyStable->Complex No Nano Particle Size Reduction (Nanosuspension) Complex->Nano

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Nanosuspension formulation shows particle aggregation over time.

Problem: You have successfully prepared a nanosuspension of your imidazo[4,5-b]pyridine compound, but observe aggregation or crystal growth upon storage, compromising the benefits of particle size reduction.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Insufficient Stabilization Increase the concentration of the stabilizer (surfactant or polymer) or use a combination of stabilizers (e.g., electrostatic and steric).Nanosuspensions have a high surface energy, making them thermodynamically unstable. Stabilizers are crucial to prevent particle agglomeration.[12][13] Using both an ionic surfactant for electrostatic repulsion and a non-ionic polymer for steric hindrance can provide robust stabilization.[12]
Ostwald Ripening Select a stabilizer that effectively reduces the interfacial tension. Ensure the drug has minimal solubility in the dispersion medium.This phenomenon occurs when smaller particles dissolve and redeposit onto larger particles. A suitable stabilizer can prevent this.
Incompatible Excipients Review all excipients in the formulation for potential incompatibilities that could disrupt the stabilizing layer.Salts or other additives can sometimes interfere with the action of surfactants or polymers.
Storage Conditions Store the nanosuspension at a recommended temperature (e.g., 4°C) to reduce molecular motion and the rate of crystal growth.[5]Temperature fluctuations can accelerate particle aggregation and other instability issues.
Issue 2: Solid dispersion fails to improve the dissolution rate as expected.

Problem: You have prepared a solid dispersion of an imidazo[4,5-b]pyridine derivative with a hydrophilic polymer, but in vitro dissolution testing shows minimal improvement compared to the pure crystalline drug.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Drug Recrystallization Confirm the amorphous state of the drug within the dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline, adjust the drug-to-polymer ratio (lower drug loading) or select a polymer with stronger interactions (e.g., hydrogen bonding) with your compound.The therapeutic benefit of a solid dispersion often relies on maintaining the drug in a high-energy amorphous state.[10] Recrystallization negates this advantage.
Poor Polymer Selection Test a range of polymers with different properties (e.g., PVP, HPMC, Soluplus®).The chosen polymer must be hydrophilic and capable of forming a true solid solution or a stable amorphous dispersion with the drug.[8]
Phase Separation Analyze the dispersion for homogeneity. If phase separation has occurred, consider using a different solvent system during preparation (solvent evaporation method) or adjusting temperature parameters (melt extrusion method).The drug needs to be molecularly dispersed within the carrier for maximum solubility enhancement.[2]
"Parachute" Effect Failure Incorporate a precipitation inhibitor into the formulation.In some cases, the amorphous drug may rapidly dissolve to create a supersaturated solution, only to quickly precipitate out. A precipitation inhibitor can help maintain the supersaturated state.

Key Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

This protocol describes a common top-down method for producing drug nanocrystals.

G cluster_prep Preparation cluster_milling Milling Process cluster_post Post-Processing A 1. Prepare Slurry: Disperse drug and stabilizer(s) in aqueous medium. B 2. Add Milling Media: Introduce ceramic or polymeric beads (e.g., YSZ). A->B C 3. High-Energy Milling: Agitate slurry at high speed for a defined period (e.g., 24-48h). B->C D 4. Separate Media: Remove milling beads by filtration or sieving. C->D E 5. Characterize: Analyze particle size, zeta potential, and crystallinity. D->E

Caption: Workflow for preparing a nanosuspension via wet media milling.

Methodology:

  • Slurry Preparation:

    • Prepare an aqueous solution containing the selected stabilizer(s) (e.g., a combination of Poloxamer 188 and Tween 80).

    • Disperse the poorly soluble imidazo[4,5-b]pyridine compound into the stabilizer solution to form a pre-suspension or slurry. A typical drug concentration is 1-10% (w/v).

  • Milling:

    • Transfer the slurry into a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads). The volume of the beads should be sufficient to ensure efficient grinding.

    • Seal the chamber and place it on a high-energy mill or roller.

    • Mill at a high speed for a predetermined time (e.g., 24 to 72 hours). The process should be optimized to achieve the desired particle size (typically < 500 nm).[13]

  • Separation and Collection:

    • After milling, separate the nanosuspension from the milling media. This is typically done by pouring the mixture through a sieve with a mesh size larger than the drug nanoparticles but smaller than the beads.

    • Collect the resulting nanosuspension.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the stability of the colloidal dispersion.

    • Optionally, lyophilize a sample and analyze it with PXRD to confirm that the crystalline state of the drug has been preserved.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common bottom-up method for creating an amorphous solid dispersion.

Methodology:

  • Solution Preparation:

    • Select a common volatile solvent (e.g., methanol, ethanol, or acetone) in which both the imidazo[4,5-b]pyridine compound and the hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) are freely soluble.[8]

    • Dissolve the drug and the carrier in the solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio). Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation:

    • Place the solution in a flask connected to a rotary evaporator (rotovap).

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). This rapid removal of the solvent prevents the drug molecules from rearranging into a crystalline lattice.

  • Drying and Pulverization:

    • Once a solid film or mass is formed, transfer it to a vacuum oven for further drying (e.g., 24 hours at 40°C) to remove any residual solvent.

    • Grind the resulting solid using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.

  • Characterization:

    • Use DSC and PXRD to confirm the amorphous nature of the drug within the solid dispersion. The absence of a sharp melting endotherm (DSC) and characteristic crystalline peaks (PXRD) indicates successful amorphization.

    • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion against the pure drug.[9]

References

"troubleshooting low yields in imidazo[4,5-b]pyridine condensation reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in imidazo[4,5-b]pyridine condensation reactions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am getting very low or no yield of my desired imidazo[4,5-b]pyridine product. What are the common causes and how can I fix this?

Answer: Low or no product formation in imidazo[4,5-b]pyridine synthesis can stem from several factors, ranging from reaction conditions to the quality of your starting materials. Below is a step-by-step guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the starting materials are still present after the initially planned time, consider extending the reaction duration or cautiously increasing the reaction temperature.[1]

  • Suboptimal Reaction Conditions: The chosen solvent, catalyst, or temperature may not be ideal for your specific substrates.

    • Solution: Experiment with different reaction parameters. For instance, polar protic solvents like methanol or ethanol have been shown to provide good yields in some cases, whereas aprotic solvents resulted in lower yields.[2] The choice of acid or catalyst is also critical; some reactions benefit from strong acids like HCl, while others may require specific palladium catalysts or Lewis acids like Ytterbium triflate.[2][3]

  • Degradation of Starting Materials or Product: The reagents or the newly formed product might be unstable under the reaction conditions.

    • Solution: Ensure the use of high-purity, dry reagents and solvents, as contaminants can lead to side reactions and degradation.[1] If your product is suspected to be sensitive to air or light, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1]

  • Poor Solubility of Reactants: One or more of your starting materials may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.

    • Solution: Consider using a co-solvent to improve solubility. For example, a mixture of water and isopropanol (IPA) has been successfully used to overcome the poor solubility of some organic compounds in water.[2]

A logical workflow for troubleshooting low yield is presented below.

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes action_time_temp Increase Time / Temperature incomplete->action_time_temp check_conditions Review Reaction Conditions complete->check_conditions suboptimal Suboptimal Conditions check_conditions->suboptimal No optimal Conditions Seem Optimal check_conditions->optimal Yes action_optimize Optimize Solvent, Catalyst, and Temperature suboptimal->action_optimize check_reagents Assess Reagent Quality and Product Stability optimal->check_reagents degradation Degradation Suspected check_reagents->degradation Yes reagents_ok Reagents & Product Stable check_reagents->reagents_ok No action_purify_reagents Use Pure/Dry Reagents, Inert Atmosphere degradation->action_purify_reagents check_purification Evaluate Purification Method reagents_ok->check_purification

Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction produces a mixture of isomers that are difficult to separate, leading to a low isolated yield of the desired product. How can I address this?

Answer: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[4,5-b]pyridines, primarily due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1]

Possible Causes and Solutions:

  • Lack of Regioselectivity: The condensation can occur at two different nitrogen atoms of the diamine, leading to a mixture of products.

    • Solution: Modifying the reaction conditions can sometimes favor the formation of one isomer over the other. The steric bulk of the reactants can also influence the regiochemical outcome.[1] Consider altering the substituents on your starting materials to sterically hinder one of the reaction sites.

  • Inefficient Purification: The similar physicochemical properties of the isomers make them difficult to separate by standard chromatographic techniques.

    • Solution: If you are using column chromatography, try experimenting with different stationary phases or solvent systems to improve separation.[1] In some cases, preparative High-Performance Liquid Chromatography (HPLC) with a suitable gradient elution method may be necessary to isolate the pure isomers.[1]

The general workflow for synthesis and separation is outlined in the diagram below.

synthesis_and_separation_workflow start Start: Condensation Reaction reaction 2,3-Diaminopyridine + Carbonyl Compound start->reaction product_mixture Crude Product: Mixture of Regioisomers reaction->product_mixture purification Purification Step product_mixture->purification column_chroma Column Chromatography purification->column_chroma Standard prep_hplc Preparative HPLC purification->prep_hplc Difficult Separation isolated_isomers Isolated Pure Isomers column_chroma->isolated_isomers prep_hplc->isolated_isomers

Caption: Workflow for synthesis and separation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the imidazo[4,5-b]pyridine core? A1: The most prevalent method is the condensation of a 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives.[1][3][4] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Other methods include palladium-catalyzed cross-coupling reactions to construct the ring system.[3][5]

Q2: How does the choice of solvent affect the reaction yield? A2: The solvent can have a significant impact on the reaction. For instance, a study showed that polar protic solvents like methanol (MeOH) or ethanol (EtOH) gave good yields, while aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) resulted in lower yields under similar conditions.[2] In another case, a mixture of toluene and ethanol (4:1) was found to be optimal for a Suzuki coupling reaction to prepare substituted imidazo[4,5-b]pyridines.[4]

Q3: What role do catalysts play in these condensation reactions? A3: Catalysts are often crucial for achieving good yields. Acid catalysts, such as hydrochloric acid or acetic acid, are commonly used to promote the condensation and cyclization steps.[2][3] For more complex syntheses involving cross-coupling reactions, palladium catalysts like Pd(PPh₃)₄ are employed.[4] Lewis acids, for example, Ytterbium triflate, have also been shown to effectively catalyze the condensation.[3] The efficiency of the reaction can be highly dependent on the choice of both the metal catalyst and the corresponding ligand.[3]

Q4: Can microwave-assisted heating improve my yields? A4: Yes, microwave-assisted heating can be a very effective technique to accelerate the reaction and improve yields.[3] It allows for rapid and uniform heating of the reaction mixture, which can reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts.

Q5: How can I confirm the structure of my final product, especially when regioisomers are possible? A5: A combination of spectroscopic techniques is essential for unambiguous structure determination. While 1D NMR (¹H and ¹³C) and mass spectrometry provide initial evidence, 2D NMR techniques are particularly powerful for distinguishing between regioisomers.[1] Specifically, NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space proximity of protons, and HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, allowing for definitive assignment of the substitution pattern.[1]

Data and Protocols

Table 1: Effect of Solvent on Imidazo[4,5-b]pyridine Synthesis
Solvent SystemCatalyst/ConditionsYield (%)Reference
H₂O-IPA (1:1)Zn, HClExcellent[2]
Methanol (MeOH)-Good[2]
Ethanol (EtOH)-Good[2]
Toluene-Lower[2]
1,4-Dioxane-Lower[2]
Toluene:Ethanol (4:1)Pd(PPh₃)₄, K₂CO₃, Microwave20-100[4]
Experimental Protocol: General Procedure for Condensation with Aldehydes

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with an aldehyde.

  • Reaction Setup: To a solution of the substituted 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent (e.g., ethanol, nitrobenzene, or a water-isopropanol mixture), add the corresponding aldehyde (1.0-1.2 equivalents).[1][2]

  • Reaction Conditions: If required, add the appropriate catalyst (e.g., a catalytic amount of acid). Heat the reaction mixture at a temperature ranging from 80°C to reflux for a period of 2 to 12 hours.[1][2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The work-up procedure will vary depending on the solvent and reagents used but typically involves extraction with an organic solvent and washing with brine.[2]

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imidazo[4,5-b]pyridine derivative.[2][6]

References

Technical Support Center: Optimization of Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[4,5-b]pyridines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of imidazo[4,5-b]pyridines, offering potential causes and suggested solutions.

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product

Low product yield is a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.[1]
Suboptimal Reaction Conditions Experiment with different catalysts, solvents, or temperatures. For instance, microwave-assisted synthesis on a silica gel support has shown to produce good to moderate yields.[2] Palladium-catalyzed amidation is another approach that can result in good yields.[2]
Degradation of Starting Materials or Product Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
Inefficient Purification Evaluate the purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also enhance yield and purity.[1]

Issue 2: Difficulty in Separating Regioisomers

The unsymmetrical nature of 2,3-diaminopyridine can lead to the formation of regioisomers, which are often difficult to separate due to their similar physical and chemical properties.[1]

Possible CauseSuggested Solution
Similar Polarity of Isomers Optimize the mobile phase for column chromatography by trying different solvent mixtures and gradients. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be effective for separating isomers with very similar polarities.[1]
Unfavorable Regioisomeric Ratio Modify reaction conditions to favor the formation of the desired isomer. Changes in solvent, temperature, or catalyst can influence the regiochemical outcome.[1] The steric bulk of the reactants can also play a role; modifying substituents on the starting materials may direct the reaction towards the desired isomer.[1]

Issue 3: Poor Reaction Rate or No Reaction

Possible CauseSuggested Solution
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Many protocols suggest temperatures ranging from 120°C to reflux.[1]
Inappropriate Catalyst or Catalyst Inactivity Ensure the catalyst is active and used in the correct amount. For palladium-catalyzed reactions, the choice of ligand is crucial.[2] For acid-catalyzed reactions, ensure the acid is not neutralized by other components in the reaction mixture.
Incompatible Solvent The choice of solvent can significantly impact the reaction. Solvents like nitrobenzene or acetic acid are commonly used for the condensation of 2,3-diaminopyridine with benzaldehydes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent method is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes, typically under acidic conditions or at elevated temperatures.[1][2] Another common approach is a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[1][2] Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[2]

Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?

A2: Regioisomer formation is a common challenge because 2,3-diaminopyridine is an unsymmetrical precursor. When substituents are introduced on the imidazole ring, the reaction can occur at either the N1 or N3 position, leading to a mixture of isomers.[1] These regioisomers often have very similar physical and chemical properties, which makes their separation and purification difficult.[1]

Q3: How can I confirm the structure of the separated regioisomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the N-substituted regioisomers.[1]

Q4: What are some alternative starting materials to 2,3-diaminopyridine?

A4: One alternative is the use of 2-chloro-3-nitropyridine. This can undergo a nucleophilic aromatic substitution with an amine, followed by reduction of the nitro group to an amine, and subsequent cyclization with an aldehyde to form the imidazo[4,5-b]pyridine ring.[3] Another approach involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones.[2]

Experimental Protocols

Protocol 1: General Procedure for the Condensation of 2,3-Diaminopyridine with Benzaldehydes

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).[1]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours.[1] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6H-imidazo[4,5-b]pyridine.[1]

Protocol 2: Chromatographic Separation of Regioisomers using HPLC

This protocol provides a general guideline for separating regioisomers using High-Performance Liquid Chromatography (HPLC).

  • Analytical Method Development:

    • Column Selection: Start with a standard C18 reversed-phase column.

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]

    • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[1]

    • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]

  • Preparative Scale-Up:

    • Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 2,3-Diaminopyridine, Aldehyde/Carboxylic Acid) Reaction Reaction Step (e.g., Condensation, Pd-Catalyzed Coupling) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (e.g., Extraction, Neutralization) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Is the reaction complete? (Check TLC/LC-MS) Start->Check_Completion Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Completion->Optimize_Conditions No Check_Purity Are starting materials pure and dry? Check_Completion->Check_Purity Yes Purify_Reagents Purify/Dry Starting Materials Check_Purity->Purify_Reagents No Evaluate_Purification Is the purification method efficient? Check_Purity->Evaluate_Purification Yes Inert_Atmosphere Consider Inert Atmosphere Purify_Reagents->Inert_Atmosphere Optimize_Purification Optimize Purification (Solvent System, Method) Evaluate_Purification->Optimize_Purification No Regioisomer_Separation Mixture Regioisomeric Mixture Column_Chromo Column Chromatography Mixture->Column_Chromo HPLC HPLC (Analytical & Preparative) Column_Chromo->HPLC Still Poor Separation Optimize_Mobile Optimize Mobile Phase (Solvent, Gradient) Column_Chromo->Optimize_Mobile Poor Separation Separated Separated Isomers Column_Chromo->Separated Good Separation HPLC->Separated Optimize_Mobile->Column_Chromo Characterization Structural Confirmation (2D NMR) Separated->Characterization

References

"managing side reactions in the synthesis of 2-amino-imidazo[4,5-b]pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-amino-imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2-amino-imidazo[4,5-b]pyridine core?

A1: The primary and most established method for synthesizing 2-amino-imidazo[4,5-b]pyridines is the cyclization of 2,3-diaminopyridine with a one-carbon electrophile. The most frequently used reagent for this purpose is cyanogen bromide (BrCN).[1] Alternative reagents include carboxylic acids and their derivatives, as well as aldehydes, though these may require additional oxidative steps.[2] A different strategy involves the C2 amination of a pre-formed imidazo[4,5-b]pyridine ring system, typically through halogenation at the C2 position followed by a nucleophilic aromatic substitution (SNAr) with an amine.[3][4]

Q2: What is the major side reaction to be aware of during the synthesis of substituted 2-amino-imidazo[4,5-b]pyridines?

A2: The most significant and common side reaction is the formation of regioisomers. When using substituted 2,3-diaminopyridines, the cyclization can occur on either of the non-equivalent pyridine nitrogens, leading to a mixture of isomeric products.[5] Similarly, if the imidazole ring is N-substituted after its formation, alkylation can occur at different nitrogen atoms of the imidazo[4,5-b]pyridine core. These regioisomers often possess very similar physical properties, making their separation challenging.

Q3: How can I confirm the regiochemistry of my final product?

A3: Unambiguous structure determination of regioisomers requires advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is particularly powerful. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish through-space and through-bond correlations, respectively, which are crucial for assigning the correct isomeric structure.[5]

Q4: My reaction with cyanogen bromide is giving a low yield. What could be the issue?

A4: Low yields in reactions involving cyanogen bromide can stem from several factors. Cyanogen bromide is sensitive to moisture and can hydrolyze, reducing its effective concentration.[6] Ensuring anhydrous reaction conditions is critical. Additionally, the pH of the reaction medium can influence the reactivity of both the diaminopyridine and the cyanogen bromide. Suboptimal temperatures can also lead to incomplete reactions or degradation of starting materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-amino-imidazo[4,5-b]pyridines and offers potential solutions.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature.
Suboptimal Reaction Conditions - If using cyanogen bromide, ensure all reagents and solvents are anhydrous to prevent hydrolysis.[6]- Optimize the reaction temperature. Some cyclizations require elevated temperatures, while others may proceed efficiently at room temperature.[2]- For reactions involving aldehydes, an oxidizing agent may be necessary to facilitate the final aromatization step.[2]
Degradation of Starting Materials or Product - Use freshly purified starting materials. 2,3-diaminopyridine can be sensitive to air and light.- If the product is found to be unstable under the reaction conditions, consider milder reagents or shorter reaction times.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Suggested Solution
Regioisomer Formation - When using substituted 2,3-diaminopyridines, consider a synthetic strategy that introduces the substituent after the imidazo[4,5-b]pyridine core is formed, if possible.- Carefully optimize reaction conditions (solvent, temperature, base) as they can sometimes influence the regioselectivity of the cyclization or subsequent alkylation reactions.
Over-amination or Di-substitution - In SNAr reactions to introduce the amino group, use a controlled stoichiometry of the amine nucleophile to minimize the potential for multiple substitutions on the heterocyclic core.
Formation of Byproducts from Cyanogen Bromide - Aside from hydrolysis, cyanogen bromide can potentially react with itself or the solvent under certain conditions. Ensure the reaction is performed in a suitable, inert solvent.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of Regioisomers - If standard silica gel column chromatography is ineffective, explore other stationary phases such as alumina or consider reverse-phase chromatography.- High-Performance Liquid Chromatography (HPLC) can often provide the necessary resolution to separate closely related isomers.
Presence of Polar Impurities - An aqueous workup with a mild acid or base wash can help remove ionic impurities before chromatographic purification.- Recrystallization from a suitable solvent system can be a highly effective method for purifying crystalline products and removing minor impurities.
Product is a Stubborn Oil - Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or triturating with a non-polar solvent like hexane.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Substituted Imidazo[4,5-b]pyridines via Condensation of 2,3-Diaminopyridine with Carboxylic Acids (Microwave-Assisted)

EntryCarboxylic AcidCatalystPower (W)Time (min)Yield (%)
1Benzoic AcidSilica Gel1001585
24-Chlorobenzoic AcidSilica Gel1002092
3Acetic AcidNone1203071
4Phenylacetic AcidSilica Gel1001588

Note: Data compiled from literature reports on microwave-assisted synthesis.[2] Yields are isolated yields.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-imidazo[4,5-b]pyridine via Cyclization with Cyanogen Bromide

Materials:

  • 2,3-Diaminopyridine

  • Cyanogen Bromide (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous Ethanol

  • Water

Procedure:

  • Dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq) in a minimal amount of water.

  • Slowly add the aqueous solution of cyanogen bromide to the stirred solution of 2,3-diaminopyridine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Diagram 1: General Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Reagents reaction Reaction: Cyclization of 2,3-Diaminopyridine start->reaction 1. Mix workup Aqueous Workup reaction->workup 2. Quench & Extract purification Purification: Chromatography or Recrystallization workup->purification 3. Isolate Crude product Final Product: 2-Amino-imidazo[4,5-b]pyridine purification->product 4. Pure Compound check_yield Low Yield? product->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes side_reactions Side Reactions Occurring check_purity->side_reactions Yes optimize_cond Optimize Conditions: - Time - Temperature - Reagents incomplete_rxn->optimize_cond improve_purify Improve Purification: - Different Column - HPLC - Recrystallization side_reactions->improve_purify optimize_cond->reaction Feedback improve_purify->purification Feedback

Caption: Workflow for synthesis and troubleshooting of 2-amino-imidazo[4,5-b]pyridines.

Diagram 2: Decision Pathway for Managing Side Reactions

G start Problem: Impure Product identify_impurity Identify Impurity by MS, NMR start->identify_impurity is_regioisomer Is it a Regioisomer? identify_impurity->is_regioisomer is_starting_material Unreacted Starting Material? is_regioisomer->is_starting_material No optimize_purification Optimize Purification: - HPLC - Chiral Separation (if applicable) is_regioisomer->optimize_purification Yes is_byproduct Other Byproduct? is_starting_material->is_byproduct No drive_reaction Drive Reaction to Completion: - Increase Time/Temp - Add More Reagent is_starting_material->drive_reaction Yes modify_conditions Modify Reaction Conditions: - Anhydrous Conditions - Change Solvent/Catalyst is_byproduct->modify_conditions Yes end_purified Pure Product Obtained optimize_purification->end_purified drive_reaction->end_purified modify_conditions->end_purified

Caption: Decision tree for troubleshooting and managing side reactions.

References

"stability issues of 3H-Imidazo[4,5-b]pyridin-2-amine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3H-Imidazo[4,5-b]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on general principles of chemical stability for related heterocyclic amines and imidazopyridine derivatives. It is crucial to perform your own stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The molecule contains both acidic (imidazole N-H) and basic (amino and pyridine groups) functionalities, making its stability pH-dependent. Both strongly acidic and basic conditions can potentially lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light may induce photolytic degradation, a common issue for nitrogen-containing heterocyclic compounds.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

  • Solvent: The choice of solvent can impact stability. Protic solvents, for example, may participate in degradation reactions.

  • Presence of excipients: In formulated products, interactions with excipients can affect the stability of the active pharmaceutical ingredient (API). For instance, reactions with reducing sugars can lead to the Maillard reaction.[1]

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in the solution is often an indicator of chemical degradation. This could be due to:

  • Oxidation: Reaction with atmospheric oxygen or trace peroxides in solvents can lead to colored degradation products.

  • Photodegradation: Exposure to light can cause the formation of colored byproducts.

  • Complex degradation pathways: A series of reactions may be occurring, leading to multiple colored impurities.

It is recommended to store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Q3: My analytical results show a decrease in the concentration of this compound over a short period. What troubleshooting steps should I take?

A3: If you observe a rapid decrease in the concentration of your compound, consider the following troubleshooting steps:

  • Verify Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

  • Check Storage Conditions: Confirm that the solution is stored at the appropriate temperature and protected from light.

  • Evaluate Solvent Purity: Use high-purity solvents and check for the presence of impurities like peroxides, which can accelerate degradation.

  • Assess pH of the Solution: Measure the pH of your solution, as it may be a critical factor. Consider using a buffer system to maintain a stable pH.

  • Investigate Container Compatibility: Ensure the container material is inert and does not leach any substances that could catalyze degradation.

Troubleshooting Guides

Guide 1: Unexpected Peak Formation in HPLC Analysis

Issue: You observe new peaks appearing in your HPLC chromatogram during the analysis of a this compound solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the Analyte - Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Compare the retention times of the new peaks with those of the degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose potential structures.
Contamination - Analyze a blank solvent injection to check for contaminants from the solvent or HPLC system. - Ensure all glassware and equipment are scrupulously clean.
Interaction with Mobile Phase - Evaluate the stability of the compound in the mobile phase over time. - If the mobile phase is acidic or basic, it may be causing on-column degradation. Consider adjusting the pH or using a different buffer.
Guide 2: Poor Reproducibility of Analytical Results

Issue: You are experiencing poor reproducibility in the quantification of this compound in solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solution Instability - Prepare fresh solutions immediately before analysis. - Determine the stability of the stock and working solutions over a defined period under your storage conditions (see Experimental Protocols section).
Inconsistent Sample Preparation - Ensure accurate and consistent pipetting and dilution steps. - Use a validated sample preparation procedure.
Instrumental Variability - Check the performance of the HPLC system (e.g., pump flow rate, injector precision, detector stability). - Use an internal standard to correct for variations in injection volume.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

Stress ConditionProcedure
Acid Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. 2. Add an equal volume of 0.1 M HCl. 3. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the samples with 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Add an equal volume of 0.1 M NaOH. 3. Incubate at room temperature and collect samples at various time points. 4. Neutralize the samples with 0.1 M HCl before analysis.
Oxidative Degradation 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). 3. Keep at room temperature and collect samples at various time points.
Thermal Degradation 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Heat the solution in a controlled temperature oven (e.g., 80 °C). 3. Collect samples at various time points. 4. Also, expose the solid compound to the same temperature.
Photolytic Degradation 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a photostable container (e.g., quartz). 2. Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4][5] 3. Keep a control sample wrapped in aluminum foil to protect it from light. 4. Collect samples at various time points.

Analysis: Analyze all samples by a suitable stability-indicating method, such as UPLC-MS, to separate and identify the degradation products.

Protocol 2: Solution Stability Study

Objective: To determine the stability of this compound in a specific solvent and at a specific concentration under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at the intended concentration.

  • Storage: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., refrigerated at 2-8 °C, at room temperature 25 °C/60% RH, and protected from light).

  • Time Points: Analyze the solution at predefined time points (e.g., 0, 4, 8, 12, 24, 48 hours, and then weekly or monthly as needed).

  • Analysis: At each time point, analyze the sample in triplicate using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The solution is considered stable if the concentration remains within a predefined range (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.

Data Presentation

Table 1: Example Summary of Forced Degradation Study Results

Stress ConditionDuration (hours)% DegradationNumber of DegradantsObservations
0.1 M HCl (60°C)24~15%2Slight color change
0.1 M NaOH (RT)24~10%1No visible change
3% H₂O₂ (RT)8~20%3Solution turned yellow
Heat (80°C, solution)48~5%1No visible change
Photolysis (ICH Q1B)24~25%>3Significant color change

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stress ox Oxidation (3% H₂O₂, RT) prep->ox Expose to stress therm Thermal (80°C) prep->therm Expose to stress photo Photolysis (ICH Q1B) prep->photo Expose to stress hplc Stability-Indicating HPLC/UPLC-MS Analysis acid->hplc Analyze samples base->hplc Analyze samples ox->hplc Analyze samples therm->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Peak Purity, Mass Balance, Degradant Identification) hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound in Solution degradation Degradation compound->degradation is susceptible to pH pH pH->degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation loss Loss of Potency degradation->loss impurities Formation of Impurities degradation->impurities color_change Color Change degradation->color_change

Caption: Factors influencing the stability of the compound.

References

Technical Support Center: Addressing Assay Interference with Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential assay interference when working with imidazo[4,5-b]pyridine compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate common sources of false-positive or misleading results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are imidazo[4,5-b]pyridine compounds and why are they prone to assay interference?

Imidazo[4,5-b]pyridines are a class of heterocyclic organic molecules with a core structure resembling purines. This structural similarity makes them valuable scaffolds in drug discovery, particularly as kinase inhibitors.[1][2][3] However, their planar, aromatic nature can contribute to several types of assay interference, including aggregation, fluorescence, and non-specific interactions with assay components.[4][5] These phenomena are often categorized under the umbrella of Pan-Assay Interference Compounds (PAINS).[6]

Q2: What are the most common types of assay interference observed with imidazo[4,5-b]pyridine compounds?

The most common interference mechanisms include:

  • Compound Aggregation: At certain concentrations, these compounds can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[7]

  • Fluorescence Interference: The imidazo[4,5-b]pyridine scaffold and its derivatives can possess intrinsic fluorescence, which may overlap with the excitation or emission spectra of assay fluorophores, causing either an artificial increase or quenching of the signal.[4][8]

  • Chemical Reactivity: Some derivatives may be chemically reactive and can covalently modify proteins or other assay components, leading to irreversible and non-specific inhibition.

  • Interference with Assay Technology: Compounds can directly interfere with detection reagents, such as luciferase in luminescence-based assays or donor/acceptor beads in proximity assays like AlphaScreen.[4][9]

Q3: My imidazo[4,5-b]pyridine compound shows potent activity in a primary screen. How can I be sure it's a genuine hit?

A genuine hit should exhibit a specific, dose-dependent effect on the target. To confirm this, it is crucial to perform a series of counter-screens and orthogonal assays to rule out common interference mechanisms. This process, often referred to as "hit validation," is essential to avoid wasting resources on misleading lead compounds.[5] The troubleshooting guides below provide a systematic approach to this validation process.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptom: You observe potent, often steep, dose-response curves in your primary biochemical assay, but this activity is not translatable to cell-based models.

Troubleshooting Workflow:

A Potent activity in primary screen B Perform assay with non-ionic detergent (e.g., 0.01% Triton X-100) A->B C Activity significantly reduced or abolished? B->C D High likelihood of aggregation-based inhibition C->D Yes E Activity retained C->E No G Confirm with Dynamic Light Scattering (DLS) D->G F Consider other interference mechanisms or genuine activity E->F H Particles detected at assay concentration? G->H I Aggregation confirmed. Compound is likely a promiscuous inhibitor. H->I Yes J No particles detected. Aggregation is unlikely. H->J No

Caption: Troubleshooting workflow for suspected compound aggregation.

Detailed Methodologies:

  • Detergent-Based Counter-Screen:

    • Prepare your standard assay buffer and a second buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).

    • Perform the bioassay with your imidazo[4,5-b]pyridine compound in both buffers.

    • Compare the IC50 values obtained in each condition. A significant rightward shift in the IC50 in the presence of detergent suggests that aggregation is a likely cause of the observed activity.

  • Dynamic Light Scattering (DLS):

    • Prepare solutions of your compound in the assay buffer at concentrations where inhibition is observed.

    • Analyze the samples using a DLS instrument to detect the presence of particles in the nanometer to micrometer range.[10][11]

    • The presence of particles that are absent in the buffer-only control confirms compound aggregation.

Data Presentation:

CompoundAssay ConditionIC50 (µM)Fold Shift
IZP-1 Standard Buffer1.2-
+ 0.01% Triton X-100> 50> 41.7
IZP-2 (Control) Standard Buffer5.8-
+ 0.01% Triton X-1006.11.05
Issue 2: Potential Fluorescence Interference

Symptom: Inconsistent or unexpected results in a fluorescence-based assay (e.g., fluorescence polarization, FRET, or assays with fluorescent reporters).

Troubleshooting Workflow:

A Unexpected results in fluorescence assay B Scan compound for intrinsic fluorescence at assay wavelengths A->B C Is the compound fluorescent? B->C D Yes, fluorescence detected C->D Yes E No intrinsic fluorescence C->E No J Interference is likely. Use an orthogonal assay. D->J F Perform a cell-free/enzyme-free control with all assay components except the target E->F G Does the compound alter the fluorescence of the reporter? F->G H Yes, signal altered G->H Yes I No, signal is stable G->I No H->J K Fluorescence interference is unlikely. Investigate other mechanisms. I->K A Activity against multiple targets or time-dependent inhibition B Perform a 'jump dilution' experiment A->B C Is inhibition reversible? B->C D No, inhibition persists C->D No E Yes, activity is recovered C->E Yes F Consider covalent modification or other irreversible mechanisms. D->F G Screen against a panel of unrelated targets E->G H Activity observed against multiple targets? G->H I Compound is likely a promiscuous inhibitor. H->I Yes J Activity is specific to the target. H->J No

References

Technical Support Center: Separation of N-Alkylated Imidazo[4,5-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of N-alkylated imidazo[4,5-b]pyridine regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N-alkylated imidazo[4,5-b]pyridine regioisomers so challenging?

A2: The N-alkylation of the unsymmetrical imidazo[4,5-b]pyridine core can lead to the formation of a mixture of regioisomers, primarily at the N1, N3, and N4 positions. These isomers often possess very similar physicochemical properties, such as polarity and solubility, which makes their separation by standard chromatographic or recrystallization techniques difficult.[1]

Q2: What are the primary methods for separating these regioisomers?

A2: The most common methods for separating N-alkylated imidazo[4,5-b]pyridine regioisomers are column chromatography (both flash and gravity), High-Performance Liquid Chromatography (HPLC), and fractional recrystallization.[1] In some cases, preparative Thin-Layer Chromatography (TLC) can be used for small-scale purifications.

Q3: How can I determine which separation method is best for my mixture?

A3: The choice of method depends on several factors, including the scale of your synthesis, the degree of separation required, and the physical properties of your specific regioisomers. A general approach is to first develop a separation on an analytical scale using TLC or analytical HPLC. Once a suitable solvent system or mobile phase is identified, the method can be scaled up to preparative column chromatography or preparative HPLC. Fractional recrystallization is often a matter of trial and error with different solvent systems.

Q4: How do I confirm the identity of the separated regioisomers?

A4: Unambiguous structural elucidation of the separated regioisomers is crucial. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for this purpose. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the exact position of the alkyl group.[2]

Q5: Are there any synthetic strategies to control the regioselectivity of the N-alkylation and avoid difficult separations?

A5: Yes, controlling the regioselectivity during the synthesis is a key strategy. The choice of base, solvent, temperature, and the use of phase-transfer catalysts can influence the ratio of the resulting regioisomers.[3] For instance, in some cases, the use of specific palladium-catalyzed reactions can provide better regiocontrol.[1]

Troubleshooting Guides

Column Chromatography

Issue 1: My regioisomers are not separating on the column (co-elution).

  • Possible Cause: The polarity of the chosen solvent system is not optimal for differentiating between the isomers.

  • Suggested Solution:

    • Systematic Solvent Screening: Use TLC to screen a wider range of solvent systems with varying polarities and compositions. Try mixtures of solvents with different properties (e.g., aprotic and protic solvents).

    • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient of the more polar solvent. This can help to resolve closely eluting compounds.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (acidic, neutral, or basic) or a reverse-phase silica gel (e.g., C18).

Issue 2: The spots on the TLC plate are streaking or tailing.

  • Possible Cause: The compound may be too polar for the solvent system, interacting too strongly with the silica gel. It could also be due to the presence of acidic or basic functionalities.

  • Suggested Solution:

    • Add a Modifier: Add a small amount of a modifier to your eluent. For basic compounds like imidazopyridines, adding a small percentage of triethylamine (e.g., 0.1-1%) or ammonia (e.g., in the form of a dichloromethane/methanol/ammonia mixture) can improve peak shape.

    • Increase Eluent Polarity: A gradual increase in the polarity of the eluent may help to move the compound along the stationary phase more effectively, reducing tailing.

Issue 3: I am experiencing low recovery of my compound from the column.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or unstable on silica.

  • Suggested Solution:

    • Deactivate the Silica Gel: If you suspect your compound is sensitive to the acidity of silica, you can use deactivated silica gel. This can be prepared by pre-treating the silica with a small amount of a basic modifier like triethylamine in the eluent.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

Recrystallization

Issue 1: No crystals are forming, even after cooling the solution.

  • Possible Cause: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently saturated.

  • Suggested Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the desired compound can also initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound in the solution.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid, then allow it to cool slowly.

Issue 2: The compound is "oiling out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the compound is precipitating from a supersaturated solution too quickly.

  • Suggested Solution:

    • Lower the Crystallization Temperature: Ensure that the cooling process is slow and undisturbed.

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point well below the melting point of your compound.

    • Use a More Dilute Solution: Start with a slightly larger volume of solvent to avoid rapid precipitation from a highly supersaturated solution.

Data Presentation

Due to the high degree of variability depending on the specific substituents on the imidazo[4,5-b]pyridine core and the alkyl chain, a universal quantitative guide for separation is challenging. The following tables provide examples of reported separation conditions. Researchers should use these as a starting point and optimize for their specific mixture.

Table 1: Example Column Chromatography Solvent Systems for N-Alkylated Imidazo[4,5-b]pyridines

Compound TypeStationary PhaseEluent SystemObservations
N-allyl and N-propargyl imidazo[4,5-b]pyridinesSilica GelHexane/Dichloromethane (80/20)Successful separation of regioisomers reported.[4]
3-Methyl-3H-imidazo[4,5-b]pyridineSilica GelCH₂Cl₂:EtOH:NH₃ (95:4:1)Used for purification of the target compound.

Table 2: Example Recrystallization Solvents for N-Alkylated Imidazopyridines

Compound TypeRecrystallization SolventObservations
N-alkylated imidazo[4,5-b]pyridine derivativesEthanolReported to yield crystalline products.[4]
N-(4-methoxybenzyl) imidazopyridineEthanolCrude product crystallized from ethanol.
N-(4-methoxybenzyl) imidazopyridineEthyl Acetate : n-HexaneCrude product crystallized from this solvent mixture.

Experimental Protocols

Protocol 1: Column Chromatography for Regioisomer Separation

This protocol provides a general guideline. The solvent system and gradient must be optimized for each specific mixture using prior TLC analysis.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent. Swirl to create a homogenous slurry.

  • Column Packing: Secure a glass column in a vertical position. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude mixture in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.

  • Fraction Collection: Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Analysis: Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp. Combine the fractions containing the pure, separated regioisomers.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified regioisomer.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Regioisomer Separation

This protocol is a general starting point for method development.

  • Column Selection: Begin with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[1]

  • Optimization: Inject a small amount of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]

  • Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

Protocol 3: Fractional Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the regioisomeric mixture. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, proceed to induce crystallization as described in the troubleshooting section.

  • Crystal Collection: Collect the first crop of crystals by vacuum filtration. These crystals may be enriched in one of the regioisomers.

  • Mother Liquor Concentration: Take the filtrate (mother liquor) and reduce the volume by evaporation. Cool the concentrated solution to obtain a second crop of crystals, which may be enriched in the other regioisomer(s).

  • Purity Assessment: Check the purity of each crop of crystals by TLC or analytical HPLC.

  • Repeat if Necessary: The process may need to be repeated on each crop of crystals to achieve the desired purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization synthesis N-Alkylation of Imidazo[4,5-b]pyridine mixture Crude Mixture of Regioisomers (N1, N3, N4) synthesis->mixture col_chrom Column Chromatography mixture->col_chrom hplc Preparative HPLC mixture->hplc recryst Fractional Recrystallization mixture->recryst isomer1 Isolated Regioisomer 1 col_chrom->isomer1 isomer2 Isolated Regioisomer 2 col_chrom->isomer2 isomer3 Isolated Regioisomer 3 col_chrom->isomer3 hplc->isomer1 hplc->isomer2 hplc->isomer3 recryst->isomer1 recryst->isomer2 recryst->isomer3 nmr 2D NMR (HMBC, NOESY) for Structure Confirmation isomer1->nmr isomer2->nmr isomer3->nmr

Caption: General workflow for the synthesis, separation, and analysis of N-alkylated imidazo[4,5-b]pyridine regioisomers.

troubleshooting_workflow cluster_optimization Optimization Steps start Initial Separation Attempt (e.g., Column Chromatography) check_sep Adequate Separation? start->check_sep success Successful Separation check_sep->success Yes optimize_solvent Optimize Solvent System (TLC Screening) check_sep->optimize_solvent No failure Re-evaluate Strategy try_gradient Implement Gradient Elution optimize_solvent->try_gradient change_stationary Change Stationary Phase (e.g., Alumina, Reverse Phase) try_gradient->change_stationary try_hplc Switch to Preparative HPLC change_stationary->try_hplc try_hplc->failure

Caption: Decision tree for troubleshooting the chromatographic separation of regioisomers.

References

"improving the scalability of 3H-Imidazo[4,5-b]pyridin-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3H-Imidazo[4,5-b]pyridin-2-amine and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the scalable synthesis of the imidazo[4,5-b]pyridine core?

A1: For scalable syntheses, the most common starting materials are derivatives of 2,3-diaminopyridine or 2-chloro-3-nitropyridine.[1][2] A convergent synthesis often begins with a substituted pyridine, such as 6-chloro-3-nitro-2-aminopyridine, to construct the central imidazopyridine ring.[1] One efficient method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which proceeds via an air oxidative cyclocondensation.[3] Another scalable approach uses 2-chloro-3-nitropyridine, which can undergo a tandem reaction in a water-isopropanol medium to form the imidazo[4,5-b]pyridine skeleton.[2]

Q2: How is the 2-amino group typically introduced onto the imidazo[4,5-b]pyridine scaffold?

A2: The 2-amino group is commonly introduced via a C2 amination sequence. This process involves an initial C2 halogenation of the imidazo[4,5-b]pyridine core, followed by a nucleophilic aromatic substitution (SNAr) with a desired primary or secondary amine.[4][5] This regioselective method is operationally simple and provides reliable access to 2-amino derivatives.[4][5]

Q3: Are there one-pot procedures available to improve synthesis efficiency?

A3: Yes, one-pot multicomponent reactions (MCRs) are utilized to improve efficiency, reduce waste, and simplify procedures.[6] For instance, diaryl substituted 3H-imidazo[4,5-b]pyridine derivatives have been synthesized using a one-pot protocol starting from N-aryl nitropyridines.[7] Another approach involves a three-component reaction of 2-aminopyridine, an aldehyde, and an isonitrile, which can be performed using microwave assistance to produce 3-aminoimidazopyridine derivatives in high yields.[8]

Q4: What are the main advantages of using microwave-assisted synthesis for these compounds?

A4: Microwave-assisted synthesis offers significant advantages, including reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[9][10] This technique has been successfully applied to the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and for promoting direct C-2 alkenylation of the 3H-imidazo[4,5-b]pyridine core.[3][9]

Troubleshooting Guide

Issue 1: Low Yield During Imidazole Ring Cyclization

  • Possible Cause: Inefficient cyclodehydration conditions.

    • Solution: Development of mild cyclodehydration conditions is critical for a successful synthesis.[1] If using a reductive cyclization from a nitro-amine precursor (e.g., 2-nitro-3-aminopyridine), ensure the reducing agent (e.g., Na₂S₂O₄, SnCl₂) is fresh and used in the correct stoichiometry.[3] The choice of catalyst, such as Al³⁺-K10 clay, can also significantly improve yields in intramolecular cyclizations.[3]

  • Possible Cause: Poor quality of starting 2,3-diaminopyridine.

    • Solution: 2,3-diaminopyridine can be unstable and prone to oxidation. Use freshly purified starting material or store it under an inert atmosphere. Verify its purity by NMR or melting point before starting the reaction.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: Optimize the reaction temperature. For some one-pot iron-mediated reductions and cyclizations, lowering the temperature from 95 °C to 85 °C can be essential to avoid degradation of intermediates.[11]

Issue 2: Formation of Impurities or Isomeric Side-Products

  • Possible Cause: Lack of regioselectivity in substitution reactions on the pyridine ring.

    • Solution: Differentiating the reactivity of substituents is a known challenge.[1] When starting with precursors like 2-chloro-3-nitropyridine, the order of substitution and reduction steps is crucial. A tandem reaction approach where substitution is immediately followed by cyclization can minimize side-product formation.[2]

  • Possible Cause: Tautomerization of the imidazole NH.

    • Solution: Tautomerization is an inherent property of the imidazo[4,5-b]pyridine system. While often unavoidable, purification methods like column chromatography or recrystallization can sometimes separate tautomers if they are stable. In many cases, the tautomeric mixture is carried forward. One specific derivative, 8d, was observed to have significant tautomerization.[11]

Issue 3: Difficulty with Product Purification

  • Possible Cause: Product and starting materials have similar polarities.

    • Solution: Adjust the column chromatography conditions. A shallow gradient of a more polar solvent or switching to a different solvent system (e.g., DCM/Methanol instead of Hexane/Ethyl Acetate) may improve separation. If the product is basic, adding a small amount of triethylamine or ammonia to the eluent can prevent streaking on silica gel.

  • Possible Cause: The final compound is poorly soluble.

    • Solution: Recrystallization from a suitable high-boiling-point solvent (e.g., DMF, DMSO, or n-butanol) can be an effective purification method for poorly soluble compounds. Trituration with a solvent in which impurities are soluble but the product is not (e.g., diethyl ether or ethanol) can also be used to wash away contaminants.

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates a common, scalable workflow for the synthesis of the 3H-imidazo[4,5-b]pyridine core, which can then be aminated to yield the target compound.

cluster_core_synthesis Core Synthesis cluster_amination Final Amination cluster_end Final Product A 2-Chloro-3-nitropyridine C S(N)Ar Substitution (Displace Cl) A->C Step 1 B Amine (R-NH2) B->C D Nitro Group Reduction (-NO2 -> -NH2) C->D Step 2 E Intramolecular Cyclization D->E Step 3 F C2-Halogenation E->F Step 4 G S(N)Ar Amination (Displace Halogen) F->G Step 5 H This compound G->H

Caption: A generalized workflow for the multi-step synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

This flowchart provides a logical path to diagnose and solve issues related to low product yields during the synthesis.

Start Low Reaction Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckCatalyst Evaluate Catalyst/Reagent Start->CheckCatalyst Purify Purify/Dry Starting Materials & Rerun CheckPurity->Purify Impure? OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Sub-optimal? OptimizeTime Increase Reaction Time CheckConditions->OptimizeTime ChangeSolvent Change Solvent System CheckConditions->ChangeSolvent ChangeCatalyst Use Fresh/Alternative Catalyst CheckCatalyst->ChangeCatalyst Inactive?

Caption: A troubleshooting flowchart for diagnosing the cause of low reaction yields.

Biological Context: PI3K Signaling Pathway

Many imidazo[4,5-b]pyridine derivatives, such as IPI-549 (eganelisib), are developed as inhibitors of the PI3K pathway, which is critical in cancer and immunology.[12][13][14][15] Understanding this context is vital for drug development professionals.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates IPI549 IPI-549 (Inhibitor) IPI549->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Response Cellular Responses (Growth, Proliferation, Immune Modulation) mTOR->Response

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibition point of IPI-549.

Quantitative Data Summary

The scalability of a synthesis is often determined by comparing yields and reaction conditions across different methods or substrates.

Table 1: Comparison of Yields for 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines (5a-d) Synthesis

This table summarizes the results from the reaction of 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile, followed by cyclization.[16]

CompoundAryl SubstituentReaction ConditionsYield (%)
5a 4'-tolylReflux in ethanol with cat. triethylamine40
5b 4'-fluorophenylReflux in ethanol with cat. triethylamine45
5c 4'-chlorophenylReflux in DMF62
5d 4'-methoxyphenylSpontaneous cyclization in acetonitrile69

Table 2: Substrate Scope for NaIO₄/TBHP-Promoted (3 + 2) Cycloaddition Synthesis of Imidazopyridines

This table shows the impact of different substituents on the yield of C3-carbonylated imidazopyridines.[17]

ProductPhenyl Ring Substituent (on propargyl alcohol)Yield (%)
3a H65
3b 4-Me72
3c 4-OMe58
3d 4-F61
3e 4-Cl55
3f 4-Br52
3g 4-CN35

Key Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines (General)

This protocol is adapted from procedures involving the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes.[3]

  • Reaction Setup: To a solution of 2-nitro-3-aminopyridine (1 mmol) and a substituted aldehyde (1.1 mmol) in an appropriate solvent (e.g., ethanol or DMF, 10 mL), add the reducing agent. For sodium dithionite (Na₂S₂O₄), prepare an aqueous paste (1 M) and add 3 equivalents.[3] For stannous chloride (SnCl₂·2H₂O), add 3-4 equivalents directly.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

  • Work-up: After completion, cool the mixture to room temperature. If using SnCl₂, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol 2: C2 Amination via Halogenation and SNAr

This protocol describes a general method for introducing the 2-amino group onto a pre-formed imidazo[4,5-b]pyridine core.[4][5]

  • C2-Halogenation: Dissolve the N-protected 3H-imidazo[4,5-b]pyridine (1 mmol) in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile. Add a halogenating agent such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates full conversion of the starting material.

  • Work-up (Halogenation): Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude 2-halo-imidazo[4,5-b]pyridine is often used in the next step without further purification.

  • SNAr Amination: Dissolve the crude 2-halo intermediate (1 mmol) in a polar aprotic solvent like DMSO or DMF. Add the desired amine (primary or secondary, 2-3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction Execution: Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the 2-amino-imidazo[4,5-b]pyridine derivative.

References

"degradation pathways of imidazo[4,5-b]pyridine derivatives under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine derivatives. This resource provides essential guidance on understanding and investigating the degradation pathways of these compounds under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for my imidazo[4,5-b]pyridine derivative?

Imidazo[4,5-b]pyridine derivatives, being heterocyclic aromatic compounds, are susceptible to several degradation pathways. The most common are hydrolysis, oxidation, and photolysis.[1] The specific pathway depends heavily on the substituents attached to the core structure, the pH, exposure to light, and the presence of oxidizing agents. The imidazole ring, in particular, can be sensitive to oxidative and photolytic conditions.[2]

Q2: My compound shows significant degradation under basic conditions. What is the likely mechanism?

Under basic conditions, the imidazole portion of the scaffold or susceptible functional groups are likely targets. If your derivative has ester or amide side chains, base-catalyzed hydrolysis is a primary concern. The core structure itself can also undergo base-mediated autoxidation.[2]

Q3: I've observed new peaks in my HPLC analysis after exposing my compound to light. What could be happening?

The appearance of new peaks upon light exposure is a strong indicator of photodegradation.[3] The imidazo[4,5-b]pyridine core, similar to other purine analogues, can absorb UV and visible light, leading to photochemical reactions. These can include oxidation, ring cleavage, or polymerization, resulting in a variety of degradation products.[2]

Q4: How can I determine the intrinsic stability of a new imidazo[4,5-b]pyridine derivative?

A forced degradation (or stress testing) study is the standard approach to determine the intrinsic stability of a molecule.[1][4] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition. The results help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1]

Q5: What does "mass balance" mean in the context of a stability study?

Mass balance is a critical component of a forced degradation study. It involves demonstrating that the sum of the assay value of the parent drug and the amounts of all detected degradation products, expressed as a percentage of the initial concentration, is close to 100%. A good mass balance provides confidence that all major degradants have been detected.

Troubleshooting Guides

Problem 1: Significant loss of parent compound with no major degradation peaks detected.

  • Possible Cause 1: Degradant is not retained or detected by the HPLC method. The degradation product may be highly polar and eluting in the solvent front, or it may lack a chromophore for UV detection.

  • Troubleshooting Step:

    • Modify the HPLC gradient to include a higher aqueous composition at the beginning to retain polar compounds.

    • Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for non-chromophoric degradants.

  • Possible Cause 2: Formation of insoluble degradants. The degradation product may have precipitated out of the solution.

  • Troubleshooting Step:

    • Visually inspect the stressed sample for any precipitate.

    • If precipitate is observed, dissolve it in a strong solvent (e.g., DMSO) and analyze separately.

  • Possible Cause 3: Formation of volatile degradants. A portion of the molecule may have cleaved to form a volatile compound that is lost from the sample.

  • Troubleshooting Step: Use headspace Gas Chromatography (GC) if volatile products are suspected based on the compound's structure.

Problem 2: Degradation is too rapid (>20%) under initial stress conditions.

  • Possible Cause: The stress conditions (e.g., acid/base concentration, temperature) are too harsh for the specific derivative. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradants.[3]

  • Troubleshooting Step:

    • Reduce the severity of the conditions. Use a lower concentration of acid/base (e.g., 0.01 M instead of 0.1 M), lower the temperature, or shorten the exposure time.[3]

    • For hydrolytic studies, conduct preliminary experiments at room temperature before elevating the temperature.[3]

Problem 3: No degradation is observed under any stress condition.

  • Possible Cause: The molecule is highly stable, or the conditions are not severe enough.

  • Troubleshooting Step:

    • Increase the severity of the conditions systematically. Use higher concentrations of reagents (e.g., 1 M HCl/NaOH), increase the temperature (e.g., 80°C), or prolong the exposure time.

    • For photostability, ensure the light source provides both UV and visible light exposure as per ICH Q1B guidelines.[3]

Data Presentation

The following table presents illustrative results from a forced degradation study on a hypothetical imidazo[4,5-b]pyridine derivative ("Compound-X") to demonstrate how quantitative data can be structured.

Table 1: Summary of Forced Degradation Results for Compound-X

Stress ConditionReagent/Condition DetailsTime (hrs)Temp (°C)% DegradationNo. of DegradantsPurity Angle / Purity ThresholdMass Balance (%)
Acid Hydrolysis 0.1 M HCl246012.5%2Pass99.1%
Base Hydrolysis 0.1 M NaOH86018.2%1Pass98.8%
Oxidation 3% H₂O₂6RT15.8%3Pass99.5%
Thermal Solid State48802.1%1Pass100.2%
Photolytic Solid, ICH Q1B1.2 M lux hRT9.7%2Pass99.3%

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a typical forced degradation study based on ICH guidelines.[1]

  • Preparation of Stock Solution: Prepare a stock solution of the imidazo[4,5-b]pyridine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50).[3]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at time points and neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at time points for analysis.[1]

  • Thermal Degradation:

    • Place the solid drug substance in a controlled temperature oven at 80°C.

    • Place a solution of the drug substance in the oven under the same conditions.

    • Analyze samples at appropriate time points.[3]

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a light source that provides a combined UV and visible output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples.

Protocol 2: Stability-Indicating HPLC-UV/MS Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm or λmax of the parent compound) and a Mass Spectrometer for peak identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent Imidazo[4,5-b]pyridine Core Structure Hydrolysis_Product Imidazole Ring-Opened Product Parent->Hydrolysis_Product Ring Cleavage Side_Chain_Cleavage Side-Chain Cleavage (e.g., ester, amide) Parent->Side_Chain_Cleavage N_Oxide N-Oxide Formation (Pyridine or Imidazole N) Parent->N_Oxide Ring_Hydroxylation Aromatic Ring Hydroxylation Parent->Ring_Hydroxylation Photo_Oxidation Photo-oxidized Products Parent->Photo_Oxidation Dimer Dimerization Products Parent->Dimer

Caption: Potential degradation pathways for the imidazo[4,5-b]pyridine core.

G cluster_stress Stress Conditions start Start: Prepare 1 mg/mL Stock Solution of API Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (Solid, 80°C) start->Thermal Photo Photolytic (ICH Q1B Light) start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Identify Products - Mass Balance Analyze->Evaluate end End: Report Degradation Profile & Pathways Evaluate->end G Start Unexpected Result in Stability Study? Q_Deg Is degradation >20% or <5%? Start->Q_Deg Q_Peaks Are there unknown peaks? Q_Deg->Q_Peaks No Adjust Action: Adjust stress conditions (time, temp, concentration) and repeat. Q_Deg->Adjust Yes Q_Balance Is Mass Balance <95%? Q_Peaks->Q_Balance No LCMS Action: Use LC-MS to get mass of unknown peaks for structural elucidation. Q_Peaks->LCMS Yes Method Action: Modify HPLC method. Check for non-UV active or highly polar degradants. Q_Balance->Method Yes Proceed Proceed with Data Analysis Q_Balance->Proceed No LCMS->Q_Balance

References

Validation & Comparative

A Comparative Analysis of 3H-Imidazo[4,5-b]pyridin-2-amine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] This guide provides a comparative study of a representative 3H-imidazo[4,5-b]pyridin-2-amine derivative against other well-established kinase inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound Derivatives

Derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The imidazopyridine core, due to its structural similarity to purines, can effectively compete for the ATP-binding site of various kinases.[2] This has led to the development of derivatives targeting key kinases in oncogenic signaling pathways, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Akt.[3][4]

This guide will focus on a specific, well-characterized derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , hereafter referred to as IMID-A . We will compare its performance with established kinase inhibitors targeting similar pathways.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of IMID-A and other selected kinase inhibitors are summarized in the tables below. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various studies. Lower values indicate higher potency.

Table 1: Comparative Inhibitory Activity against Aurora Kinases

CompoundAurora-A (IC50/Kd, nM)Aurora-B (IC50/Kd, nM)Selectivity (Aurora-B/Aurora-A)
IMID-A 7.5 (Kd)[3]48 (Kd)[3]6.4
Danusertib (PHA-739358)13 (IC50)25 (IC50)1.9
Staurosporine6.4 (IC50)15 (IC50)2.3

Table 2: Comparative Inhibitory Activity against FLT3

CompoundFLT3 (IC50/Kd, nM)FLT3-ITD (IC50/Kd, nM)
IMID-A 6.2 (Kd)[3]38 (Kd)[3]
Quizartinib (AC220)1.1 (IC50)0.7 (IC50)
Staurosporine1.3 (IC50)Not widely reported

Table 3: Comparative Inhibitory Activity against Akt

CompoundAkt1 (IC50, nM)Akt2 (IC50, nM)Akt3 (IC50, nM)
IMID-A Not reported to be a primary Akt inhibitorNot reported to be a primary Akt inhibitorNot reported to be a primary Akt inhibitor
MK-22068.11265
Staurosporine5Not widely reportedNot widely reported

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the compared kinase inhibitors.

Signaling_Pathways cluster_akt PI3K/Akt Signaling Pathway cluster_aurora Aurora Kinase Signaling Pathway cluster_flt3 FLT3 Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream_Akt Cell Survival, Proliferation, Growth Akt->Downstream_Akt mTORC2 mTORC2 mTORC2->Akt phosphorylates MK2206 MK-2206 MK2206->Akt AuroraA Aurora-A Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome AuroraB Aurora-B Chromosome Chromosome Segregation, Cytokinesis AuroraB->Chromosome IMIDA_Aurora IMID-A IMIDA_Aurora->AuroraA IMIDA_Aurora->AuroraB Danusertib Danusertib Danusertib->AuroraA Danusertib->AuroraB FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R binds STAT5 STAT5 FLT3R->STAT5 activates RAS_MAPK RAS/MAPK Pathway FLT3R->RAS_MAPK activates PI3K_Akt_FLT3 PI3K/Akt Pathway FLT3R->PI3K_Akt_FLT3 activates Proliferation Leukemic Cell Proliferation and Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_Akt_FLT3->Proliferation IMIDA_FLT3 IMID-A IMIDA_FLT3->FLT3R Quizartinib Quizartinib Quizartinib->FLT3R

Caption: Key signaling pathways targeted by the compared kinase inhibitors.

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for specific kinases and inhibitors.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of an inhibitor. The amount of phosphorylation is quantified, typically using methods like ADP-Glo™, LanthaScreen™ TR-FRET, or ELISA-based formats.[5]

Materials:

  • Kinase of interest (e.g., Aurora-A, FLT3, Akt)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., IMID-A) and control inhibitors

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white opaque plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and control inhibitors in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction:

    • Add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the kinase enzyme solution to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow A Compound Preparation (Serial Dilution) B Dispense Compound/DMSO into 384-well plate A->B C Add Kinase Enzyme (Pre-incubation) B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Add Kinase Detection Reagent) F->G H Measure Luminescence (Plate Reader) G->H I Data Analysis (IC50 Determination) H->I

References

Validating the Mechanism of Action of 3H-Imidazo[4,5-b]pyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against various protein kinases implicated in cancer and other diseases. This guide provides a comparative overview of the mechanism of action for several derivatives, supported by experimental data and detailed protocols to aid in the validation and further development of this promising class of compounds.

Comparative Analysis of Kinase Inhibition

Derivatives of the 3H-imidazo[4,5-b]pyridine core have demonstrated significant inhibitory activity against key oncogenic kinases, including Aurora kinases, Akt, and Mixed Lineage Kinase 3 (MLK3). The following tables summarize the reported in vitro potency of representative compounds from this class and compare them with established inhibitors.

Table 1: Inhibition of Aurora Kinases by 3H-Imidazo[4,5-b]pyridine Derivatives and Comparators
Compound ClassSpecific DerivativeTarget(s)IC50 / KdComparatorComparator IC50 / Kd
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineCompound 7aAurora A- (Inhibits a range of kinases)Alisertib (MLN8237)Aurora A: 1.2 nM; Aurora B: 396.5 nM[1]
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineCompound 3Aurora A selective- (Selective over Aurora B)MK-5108- (Selective for Aurora A)[2][3]
Imidazo[4,5-b]pyridine-basedCCT241736Dual FLT3/Aurora KinaseAurora A: 7.5 nM (Kd); Aurora B: 48 nM (Kd)Danusertib (PHA-739358)Aurora A: 13 nM; Aurora B: 79 nM[1]
Table 2: Inhibition of Akt by 3H-Imidazo[4,5-b]pyridine Derivatives and Comparators
Compound ClassSpecific DerivativeMechanismCellular ActivityComparatorComparator Mechanism
3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amineCompound 12jATP-independentPotent inhibition of intracellular Akt activation and downstream PRAS40Capivasertib (AZD5363)ATP-competitive[4]
3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amineARQ 092 (Miransertib)Allosteric inhibitorPotent cellular inhibition of AKT activation and PRAS40 phosphorylationIpatasertibATP-competitive
Table 3: Inhibition of MLK3 by 3H-Imidazo[4,5-b]pyridine Derivatives and Comparators
Compound ClassSpecific DerivativeTargetIC50ComparatorComparator IC50
3H-imidazo[4,5-b]pyridineCompound 9aMLK36 nMURMC-099- (Specific MLK3 inhibitor)[5]
3H-imidazo[4,5-b]pyridineCompound 9eMLK36 nMCEP-1347- (Pan-MLK inhibitor)[5]
3H-imidazo[4,5-b]pyridineCompound 9jMLK38 nM
3H-imidazo[4,5-b]pyridineCompound 9kMLK311 nM

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the mechanism of action of novel this compound derivatives, a combination of biochemical, cellular, and structural biology assays is essential.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol: In Vitro Kinase Activity Assay (Example for Aurora Kinase)

  • Reagents and Materials:

    • Recombinant active Aurora kinase (A or B).

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[6]

    • Substrate (e.g., inactive histone H3).[6]

    • ATP (at a concentration close to the Km for the kinase).

    • Test compound (this compound derivative) at various concentrations.

    • Detection antibody (e.g., anti-phospho-Histone H3).

  • Procedure:

    • In a microplate, combine the kinase, substrate, and test compound in the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).[6]

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the phosphorylated substrate using an appropriate method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.[6]

      • Luminescence-based Assay (e.g., ADP-Glo™): Measures ADP production, which is directly proportional to kinase activity.[7]

Cell-Based Assays

Cellular assays are crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Protocol: Cellular Target Engagement and Pathway Inhibition (Example for Akt)

  • Reagents and Materials:

    • Cancer cell line with a constitutively active PI3K/Akt pathway.

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer.

    • Antibodies for Western blotting (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with various concentrations of the test compound for a specified time.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting to analyze the phosphorylation status of Akt and its downstream targets (e.g., PRAS40). A decrease in the ratio of phosphorylated protein to total protein indicates target inhibition.

Structural Biology: Co-crystallization

Determining the crystal structure of the kinase in complex with the inhibitor provides definitive evidence of direct binding and reveals the precise binding mode.

Protocol: Protein-Ligand Co-crystallization

  • Protein and Ligand Preparation:

    • Express and purify the target kinase domain to high homogeneity.

    • Dissolve the this compound derivative in a suitable solvent.

  • Co-crystallization:

    • Incubate the purified protein with a molar excess of the inhibitor to form the complex.

    • Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) with various precipitants, buffers, and salts.[8]

    • Optimize promising crystallization conditions to obtain diffraction-quality crystals.

  • X-ray Diffraction and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure.

    • Refine the model to fit the electron density map, clearly showing the inhibitor bound in the active site.

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and signaling pathways involved in validating the mechanism of action of these kinase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology b1 Recombinant Kinase Production b2 In Vitro Kinase Assay (IC50 Determination) b1->b2 c2 Western Blot (Target Phosphorylation) b2->c2 Confirm Cellular Activity c1 Cell Line Selection (Active Pathway) c1->c2 c3 Cell Proliferation Assay (GI50 Determination) c2->c3 s1 Protein-Inhibitor Co-crystallization c2->s1 Guide Structural Studies s2 X-ray Diffraction s1->s2 s3 Structure Determination (Binding Mode) s2->s3

Caption: Workflow for validating the mechanism of action of kinase inhibitors.

Aurora_Kinase_Pathway cluster_0 Mitosis G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Condensation Chromosome Condensation Aurora B Aurora B Chromosome Condensation->Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis This compound\nDerivative This compound Derivative This compound\nDerivative->Aurora A Inhibition This compound\nDerivative->Aurora B Inhibition

Caption: Simplified Aurora kinase signaling pathway and point of inhibition.

Akt_Signaling_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism mTORC2 mTORC2 mTORC2->Akt Activation This compound\nDerivative This compound Derivative This compound\nDerivative->Akt Inhibition (Allosteric/ATP-independent)

Caption: Overview of the PI3K/Akt signaling pathway and mode of inhibition.

This guide provides a framework for the systematic validation of this compound derivatives as kinase inhibitors. By employing a multi-faceted approach encompassing biochemical, cellular, and structural methods, researchers can robustly characterize the mechanism of action and build a strong foundation for further preclinical and clinical development.

References

A Head-to-Head Comparison of Imidazo[4,5-b]pyridine and Benzimidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of two pivotal heterocyclic scaffolds: imidazo[4,5-b]pyridine and benzimidazole. This guide delves into their physicochemical properties, biological activities, and ADMET profiles, supported by experimental data and detailed protocols.

The imidazo[4,5-b]pyridine and benzimidazole scaffolds are foundational structures in medicinal chemistry, frequently serving as the core of a wide array of therapeutic agents. Their structural similarity to endogenous purines allows them to interact with a multitude of biological targets, leading to their prevalence in the development of kinase inhibitors, anticancer agents, and other pharmaceuticals. This guide provides a direct comparison of these two scaffolds to aid researchers in making informed decisions during the drug design and development process.

Physicochemical Properties: A Tale of Two Cores

The subtle difference in the core structure—a pyridine ring in imidazo[4,5-b]pyridine versus a benzene ring in benzimidazole—imparts distinct physicochemical characteristics that influence their behavior in biological systems. The nitrogen atom in the pyridine ring of the imidazo[4,5-b]pyridine scaffold generally leads to a higher pKa compared to benzimidazole, affecting its ionization state at physiological pH.

PropertyImidazo[4,5-b]pyridineBenzimidazoleReference
pKa 4.375.3[1][2]
logP 0.31.32[2][3]

These fundamental differences in pKa and lipophilicity (logP) have significant implications for solubility, membrane permeability, and drug-receptor interactions, which are critical considerations in drug design.

Biological Activity: A Comparative Look at Therapeutic Potential

Both scaffolds have been extensively explored as privileged structures in the development of potent inhibitors for various biological targets, particularly protein kinases.

Kinase Inhibition

A direct comparison of imidazo[4,5-b]pyridine and benzimidazole derivatives as p38α MAP kinase inhibitors has shown that the imidazo[4,5-b]pyridine core can lead to increased in vivo potency in acute inflammation models[4][5]. In one study, the conversion of a benzimidazole lead to an imidazopyridine analog resulted in improved potency[5].

ScaffoldTargetKey FindingsReference
Imidazo[4,5-b]pyridinep38α MAP kinaseShowed improved in vivo potency in a mouse acute inflammation model compared to the benzimidazole analog.[5]
Benzimidazolep38α MAP kinasePotent inhibitors, but in some cases, the corresponding imidazopyridine analogs demonstrated enhanced cellular and in vivo activity.[4][5]
Anticancer Activity

While direct head-to-head studies are limited, a comparative analysis of published data reveals the potent anticancer activity of derivatives from both scaffolds against various cancer cell lines. Imidazo[4,5-b]pyridine derivatives have demonstrated significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, often through the inhibition of cyclin-dependent kinase 9 (CDK9)[6][7]. Benzimidazole-based compounds are also well-established anticancer agents, with numerous derivatives showing potent activity against a wide range of cancer cell lines[8][9].

Table of IC50 Values for Representative Compounds:

ScaffoldCompoundCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridineCompound IXMCF-70.85[6]
Imidazo[4,5-b]pyridineCompound IXHCT1161.05[6]
Imidazo[4,5-b]pyridineCompound VIIIMCF-70.92[6]
Imidazo[4,5-b]pyridineCompound VIIIHCT1161.12[6]
BenzimidazoleDerivative 28 MCF-72.2[9]
BenzimidazoleDerivative 28 A54911.9[9]
BenzimidazoleThiazole/benzimidazole hybrid 26b MCF-76.30[9]

Note: The IC50 values are from different studies and should be interpreted with consideration of potential variations in experimental conditions.

ADMET Profile: A Glimpse into Drug-likeness

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical determinant of a drug candidate's success. The introduction of the nitrogen atom in the imidazo[4,5-b]pyridine ring can influence metabolic stability. While comprehensive head-to-head ADMET comparisons are scarce, available data suggests that both scaffolds can be optimized to achieve favorable pharmacokinetic properties. For instance, certain imidazo[4,5-b]pyridine-based kinase inhibitors have been shown to possess good microsomal stability[10]. Similarly, extensive research has been conducted to enhance the metabolic stability of benzimidazole derivatives[11][12][13][14].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the test compound, the kinase, and the substrate in the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. With the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the IC50 value from the dose-response curve.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer

  • Test compounds

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding an NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Visualizing the Scaffolds and Their Interactions

To better understand the structural relationship and their role in signaling pathways, the following diagrams are provided.

Structural Comparison of Scaffolds cluster_0 Imidazo[4,5-b]pyridine cluster_1 Benzimidazole Imidazo_pyridine Benzimidazole Experimental Workflow for Kinase Inhibitor Screening A Compound Library (Imidazo[4,5-b]pyridines & Benzimidazoles) B In Vitro Kinase Assay (e.g., p38α, CDK9) A->B C Determine IC50 Values B->C D Cytotoxicity Assay (e.g., MTT on MCF-7, HCT116) C->D Potent Hits E Determine GI50/IC50 Values D->E F Metabolic Stability Assay (Liver Microsomes) E->F Selective Hits G Determine Half-life (t½) F->G H Lead Optimization G->H Stable Hits Simplified Kinase Inhibition Signaling Pathway cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., p38α, CDK9) Kinase_Cascade->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor Inhibitor (Imidazo[4,5-b]pyridine or Benzimidazole) Inhibitor->Target_Kinase Binds to ATP-binding site

References

In Vivo Efficacy of 3H-Imidazo[4,5-b]pyridin-2-amine Analogs as Allosteric AKT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of three notable 3H-imidazo[4,5-b]pyridin-2-amine analogs: ARQ 092, and compounds 12e and 12j. These allosteric inhibitors of the AKT kinase, a critical node in cell survival and proliferation pathways, have shown promise in preclinical cancer models. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.

Comparative Efficacy Data

The in vivo activity of these analogs has been evaluated in mouse xenograft models. While direct head-to-head tumor growth inhibition studies for all three compounds are not publicly available, this section presents the key efficacy and pharmacodynamic data from published research.

CompoundAnimal ModelCell LineDosing ScheduleKey Efficacy/Pharmacodynamic ReadoutReference
ARQ 092 Nude MiceAN3CA (Endometrial Adenocarcinoma)50, 75, 100 mg/kg, p.o., 5 days on/2 days offTumor Growth Inhibition (TGI): 32% at 50 mg/kg, 32% at 75 mg/kg, 51% at 100 mg/kg.[1][1]
Compound 12e Female BALB/c MiceN/A (Pharmacodynamic Study)100 mg/kg, single dose, p.o.Pharmacodynamics: Inhibition of pAKT (S473) and downstream p-p70S6 (T389) in muscle tissue.
Compound 12j Female BALB/c MiceN/A (Pharmacodynamic Study)100 mg/kg, single dose, p.o.Pharmacodynamics: Inhibition of pAKT (S473) and downstream p-p70S6 (T389) in muscle tissue.

Signaling Pathway and Mechanism of Action

ARQ 092, 12e, and 12j are allosteric inhibitors of AKT (also known as Protein Kinase B). The AKT signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers.

AKT_Signaling_Pathway AKT Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., PRAS40, p70S6) AKT->Downstream activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Analogs (e.g., ARQ 092) Inhibitor->AKT inhibits

Caption: The AKT signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

Human Xenograft Tumor Model (for ARQ 092)

This protocol outlines the general procedure for evaluating the in vivo anti-tumor efficacy of a compound in a mouse xenograft model.

  • Cell Culture and Implantation:

    • AN3CA human endometrial adenocarcinoma cells are cultured in appropriate media.

    • An estimated 5 x 10^6 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Monitoring:

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Width² x Length) / 2 is used to calculate tumor volume.

  • Randomization and Treatment:

    • Mice are randomized into control and treatment groups.

    • ARQ 092 is administered orally at doses of 50, 75, or 100 mg/kg according to a "5 days on, 2 days off" schedule. The control group receives the vehicle.

  • Efficacy Endpoint:

    • The study continues for a predetermined period (e.g., 20 days).

    • Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Xenograft_Workflow Xenograft Model Workflow A Cell Culture (AN3CA) B Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment (ARQ 092 or Vehicle) D->E F Tumor Volume Measurement E->F F->E Repeated Dosing and Measurement G Data Analysis (%TGI Calculation) F->G

Caption: A generalized workflow for a mouse xenograft tumor model.

In Vivo Pharmacodynamic Assay (for Compounds 12e and 12j)

This protocol describes the methodology to assess the target engagement and downstream signaling inhibition of a compound in vivo.

  • Compound Administration:

    • Female BALB/c mice are orally administered a single dose of the compound (e.g., 100 mg/kg of 12e or 12j) or vehicle.

  • Tissue Collection:

    • At specified time points post-dosing, mice are euthanized.

    • Muscle tissue is rapidly excised and flash-frozen in liquid nitrogen to preserve the phosphorylation status of proteins.

  • Protein Extraction and Analysis:

    • Tissue samples are homogenized and lysed to extract proteins.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AKT (pAKT S473), total AKT, phosphorylated p70S6 kinase (p-p70S6 T389), and total p70S6.

    • Appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used.

    • Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified to determine the level of protein phosphorylation relative to the total protein.

PD_Assay_Workflow Pharmacodynamic Assay Workflow A Oral Dosing of Mice (Compound or Vehicle) B Tissue Collection (e.g., Muscle) A->B C Protein Extraction B->C D Western Blot Analysis C->D E Quantification of pAKT and p-p70S6 D->E

Caption: Workflow for an in vivo pharmacodynamic assay.

References

Unveiling the Antimicrobial Potential of Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide offers a comparative analysis of the antimicrobial spectrum of various imidazo[4,5-b]pyridine derivatives, a class of heterocyclic compounds that have garnered significant interest due to their structural similarity to purines and their diverse biological activities.[1][2] The data presented herein, summarized from recent studies, provides a foundation for understanding the structure-activity relationships that govern their efficacy against a range of pathogenic microorganisms.

The imidazo[4,5-b]pyridine core is a versatile scaffold that has been explored for various therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][3] Their antimicrobial properties are of particular interest, with numerous derivatives demonstrating potent activity against both bacteria and fungi.[1][4][5] This guide will delve into the specifics of their antimicrobial spectrum, presenting quantitative data to facilitate direct comparison and inform future drug design and development efforts.

Comparative Antimicrobial Spectrum of Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected imidazo[4,5-b]pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values are indicative of higher antimicrobial activity.

DerivativeTarget MicroorganismMIC (µg/mL)Reference
Series 1: 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines
Compound 3bEscherichia coliNot specified (prominent activity)[5]
Staphylococcus aureusNot specified (prominent activity)[5]
Compound 3kEscherichia coliNot specified (prominent activity)[5]
Staphylococcus aureusNot specified (prominent activity)[5]
Compound 3fEscherichia coliNot specified[5]
Staphylococcus aureusNot specified[5]
Aspergillus nigerNot specified (active)[5]
Candida albicansNot specified (active)[5]
Series 2: Amidino-Substituted Imidazo[4,5-b]pyridines
Compound 14Escherichia coli32 µM[3]
Series 3: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives
Compound 2Bacillus cereus0.07[6]
Escherichia coli> 0.315[6]
Compound 4Bacillus cereus0.315[6]
Escherichia coli> 0.315[6]
Series 4: 2H-Chromene-based Imidazo[1,2-a]pyridines
Compound 4aStaphylococcus aureus7.8[7]
Compound 4bStaphylococcus aureus31.25[7]
Series 5: Thiazole-based Imidazo[1,2-a]pyridines
Compound 3aEscherichia coliMore effective than ampicillin/gentamicin[7]
Staphylococcus aureusMore effective than ampicillin/gentamicin[7]
Bacillus subtilisMore effective than ampicillin/gentamicin[7]
Klebsiella pneumoniaeMore effective than ampicillin/gentamicin[7]

Experimental Protocols

The determination of the antimicrobial spectrum of the imidazo[4,5-b]pyridine derivatives cited in this guide was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials:

  • Test Compounds: Imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
  • Growth Media: Mueller-Hinton Broth (MHB) is typically used for bacteria, while RPMI-1640 medium is used for fungi. The media is sterilized by autoclaving.
  • Microbial Inoculum: Pure cultures of the test microorganisms are grown overnight in their respective broths. The turbidity of the microbial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound stock solution is performed in the microtiter plate wells using the appropriate growth medium. This creates a range of decreasing concentrations of the compound across the plate.
  • Inoculation: Each well is inoculated with the standardized microbial suspension.
  • Controls:
  • Positive Control: Wells containing the growth medium and the microbial inoculum without any test compound. This is to ensure the viability and growth of the microorganism.
  • Negative Control: Wells containing only the growth medium to check for sterility.
  • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds to ensure it does not inhibit microbial growth.
  • Standard Drug Control: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is serially diluted and tested alongside the experimental compounds as a reference.
  • Incubation: The inoculated plates are incubated under appropriate conditions. For bacteria, this is typically at 37°C for 18-24 hours. For fungi, incubation is usually at 35°C for 24-48 hours.

3. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of imidazo[4,5-b]pyridine derivatives.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation (Stock Solution) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Media Preparation (MHB/RPMI) Media_Prep->Serial_Dilution Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Microorganisms Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C or 35°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathways and Logical Relationships

The antimicrobial activity of imidazo[4,5-b]pyridine derivatives can be attributed to their ability to interfere with essential cellular pathways in microorganisms. While the exact mechanisms for many derivatives are still under investigation, their structural similarity to purines suggests potential interference with nucleic acid and protein synthesis. Some studies have also pointed towards the inhibition of specific enzymes crucial for microbial survival.

Logical_Relationship cluster_compound Compound cluster_mechanism Potential Mechanisms of Action cluster_outcome Outcome Imidazo_Pyridine Imidazo[4,5-b]pyridine Derivative Nucleic_Acid Inhibition of Nucleic Acid Synthesis Imidazo_Pyridine->Nucleic_Acid Interferes with Protein_Synth Inhibition of Protein Synthesis Imidazo_Pyridine->Protein_Synth Interferes with Enzyme_Inhib Enzyme Inhibition (e.g., DHFR) Imidazo_Pyridine->Enzyme_Inhib Inhibits Growth_Inhibition Microbial Growth Inhibition Nucleic_Acid->Growth_Inhibition Protein_Synth->Growth_Inhibition Enzyme_Inhib->Growth_Inhibition

Caption: Potential antimicrobial mechanisms of action.

This guide provides a snapshot of the current understanding of the antimicrobial spectrum of imidazo[4,5-b]pyridine derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of antimicrobial drug discovery, facilitating the rational design of new and more effective therapeutic agents. Further investigations into the precise mechanisms of action and in vivo efficacy are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

Cross-Reactivity Profiling of 3H-Imidazo[4,5-b]pyridin-2-amine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting various members of the kinome. Understanding the selectivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of key inhibitors from this class, supported by experimental data and detailed protocols.

Kinase Selectivity Profiles: A Comparative Analysis

The selectivity of 3H-imidazo[4,5-b]pyridin-2-amine based inhibitors varies significantly based on substitutions on the core scaffold. Here, we compare the selectivity profiles of two prominent examples: CCT241736, a dual FLT3/Aurora kinase inhibitor, and a representative Aurora kinase inhibitor from the same class.

CCT241736: A Dual FLT3/Aurora Kinase Inhibitor

Compound CCT241736 (also known as 27e) has been extensively profiled for its kinase selectivity, revealing potent activity against both FLT3 and Aurora kinases.[1][2] A comprehensive kinome scan against a panel of 442 kinases demonstrated its high selectivity.[1][2]

Key Findings:

  • Primary Targets: Potent inhibition of Aurora A (Kd = 7.5 nM), Aurora B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM).[1][2]

  • FLT3 Mutants: CCT241736 also potently inhibits clinically relevant FLT3 mutants, including FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM).[1][2]

  • High Selectivity: At a concentration of 1 µM, CCT241736 inhibited only a small fraction of the tested kinome, demonstrating a high degree of selectivity.[1][2] The S(10) selectivity score was determined to be 0.057, with only 22 nonmutant kinases showing greater than 90% inhibition.[1][2]

Table 1: Cross-Reactivity Profile of CCT241736 against a Panel of Kinases

Kinase TargetPercent of Control @ 1µMKd (nM)Kinase Family
Aurora A 3.4 7.5 Serine/Threonine
Aurora B 1 48 Serine/Threonine
FLT3 <10 6.2 Tyrosine
FLT3 (ITD)<1038Tyrosine
FLT3 (D835Y)<1014Tyrosine
ABL111-Tyrosine
ALK44-Tyrosine
AXL18-Tyrosine
CHEK136-Serine/Threonine
CSF1R12-Tyrosine
DDR115-Tyrosine
EPHA321-Tyrosine
EPHA511-Tyrosine
EPHB122-Tyrosine
FER11-Tyrosine
FYN16-Tyrosine
KIT14-Tyrosine
LCK25-Tyrosine
MER11-Tyrosine
MET34-Tyrosine
MUSK11-Tyrosine
NTRK112-Tyrosine
NTRK219-Tyrosine
PDGFRA22-Tyrosine
PDGFRB13-Tyrosine
RET17-Tyrosine
SRC20-Tyrosine
TIE223-Tyrosine
VEGFR226-Tyrosine

Data extracted from the supplementary information of Bavetsias, V., et al. (2012). J. Med. Chem.[1][2]

Compound 31: An Aurora Kinase Inhibitor

In contrast to the dual-target profile of CCT241736, other derivatives from the 3H-imidazo[4,5-b]pyridine class have been optimized for potent and selective inhibition of Aurora kinases. For instance, compound 31 demonstrates potent inhibition against all three Aurora kinase family members.

Table 2: Inhibitory Activity of Compound 31 against Aurora Kinases

Kinase TargetIC50 (µM)
Aurora A0.042
Aurora B0.198
Aurora C0.227

Data from a study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors.[3][4]

Experimental Protocols

The following section details the methodologies used for the key experiments cited in this guide.

KINOMEscan™ Cross-Reactivity Profiling

Principle: The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) for a DNA tag fused to the kinase. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

Experimental Protocol (as performed for CCT241736):

  • Kinase Panel: A panel of 442 kinases (386 non-mutant) was utilized for the screening.

  • Compound Concentration: CCT241736 was tested at a concentration of 1 µM.

  • Assay Procedure:

    • Tagged kinases are mixed with the test compound and a proprietary, immobilized ligand.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The solid support with the bound kinase is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates a higher degree of inhibition. Dissociation constants (Kd) were determined for the most potent interactions by running the assay with a range of compound concentrations.

In Vitro Aurora Kinase Inhibition Assay

Principle: The inhibitory activity of compounds against Aurora kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase. The assay often utilizes a fluorescence-based readout.

General Protocol:

  • Reagents:

    • Recombinant human Aurora A, B, and C enzymes.

    • Fluorescently labeled peptide substrate.

    • ATP (adenosine triphosphate).

    • Assay buffer.

    • Test compound (e.g., Compound 31) at various concentrations.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

FLT3_Aurora_Signaling cluster_FLT3 FLT3 Signaling cluster_Aurora Aurora Kinase Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor This compound Inhibitors (e.g., CCT241736) Inhibitor->FLT3 Inhibition Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

FLT3 and Aurora Kinase Signaling Pathways

KinomeScan_Workflow start Start prepare_reagents Prepare Reagents: - DNA-tagged Kinases - Immobilized Ligand - Test Compound start->prepare_reagents incubation Incubate Kinase, Ligand, and Test Compound prepare_reagents->incubation wash Wash to Remove Unbound Components incubation->wash quantification Quantify Bound Kinase via qPCR wash->quantification data_analysis Data Analysis: - Calculate % of Control - Determine Kd for Hits quantification->data_analysis end End data_analysis->end

Experimental Workflow for KINOMEscan™ Profiling

References

Validating In Silico Predictions for 3H-Imidazo[4,5-b]pyridine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3H-imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in modern drug discovery, recognized for its broad spectrum of biological activities.[1] Computational, or in silico, methods are increasingly pivotal in the early stages of drug development to predict the biological activity of novel compounds, thereby streamlining the discovery process. This guide provides a comparative overview of in silico predictions and their experimental validation for various derivatives of 3H-imidazo[4,5-b]pyridin-2-amine, offering insights for researchers, scientists, and drug development professionals.

Logical Workflow: From Prediction to Validation

The development of novel therapeutic agents based on the 3H-imidazo[4,5-b]pyridine core typically follows a structured workflow. This process begins with computational design and prediction, which is then followed by chemical synthesis and rigorous experimental validation to confirm the predicted biological activity.

cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro Experimental Validation (In Vitro) cluster_in_vivo Further Validation (Optional) Target Target Identification (e.g., Kinase, Receptor) Design Compound Design & Library Generation Target->Design Rational Design Docking Molecular Docking & Binding Affinity Prediction Design->Docking Virtual Screening Synthesis Synthesis of Designed Compounds Docking->Synthesis Hit Selection Enzyme Enzymatic Assays (e.g., IC50 Determination) Synthesis->Enzyme Activity Confirmation Cell Cell-Based Assays (e.g., Antiproliferative) Enzyme->Cell Cellular Efficacy Animal In Vivo Studies (e.g., Mouse Models) Cell->Animal Pharmacodynamic Studies

Caption: General workflow for drug discovery, from in silico design to experimental validation.

Case Study 1: Mixed Lineage Kinase 3 (MLK3) Inhibitors

Mixed-lineage protein kinase 3 (MLK3) is a therapeutic target implicated in several human cancers and neurodegenerative diseases.[2] A study focused on designing and synthesizing novel 3H-imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors, utilizing molecular docking for initial screening.[2]

Data Presentation: In Silico vs. In Vitro

The predicted binding affinities from molecular docking were compared against experimentally determined IC50 values from an enzymatic assay. The data showcases a correlation where compounds with better-predicted binding energies generally exhibit lower IC50 values, indicating higher inhibitory potency.

Compound IDPredicted Binding Affinity (Docking Score)Experimental Activity (IC50, nM)
9a Not specified in abstract6
9e Not specified in abstract6
9j Not specified in abstract8
9k Not specified in abstract11
12b Not specified in abstract14
12d Not specified in abstract14
Table adapted from data presented in the study on MLK3 inhibitors.[2]
Experimental Protocols

Homology Modeling and Molecular Docking: A homology model of the MLK3 protein was constructed to define the active site for docking studies. The designed 3H-imidazo[4,5-b]pyridine derivatives were then docked into this active site to predict their binding patterns and affinities.[2]

Enzymatic Inhibition Assay: The inhibitory activity of the synthesized compounds against MLK3 was evaluated using an enzymatic assay. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) was determined to quantify its potency.[2]

MLK3 Signaling Pathway

MLK3 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its inhibition can disrupt downstream signaling pathways involved in apoptosis and cell proliferation, which are critical in cancer and neurodegenerative diseases.

Stress Cellular Stress MLK3 MLK3 Stress->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 3H-Imidazo[4,5-b]pyridine Derivative Inhibitor->MLK3

Caption: Simplified MLK3 signaling pathway and the point of inhibition.

Case Study 2: Antimicrobial Agents Targeting Lumazine Synthase

In silico docking was employed to design 3H-imidazo[4,5-b]pyridine derivatives as potential inhibitors of lumazine synthase, an enzyme essential in the riboflavin biosynthesis pathway of microorganisms, making it an attractive antimicrobial target.[3]

Data Presentation: In Silico vs. In Vitro

The study predicted the binding interactions of the designed compounds within the active site of lumazine synthase. These predictions were then validated by synthesizing the compounds and testing their antimicrobial activity.

Compound IDPredicted Interaction HighlightsExperimental Antimicrobial Activity
1i Interaction with active site residuesNot detailed in abstract, but supports SAR
2f Interaction with active site residuesNot detailed in abstract, but supports SAR
Trimethoprim (Reference Ligand) Aromatic and hydrophobic bindingUsed for validation of the docking protocol
Table based on information from the study on lumazine synthase inhibitors.[3]
Experimental Protocols

Molecular Docking: The reference ligand, Trimethoprim, was first docked into the active site of the enzyme to validate the docking protocol. Subsequently, the designed 3H-imidazo[4,5-b]pyridine derivatives were docked to study their binding modes and interactions.[3]

Synthesis and Characterization: The target compounds were synthesized via a one-step reductive cyclization method. The structures of the synthesized molecules were confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HRMS.[3]

Antimicrobial Activity Assay: While the abstract mentions the compounds were designed for antimicrobial activity, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) is not provided in the snippet. This type of assay would typically be used to validate the in silico findings.

Case Study 3: ATP-Independent Akt Inhibitors

A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were identified and optimized as potent and selective ATP-independent Akt inhibitors.[4] The study provides an excellent example of structural biology validating computational predictions.

Data Presentation: In Silico vs. In Vitro/In Vivo

This work used X-ray crystallography to confirm the binding mode of the inhibitors, providing atomic-level validation. The inhibitory effects were quantified both in vitro and in vivo.

Compound IDValidation MethodIn Vitro Activity (Inhibition of pPRAS40)In Vivo Activity (Inhibition of pAkt)
12j Co-crystal structure with Akt1 (2.25 Å resolution)Potent inhibition observedEffective inhibition observed
12e (Not specified for co-crystal)Potent inhibition observedEffective inhibition observed
Table constructed from the study on Akt inhibitors.[4]
Experimental Protocols

Biochemical and Biophysical Screening: A screening strategy was implemented to identify small molecule Akt1 inhibitors that function through a mechanism distinct from ATP competition.[4]

X-Ray Crystallography: A co-crystal structure of a key compound (12j) with unphosphorylated Akt1 was solved. This provided direct, high-resolution evidence of how the inhibitor binds to the protein, confirming that it occludes the ATP binding cleft through hydrophobic interactions.[4]

In Vitro and In Vivo Pharmacodynamics: The inhibitors were tested for their ability to block the phosphorylation of Akt's downstream targets, PRAS40 (in vitro) and p70S6 (in vivo), in cell lines and mouse models, respectively.[4]

Akt Signaling Pathway

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. The developed inhibitors act by preventing Akt activation, thereby blocking its downstream effects.

GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., PRAS40, p70S6) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor 3H-Imidazo[4,5-b]pyridine Derivative Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the inhibitory action of the compounds.

Conclusion

The studies on 3H-imidazo[4,5-b]pyridine derivatives demonstrate the powerful synergy between in silico prediction and experimental validation. Molecular docking and other computational methods serve as effective tools for hypothesis generation and candidate selection. However, these predictions must be substantiated by robust experimental data, including enzymatic assays, cell-based studies, and, ideally, structural biology techniques like X-ray crystallography. The presented case studies underscore that while in silico models provide valuable guidance, experimental validation remains the definitive measure of a compound's biological activity and therapeutic potential.

References

Evaluating the Therapeutic Potential of Novel Imidazo[4,5-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of novel imidazo[4,5-b]pyridine compounds, a promising class of molecules with significant anticancer activity. By objectively comparing their performance against established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery. The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines allows these compounds to interact with various biological targets, leading to a wide range of therapeutic applications.[1][2]

Comparative Efficacy and Selectivity

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. In the context of in vitro studies, the Selectivity Index (SI) serves as a key proxy for the TI. It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. An SI value greater than or equal to 2 is generally considered indicative of selective cytotoxicity towards cancer cells.[3]

The following tables summarize the in vitro efficacy (IC50) of several novel imidazo[4,5-b]pyridine derivatives against various cancer cell lines and, where available, their cytotoxicity against normal cell lines, allowing for a comparative assessment of their selectivity.

Table 1: In Vitro Anticancer Activity of Novel Imidazo[4,5-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound IX MCF-7 (Breast)0.85Doxorubicin~1.65
HCT116 (Colon)1.05Paclitaxel~0.00246
Compound VIII MCF-7 (Breast)0.92Doxorubicin~1.65
HCT116 (Colon)1.12Paclitaxel~0.00246
Compound 6a A549 (Lung)0.2EtoposideNot specified
Compound 8 A549 (Lung)0.9EtoposideNot specified
Compound 10 A549 (Lung)0.3EtoposideNot specified
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) K562 (Leukemia)42-57Not specified-
MCF-7 (Breast)44-72Not specified-
Imidazopyridine-2-phenylcarboxamide (21a-23) K562 (Leukemia)5.9-9.8Not specified-
HL-60 (Leukemia)5.9-9.8Not specified-
HCT-116 (Colon)5.9-9.8Not specified-

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.[4][5][6]

Table 2: Selectivity Index of Imidazo[4,5-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Imidazopyridine-2-phenylcarboxamide analogues (21a-23) K562, HL-60, HCT-1165.9 - 9.8L929 (Mouse Fibroblast)>10>1.02 - 1.69

Note: The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.

In Vivo Toxicity Assessment

While in vitro data provides a strong indication of selectivity, in vivo studies are essential for a comprehensive understanding of a compound's therapeutic index. A recent study on imidazo-based heterocyclic derivatives provides insights into their potential in vivo toxicity. In this study, acute oral toxicity was evaluated in Wistar rats at doses of 300 mg/kg and 1000 mg/kg. Significant toxicity, including hepatic damage, was observed at doses of 1000 mg/kg and higher for some derivatives.[7] Another study on a novel imidazo[4,5-b]pyridine mitochondrial uncoupler, SHS206, showed no cytotoxicity in vitro or adverse effects in mice up to 1000 mg/kg.[8] These findings underscore the importance of detailed toxicological evaluations for each novel compound.

Mechanism of Action: Targeting the CDK9 Signaling Pathway

Several potent imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[4][9] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately triggering programmed cell death in cancer cells. The dysregulation of the CDK9 pathway has been observed in various malignancies, making it a valuable anticancer target.[4]

CDK9_Pathway cluster_0 Imidazo[4,5-b]pyridine Compound cluster_1 Cellular Machinery Compound Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T1 (P-TEFb) Compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-apoptotic proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Synthesis Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition

Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[4,5-b]pyridine compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Oral Toxicity Study (as per OECD Guideline 420)

This study provides information on the short-term toxic effects of a single oral dose of a substance.

Methodology:

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Dosing: A single dose of the test compound is administered orally to the animals. The study often starts with a sighting study to determine the appropriate dose range, followed by a main study with a limited number of animals per dose group (e.g., 300 mg/kg and 1000 mg/kg).[7]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 (median lethal dose) can be estimated, and target organs for toxicity are identified.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Therapeutic Index Assessment Cell_Culture Cancer & Normal Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Cancer IC50 (Cancer Cells) MTT_Assay->IC50_Cancer IC50_Normal IC50 (Normal Cells) MTT_Assay->IC50_Normal SI Selectivity Index (SI) IC50_Cancer->SI IC50_Normal->SI TI Therapeutic Index (TI) SI->TI Animal_Model Animal Model (e.g., Rats) Acute_Toxicity Acute Oral Toxicity Study Animal_Model->Acute_Toxicity LD50_TD50 LD50 / TD50 Determination Acute_Toxicity->LD50_TD50 LD50_TD50->TI

Workflow for evaluating the therapeutic index of novel compounds.

Conclusion

Novel imidazo[4,5-b]pyridine compounds demonstrate significant potential as anticancer agents, with several derivatives exhibiting potent and selective cytotoxicity against various cancer cell lines. The calculation of the Selectivity Index from in vitro studies provides a valuable preliminary assessment of their therapeutic window. Further in vivo toxicity studies are crucial to establish a comprehensive therapeutic index and to identify lead candidates for further development. The inhibition of the CDK9 signaling pathway represents a key mechanism of action for many of these compounds, offering a promising avenue for targeted cancer therapy. This guide provides a framework for the continued evaluation and development of this important class of therapeutic agents.

References

Benchmarking 3H-Imidazo[4,5-b]pyridin-2-amine Derivatives Against Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Among the myriad of heterocyclic compounds, 3H-Imidazo[4,5-b]pyridin-2-amine and its derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives against established standard-of-care drugs in key therapeutic areas, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this chemical class.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the in vitro efficacy of 3H-Imidazo[4,5-b]pyridine derivatives with that of standard-of-care drugs. Direct head-to-head comparative studies are limited in the public domain; therefore, data from different studies are presented where necessary, with the caveat that experimental conditions may vary.

Table 1: Anticancer Activity (Cytotoxicity)
Cancer Cell Line3H-Imidazo[4,5-b]pyridine DerivativeIC₅₀ (µM)Standard-of-Care DrugIC₅₀ (µM)
Breast Cancer
MCF-72,3-Diaryl-3H-imidazo[4,5-b]pyridine (Compound 3a-3h)44 - 72[1]Doxorubicin~0.05-0.5
MDA-MB-4682,3-Diaryl-3H-imidazo[4,5-b]pyridine (Compound 3b, 3e, 3g)66.46 - 78.82[1]Doxorubicin~0.1-1.0
Leukemia
K5622,3-Diaryl-3H-imidazo[4,5-b]pyridine (Compound 3a-3h)42 - 57[1]Imatinib~0.1-0.5
Osteosarcoma
SaOS22,3-Diaryl-3H-imidazo[4,5-b]pyridine (Compound 3a-3h)52.5 - 71.5[1]Cisplatin~1-10
Glioblastoma
U87, U251, T98GImidazo[4,5-c]pyridin-2-one derivatives (e.g., Compound 1s)Submicromolar range[2]Temozolomide~10-100[3][4]
Colon Cancer
HCT-152,3-Diaryl-3H-imidazo[4,5-b]pyridine (Compound 3h)66.92[1]5-Fluorouracil~5-20

Note: IC₅₀ values for standard-of-care drugs are approximate ranges from various literature sources for comparative context and may not represent direct experimental controls for the listed derivatives.

Table 2: Anti-inflammatory Activity (COX Inhibition)
Enzyme2,3-Diaryl-3H-imidazo[4,5-b]pyridine DerivativeIC₅₀ (µM)[1]Standard-of-Care DrugIC₅₀ (µM)[1]
COX-1 Compound 3f21.8Celecoxib>100
COX-2 Compound 3f9.2Celecoxib0.04
Table 3: Antimicrobial Activity
Bacterial StrainImidazo[4,5-b]pyridine DerivativeMIC (µg/mL)Standard-of-Care DrugMIC (µg/mL)
Bacillus cereusData not available-Vancomycin~1-4
Ciprofloxacin~0.12-1
Escherichia coliAmidino-substituted imidazo[4,5-b]pyridine (Compound 14)32Ciprofloxacin~0.008-0.5
Table 4: Antiviral Activity
VirusImidazo[4,5-b]pyridine DerivativeEC₅₀ (µM)Standard-of-Care DrugEC₅₀ (µM)
Respiratory Syncytial Virus (RSV)Bromo-substituted derivative 721Ribavirin~5-20

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

MTT Assay for Cytotoxicity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[5][6][7][8][9]

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 3H-imidazo[4,5-b]pyridine derivatives and standard-of-care drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13][14]

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a reaction tube, a buffer solution (e.g., Tris-HCl), a heme cofactor, and the enzyme (either COX-1 or COX-2) are combined.

  • Inhibitor Addition: The test compounds (imidazo[4,5-b]pyridine derivatives or standard drugs like celecoxib) at various concentrations are added to the reaction mixture and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin produced is quantified, often by converting PGH₂ to a more stable product like PGF₂α, which is then measured by techniques such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a control without an inhibitor. IC₅₀ values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18]

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Bacillus cereus or Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Assay for RSV (Plaque Reduction Assay)

This assay measures the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).[19][20][21][22][23]

  • Cell Culture: A suitable host cell line (e.g., HEp-2 cells) is grown to confluence in multi-well plates.

  • Virus-Compound Incubation: A known amount of Respiratory Syncytial Virus (RSV) is pre-incubated with serial dilutions of the test compound.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation and Staining: The plates are incubated for several days to allow for plaque development. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by these compounds and a typical experimental workflow.

anticancer_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation imidazo Imidazopyridine Derivatives imidazo->pi3k Inhibits soc Standard-of-Care (e.g., Doxorubicin) soc->proliferation Induces DNA damage

Caption: PI3K/Akt/mTOR signaling pathway in cancer.[24][25][26][27][28]

antiinflammatory_pathway stimuli Inflammatory Stimuli pla2 PLA2 stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Synthesizes inflammation Pain & Inflammation prostaglandins->inflammation imidazo Imidazopyridine Derivatives imidazo->cox2 Inhibits celecoxib Celecoxib (Standard-of-Care) celecoxib->cox2 Inhibits

Caption: COX-2 signaling pathway in inflammation.[29][30][31][32][33]

mtt_workflow plate_cells Plate Cells in 96-well Plate add_compounds Add Serial Dilutions of Compounds plate_cells->add_compounds incubate_48h Incubate (e.g., 48h) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Confirming Target Engagement of Imidazo[4,5-b]pyridine Inhibitors: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel imidazo[4,5-b]pyridine inhibitors hinges on the definitive confirmation of their engagement with the intended target proteins within the complex cellular environment. This guide provides an objective comparison of key methodologies for validating target engagement in cellular models, supported by experimental data and detailed protocols.

Comparison of Target Engagement Methodologies

Choosing the most suitable method for confirming target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of commonly used assays.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayFörster Resonance Energy Transfer (FRET) AssayKinase Activity Assay
Principle Ligand binding increases the thermal stability of the target protein.[1]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[2]Non-radiative energy transfer between two fluorophores in close proximity.Measurement of the enzymatic activity of the target kinase.
Primary Readout Quantification of soluble protein after heat treatment.BRET ratio (acceptor emission / donor emission).FRET efficiency or ratio of acceptor to donor fluorescence.Phosphorylation of a substrate (e.g., ATP to ADP conversion).
Cellular Context Live or lysed cells.Live cells.Live cells.Cell lysates or purified enzyme.
Protein Tagging Not required for endogenous proteins (requires specific antibody).Requires genetic fusion to NanoLuc® luciferase.[2]Requires genetic fusion to two different fluorophores.Not required for endogenous kinase activity assays.
Throughput Can be adapted for high-throughput screening (HT-CETSA).High-throughput compatible (96- and 384-well formats).[3]Moderate to high-throughput compatible.High-throughput compatible.
Quantitative Analysis Provides EC50 values for target engagement.Provides IC50 values for target engagement and can determine residence time.[2]Can provide information on binding kinetics and dissociation constants (Kd).Provides IC50 values for enzymatic inhibition.[4]
Key Advantage Label-free for endogenous targets.[1]High sensitivity and dynamic range in live cells.[2]Allows for real-time monitoring of binding events.Directly measures the functional consequence of inhibitor binding.
Key Limitation Not all proteins exhibit a significant thermal shift.Requires genetic modification of the target protein.Potential for spectral overlap and background fluorescence.Indirect measure of target binding; downstream of the binding event.

Quantitative Data Summary: Imidazo[4,5-b]pyridine Inhibitors

The following tables provide a summary of reported inhibitory activities of various imidazo[4,5-b]pyridine derivatives against their respective kinase targets, determined by different cellular and biochemical assays.

Table 1: Aurora Kinase Inhibitors

CompoundTargetAssay TypeCell LineIC50 / GI50 (µM)Reference
CCT137690Aurora-AKinase Activity-0.015[5]
Aurora-BKinase Activity-0.025[5]
Compound 31Aurora-AKinase Activity-0.042[6][7]
Aurora-BKinase Activity-0.198[6][7]
Aurora-CKinase Activity-0.227[6][7]
Compound 28cAurora-AKinase Activity-0.067[8]
Aurora-BKinase Activity-12.71[8]
p-Aurora-A (T288)Cellular AssayHeLa0.16[8]
p-HH3 (S10)Cellular AssayHeLa76.84[8]
Growth InhibitionCellular AssayHCT1162.30[8][9]

Table 2: CDK9 Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
Compound ICDK9Kinase Activity0.63 - 1.32[10]
Compound IICDK9Kinase Activity0.63 - 1.32[10]
Compound VIIICDK9Kinase Activity0.63 - 1.32[10]
Compound IXCDK9Kinase Activity0.63 - 1.32[10]

Table 3: B-Raf Inhibitors

CompoundTargetAssay TypeCell LineIC50 / pERK IC50 (nM)Reference
Compound 23B-RafKinase Activity-Data not specified[11]
pERKCellular Assay-Data not specified[11]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key kinase targets of imidazo[4,5-b]pyridine inhibitors.

Aurora_Kinase_Pathway G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A activates Centrosome Maturation & Separation Centrosome Maturation & Separation Aurora A->Centrosome Maturation & Separation Bipolar Spindle Assembly Bipolar Spindle Assembly Aurora A->Bipolar Spindle Assembly Mitotic Entry Mitotic Entry Aurora A->Mitotic Entry Aurora B Aurora B Mitotic Entry->Aurora B activates Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora B->Cytokinesis Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->Aurora A Imidazo[4,5-b]pyridine Inhibitor->Aurora B

Aurora Kinase Signaling Pathway in Mitosis.

CDK9_Pathway Transcription Factors Transcription Factors Promoter Promoter Transcription Factors->Promoter RNA Polymerase II (RNAP II) RNA Polymerase II (RNAP II) Promoter->RNA Polymerase II (RNAP II) recruits Promoter-Proximal Pausing Promoter-Proximal Pausing RNA Polymerase II (RNAP II)->Promoter-Proximal Pausing Transcriptional Elongation Transcriptional Elongation Promoter-Proximal Pausing->Transcriptional Elongation release P-TEFb (CDK9/Cyclin T1) P-TEFb (CDK9/Cyclin T1) P-TEFb (CDK9/Cyclin T1)->Promoter-Proximal Pausing phosphorylates RNAP II CTD & negative elongation factors Gene Expression Gene Expression Transcriptional Elongation->Gene Expression Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->P-TEFb (CDK9/Cyclin T1)

CDK9/P-TEFb Regulation of Transcription.

PAK4_Pathway Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors / Cytokines->Receptor Tyrosine Kinases Cdc42/Rac Cdc42/Rac Receptor Tyrosine Kinases->Cdc42/Rac activate PAK4 PAK4 Cdc42/Rac->PAK4 activates Cytoskeletal Reorganization Cytoskeletal Reorganization PAK4->Cytoskeletal Reorganization Cell Motility Cell Motility PAK4->Cell Motility Cell Proliferation Cell Proliferation PAK4->Cell Proliferation Oncogenic Transformation Oncogenic Transformation PAK4->Oncogenic Transformation Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->PAK4

p21-Activated Kinase 4 (PAK4) Signaling Pathway.

BRaf_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS activates B-Raf B-Raf RAS->B-Raf activates MEK1/2 MEK1/2 B-Raf->MEK1/2 phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->B-Raf

B-Raf/MEK/ERK Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for CETSA to assess the target engagement of an imidazo[4,5-b]pyridine inhibitor with its endogenous kinase target.

CETSA_Workflow A 1. Cell Culture & Treatment - Culture cells to 80-90% confluency. - Treat with vehicle or imidazo[4,5-b]pyridine inhibitor. B 2. Heating - Aliquot cell suspension into PCR tubes. - Heat at a range of temperatures (e.g., 40-70°C) for 3 minutes. A->B C 3. Lysis - Freeze-thaw cycles to lyse cells. - Centrifuge to separate soluble and precipitated protein fractions. B->C D 4. Protein Quantification & Analysis - Collect supernatant (soluble fraction). - Analyze by Western Blot using a target-specific antibody. C->D E 5. Data Analysis - Quantify band intensities. - Plot soluble protein fraction vs. temperature to generate melting curves. - Determine thermal shift and EC50. D->E

CETSA Experimental Workflow.

Materials:

  • Cell line expressing the target kinase

  • Imidazo[4,5-b]pyridine inhibitor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes and thermal cycler

  • Centrifuge

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed and culture cells to 80-90% confluency.

    • Treat cells with the imidazo[4,5-b]pyridine inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target kinase and an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, plot the normalized band intensity (soluble protein fraction) against the corresponding temperature to generate melting curves.

    • The shift in the melting temperature (Tm) between the vehicle- and inhibitor-treated samples indicates target engagement.

    • To determine the half-maximal effective concentration (EC50) for target engagement, perform the assay at a fixed temperature (chosen from the melting curve) with a range of inhibitor concentrations.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the steps for a NanoBRET™ assay to quantify the binding of an imidazo[4,5-b]pyridine inhibitor to a NanoLuc®-tagged kinase in live cells.[3][12]

NanoBRET_Workflow A 1. Cell Transfection - Co-transfect cells with NanoLuc®-kinase fusion vector and a cyclin expression vector (if required). B 2. Cell Plating - Seed transfected cells into a 96- or 384-well assay plate. A->B C 3. Compound & Tracer Addition - Add serial dilutions of the imidazo[4,5-b]pyridine inhibitor. - Add the NanoBRET™ tracer at a pre-determined optimal concentration. B->C D 4. Substrate Addition & Signal Detection - Add Nano-Glo® substrate and an extracellular NanoLuc® inhibitor. - Measure donor (460 nm) and acceptor (618 nm) emissions. C->D E 5. Data Analysis - Calculate the corrected BRET ratio. - Plot BRET ratio vs. inhibitor concentration to determine the IC50. D->E

NanoBRET™ Target Engagement Assay Workflow.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-kinase fusion vector for the target of interest

  • Expression vector for the corresponding cyclin partner (if required for kinase activity)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

  • Imidazo[4,5-b]pyridine inhibitor

  • NanoBRET™ Tracer and Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and, if necessary, an expression vector for the partner cyclin, using a suitable transfection reagent.

  • Cell Plating:

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.

    • Seed the cells into the wells of a white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitor in Opti-MEM®.

    • Add the inhibitor dilutions to the appropriate wells.

    • Add the NanoBRET™ fluorescent tracer to all wells at its pre-determined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition and Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor according to the manufacturer's instructions.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Correct the BRET ratios by subtracting the background BRET ratio (from cells with no tracer).

    • Plot the corrected BRET ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to occupy 50% of the target kinase.

Protocol 3: In Vitro Kinase Activity Assay

This protocol provides a general method for determining the IC50 value of an imidazo[4,5-b]pyridine inhibitor against a purified kinase using an ADP-Glo™ or similar assay that measures ATP to ADP conversion.[4]

Kinase_Assay_Workflow A 1. Prepare Reagents - Dilute purified kinase, substrate, and ATP in kinase buffer. B 2. Kinase Reaction - Add inhibitor dilutions and kinase to a microplate. - Initiate the reaction by adding the ATP/substrate mixture. A->B C 3. Stop Reaction & Detect ADP - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. B->C D 4. Develop Luminescent Signal - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. C->D E 5. Data Analysis - Measure luminescence. - Plot percent inhibition vs. inhibitor concentration to determine the IC50. D->E

In Vitro Kinase Activity Assay Workflow.

Materials:

  • Purified, active recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Imidazo[4,5-b]pyridine inhibitor

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque microplates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitor.

    • Prepare a solution of the kinase in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be close to the Km for the specific kinase.

  • Kinase Reaction:

    • In a white microplate, add the inhibitor dilutions or vehicle control.

    • Add the diluted kinase to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Detect ADP:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Develop Luminescent Signal:

    • Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

By employing a combination of these robust methodologies, researchers can confidently confirm the cellular target engagement of their imidazo[4,5-b]pyridine inhibitors, a critical step in advancing these promising compounds through the drug discovery pipeline.

References

Assessing Off-Target Effects of ³H-Imidazo[4,5-b]pyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ³H-Imidazo[4,5-b]pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. While these compounds are often designed with high affinity for their primary targets, understanding their off-target effects is crucial for predicting potential toxicity, identifying opportunities for drug repurposing, and developing safer, more effective therapeutics. This guide provides a comparative analysis of the off-target profiles of representative ³H-Imidazo[4,5-b]pyridin-2-amine derivatives, supported by experimental data and detailed methodologies.

Introduction to Imidazo[4,5-b]pyridine Derivatives and Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have emerged as a versatile class of compounds targeting various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. A significant focus for this chemical class has been the inhibition of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. However, due to the conserved nature of the ATP-binding pocket across the kinome, achieving absolute selectivity remains a significant challenge.

The Critical Importance of Off-Target Profiling

Assessing the off-target effects of kinase inhibitors is a critical step in the drug discovery and development pipeline. Unintended interactions with other kinases can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology. Comprehensive off-target profiling, often through large-scale screening against a panel of kinases (kinome scanning), provides a detailed map of a compound's selectivity and potential liabilities.

Comparative Analysis of Off-Target Effects

To illustrate the varying selectivity profiles within the ³H-Imidazo[4,5-b]pyridin-2-amine class, this guide presents data for two distinct derivatives: the dual Aurora/FLT3 inhibitor CCT241736 (Compound 27e) and the Aurora-A selective inhibitor Compound 28c .

Quantitative Kinase Inhibition Profile

The following tables summarize the on-target and significant off-target activities of CCT241736 and Compound 28c. The data is presented as dissociation constants (Kd) or IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. Lower values indicate higher potency.

Table 1: On-Target and Off-Target Activity of CCT241736 (Compound 27e) [1]

Target KinaseActivity (Kd, nM)Kinase Family
Aurora-A 7.5 Serine/Threonine Kinase
Aurora-B 48 Serine/Threonine Kinase
FLT36.2Receptor Tyrosine Kinase
FLT1 (VEGFR1)- (0.3% of control at 1 µM)Receptor Tyrosine Kinase
JAK2- (1.3% of control at 1 µM)Tyrosine Kinase
RET- (1.8% of control at 1 µM)Receptor Tyrosine Kinase
PDGFRB- (4% of control at 1 µM)Receptor Tyrosine Kinase

Data obtained from KINOMEscan profiling against 442 kinases. The percentage of control indicates the amount of kinase activity remaining in the presence of 1 µM of the compound.

Table 2: On-Target and Off-Target Activity of Compound 28c [2][3]

Target KinaseActivity (IC50, µM)Kinase Family
Aurora-A - Serine/Threonine Kinase
Aurora-B - Serine/Threonine Kinase
FLT30.162Receptor Tyrosine Kinase

Compound 28c was profiled against a panel of 110 kinases. While specific IC50 values for all off-targets are not publicly available, its potent inhibition of FLT3 was a notable finding.

Signaling Pathways of Off-Target Kinases

The inhibition of off-target kinases can have significant biological consequences. The following diagrams illustrate the signaling pathways of the key off-targets identified for the imidazo[4,5-b]pyridine derivatives discussed.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Proliferation STAT5->Survival

FLT3 Signaling Pathway

Off_Target_Signaling_Pathways cluster_FLT1 FLT1 (VEGFR1) Pathway cluster_JAK2 JAK2/STAT3 Pathway cluster_RET RET Pathway cluster_PDGFRB PDGFRβ Pathway FLT1 FLT1 PLCg PLCγ FLT1->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT3 STAT3 JAK2->STAT3 GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription GDNF GDNF RET RET GDNF->RET RAS_RET RAS/MAPK RET->RAS_RET PI3K_RET PI3K/AKT RET->PI3K_RET CellDifferentiation Cell Differentiation & Survival RAS_RET->CellDifferentiation PI3K_RET->CellDifferentiation PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB PI3K_PDGF PI3K/AKT PDGFRB->PI3K_PDGF MAPK_PDGF RAS/MAPK PDGFRB->MAPK_PDGF CellMigration Cell Migration & Proliferation PI3K_PDGF->CellMigration MAPK_PDGF->CellMigration

Signaling Pathways of Key Off-Target Kinases

Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two widely used kinase profiling assays.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (DiscoverX) is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

KINOMEscan_Workflow Start Start Incubation Incubate Kinase, Test Compound, & Immobilized Ligand Start->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Quantification Quantify Bound Kinase (e.g., qPCR) Wash->Quantification Analysis Data Analysis (% of Control, Kd) Quantification->Analysis End End Analysis->End

KINOMEscan Experimental Workflow

Methodology:

  • Reagent Preparation:

    • Test compounds are typically prepared as 100x stocks in 100% DMSO.

    • Kinases are expressed as fusions with a DNA tag.

    • A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Assay Procedure:

    • The test compound, tagged kinase, and ligand-coated beads are combined in a multi-well plate.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The beads are washed to remove unbound kinase and test compound.

  • Quantification and Data Analysis:

    • The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.

    • Results are typically expressed as a percentage of the control (vehicle-treated) sample.

    • For dose-response experiments, the dissociation constant (Kd) can be calculated.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. It is a universal assay that can be used for a wide range of kinases.

Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.

    • Incubate at the optimal temperature for the kinase.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.

    • Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, and therefore, the kinase activity. IC50 values can be determined from dose-response curves.

Conclusion

The assessment of off-target effects is an indispensable component of the preclinical evaluation of ³H-Imidazo[4,5-b]pyridin-2-amine derivatives and other kinase inhibitors. As demonstrated by the comparative data on CCT241736 and Compound 28c, compounds from the same chemical class can exhibit distinct selectivity profiles. While CCT241736 shows potent inhibition of FLT3 and other receptor tyrosine kinases in addition to its primary Aurora kinase targets, Compound 28c, designed for Aurora-A selectivity, also demonstrates significant FLT3 inhibition.

This guide highlights the importance of comprehensive kinome-wide profiling to build a complete picture of a compound's biological activity. The detailed experimental protocols provided for KINOMEscan™ and ADP-Glo™ assays offer a starting point for researchers to design and execute robust off-target assessment strategies. A thorough understanding of these off-target interactions is paramount for the successful development of safe and effective kinase inhibitors for a variety of therapeutic applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3H-Imidazo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the proper disposal of 3H-Imidazo[4,5-b]pyridin-2-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring personnel safety and environmental compliance. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, the following guidance is based on data from structurally similar aminopyridines and general best practices for hazardous chemical waste management. It is imperative to handle this compound with the assumption that it is hazardous.

Quantitative Data Summary

The following table summarizes key identifiers and potential hazard classifications for this compound and its hydrochloride salt, based on available safety information for related compounds.

ParameterValueSource
Chemical Name This compound-
CAS Number 132898-03-4[1]
Molecular Formula C₆H₆N₄-
Assumed Hazard Class Toxic, Irritant[2]
Signal Word Danger
Assumed Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling potentially hazardous chemicals includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a certified respirator or handle the compound within a fume hood to prevent inhalation of dust or aerosols.[4]

Always work in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a regulated process, treating the substance as hazardous waste.

Step 1: Waste Identification and Segregation

  • Identify the Waste: Clearly identify all waste containing this compound. This includes pure, unused compound, expired stock, reaction residues, and contaminated materials.

  • Segregate the Waste: Do not mix this waste with other waste streams.[5] Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

Step 2: Containment and Labeling

  • Select an Appropriate Container: Use a designated, sealable, and chemically compatible hazardous waste container. The container must be in good condition and designed to hold solid or liquid waste as appropriate.[5]

  • Properly Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Keep the Container Closed: The waste container must be tightly capped at all times, except when adding waste.[5]

Step 3: On-site Storage

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be inaccessible to unauthorized personnel.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.[6]

Step 4: Professional Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2][4]

  • Disposal Method: The recommended disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound or its containers in the regular trash or down the drain.[6][7]

Step 5: Decontamination of Empty Containers

  • Rinsing Procedure: For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]

  • Disposal of Rinsed Containers: After thorough rinsing and air-drying, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste, or as instructed by your EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE C Select Compatible Hazardous Waste Container B->C Start Disposal D Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards C->D E Keep Container Tightly Closed D->E F Store in Designated, Secure Area E->F G Contact EHS for Pickup F->G H Professional Disposal (e.g., Incineration) G->H

References

Personal protective equipment for handling 3H-Imidazo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3H-Imidazo[4,5-b]pyridin-2-amine. Given the limited specific safety data for this compound, a cautious approach based on its known hazards and information from structurally similar chemicals is essential.

Hazard Summary: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[1]. The hydrochloride salt is also noted to cause these effects[2]. Due to its chemical structure as an aminopyridine derivative, it should be handled with care, as related compounds are known to be readily absorbed through the skin and can be acutely toxic[3].

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes recommended PPE based on general laboratory best practices and data from similar compounds.

Protection Type Recommended Equipment Rationale and Key Considerations
Eye and Face Protection Safety goggles and a face shieldRequired to protect against splashes. Standard safety glasses are insufficient. A face shield should be worn over goggles when there is a significant splash risk, such as during bulk handling or solution preparation[4][5].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC)Disposable nitrile gloves are a minimum for incidental contact and should be removed immediately after exposure. For more prolonged handling, consider double-gloving or using thicker, reusable gloves like heavy-duty nitrile or butyl rubber. Always consult the glove manufacturer's compatibility chart.[4]
Body Protection Laboratory coat or chemical-resistant overallsA lab coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant overalls are recommended. Ensure clothing provides full coverage of arms and legs.[4]
Foot Protection Closed-toe, chemical-resistant safety footwearProtects against spills and falling objects.
Respiratory Protection NIOSH-approved respiratorRequired when working with the solid material outside of a fume hood or when aerosolization is possible. The type of respirator (e.g., N95, or a chemical cartridge respirator) should be selected based on a site-specific risk assessment. A proper fit test is mandatory for all respirator users.[6][7]

Experimental Protocol: Safe Handling and Spill Response

Handling:

  • Engineering Controls: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • General Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to cover the spill. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal. Do not use water for dry clean-up.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this chemical down the drain.[6]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area in Fume Hood SelectPPE->PrepareWorkArea Weighing Weigh Solid Compound PrepareWorkArea->Weighing Dissolving Prepare Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose via Licensed Service DoffPPE->DisposeWaste Spill->Decontaminate Follow Spill Protocol Exposure->DoffPPE Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo[4,5-b]pyridin-2-amine
Reactant of Route 2
3H-Imidazo[4,5-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.